molecular formula C9H7BrN2S B1270630 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol CAS No. 436095-86-2

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Katalognummer: B1270630
CAS-Nummer: 436095-86-2
Molekulargewicht: 255.14 g/mol
InChI-Schlüssel: DJHSGVUEJWOYDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its core structure combines an imidazole-thiol moiety with a brominated phenyl ring, making it a valuable scaffold for the synthesis of more complex molecules. One of its primary research applications is as a key precursor in the development of kinase inhibitors. For instance, it has been utilized in the synthesis of potent and selective inhibitors of the Rho-associated protein kinase (ROCK) family, which are important targets in the study of cardiovascular diseases, cancer, and neurological disorders [https://patents.google.com/patent/US20140088054A1/en]. The bromophenyl group serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The thiol group on the imidazole ring can also be modified or used to form metal complexes. This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHSGVUEJWOYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360671
Record name 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-86-2
Record name 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS Number: 436095-86-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-bromophenyl group at the 4-position and a thiol group at the 2-position.[1][2] The imidazole-2-thiol scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological properties. Compounds containing this moiety have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects.[3][4] The presence of the bromophenyl group can enhance lipophilicity and modulate the compound's interaction with biological targets.[5] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 436095-86-2[1][2][6][7][8][9]
Molecular Formula C9H7BrN2S[1][2][8]
Molecular Weight 255.13 g/mol [1][2]
Canonical SMILES C1=CC(=CC=C1C2=CNC(=S)N2)Br[1]
InChI Key DJHSGVUEJWOYDR-UHFFFAOYSA-N[1]
Purity ≥95% (Commercially available)[6]
Storage Long-term storage recommendations are available from suppliers.[6]

Synthesis and Characterization

The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol can be achieved through a multi-step process, which is a common approach for preparing substituted imidazole derivatives.[10][11] A general synthetic route involves the reaction of an α-haloketone with a thiourea or a related thiocyanate salt.

General Synthetic Workflow

A plausible synthetic pathway for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is outlined below. This method is based on established procedures for the synthesis of similar imidazole-2-thiol compounds.[12]

Synthesis_Workflow reactant1 2-Bromo-1-(4-bromophenyl)ethan-1-one intermediate Reaction Mixture in Ethanol reactant1->intermediate Step 1: Condensation reactant2 Thiourea reactant2->intermediate product 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol intermediate->product Step 2: Cyclization & Reflux

Caption: Synthetic workflow for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

  • To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • The reaction mixture is refluxed for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and then with diethyl ether.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=N, and C=S stretching vibrations.

Potential Biological Activity and Mechanism of Action

While specific biological data for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is not extensively documented in publicly available literature, the imidazole-2-thiol scaffold is a known pharmacophore. Derivatives of this class have shown a variety of biological activities.

Antimicrobial and Antifungal Potential

Many imidazole derivatives are known for their antimicrobial and antifungal properties.[3] The proposed mechanism for some of these compounds involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The presence of a halogen, such as bromine, on the phenyl ring can enhance these activities.[13][14]

Anti-inflammatory Activity

The thiol group in the molecule suggests potential antioxidant and anti-inflammatory properties.[4] Thiols can act as scavengers of reactive oxygen species (ROS), which are key mediators of inflammation.[4]

Enzyme Inhibition

Some imidazole-based compounds have been shown to inhibit specific enzymes. For instance, certain imidazole derivatives can inhibit tubulin polymerization, a target for anticancer agents.[15]

A hypothetical signaling pathway illustrating the potential mechanism of action for antimicrobial activity is presented below.

Mechanism_of_Action compound 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol target Microbial Enzyme (e.g., Cytochrome P450 demethylase) compound->target Inhibition process Essential Biosynthesis Pathway (e.g., Ergosterol Synthesis) target->process Catalyzes outcome Disruption of Cell Membrane Integrity process->outcome Leads to effect Antimicrobial/Antifungal Effect outcome->effect Results in

Caption: Hypothetical mechanism for antimicrobial activity.

Research Applications

Given its chemical structure, 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol can be a valuable tool in several research areas:

  • Drug Discovery: It can serve as a lead compound or a building block for the synthesis of more complex molecules with potential therapeutic applications. The bromophenyl group offers a site for further chemical modification through cross-coupling reactions.

  • Antimicrobial Research: The compound can be screened for its activity against a panel of bacteria and fungi to identify new antimicrobial agents.[16]

  • Enzyme Inhibition Studies: It can be tested for its inhibitory activity against various enzymes, particularly those involved in microbial or cancer cell proliferation.

Conclusion

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical routes, and its structural features suggest a likelihood of interesting biological activities. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved from [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega. Retrieved from [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Retrieved from [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega. Retrieved from [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • 4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2. (n.d.). Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Retrieved from [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. Retrieved from [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2021). Molecules. Retrieved from [Link]

  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. (2025). ResearchGate. Retrieved from [Link]

  • Thiol Compounds and Inflammation. (n.d.). Frontiers in Bioscience-Landmark. Retrieved from [Link]

  • 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. (2014). Journal of Biological Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Brominated Thiazole Scaffolds: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, structural rigidity, and the ability to interact with a diverse array of biological targets. The 2-aminothiazole and its bioisostere, the 2-aminobenzothiazole, represent one such preeminent class of heterocyclic compounds. The introduction of a bromine atom and a phenyl moiety to create structures conforming to the molecular formula C9H7BrN2S further enhances their pharmacological potential, leading to a rich field of research for drug development professionals.

This technical guide provides a comprehensive exploration of this chemical space, focusing on the synthesis, biological activities, and key experimental protocols relevant to researchers and scientists in drug development. We will use 5-bromo-4-phenyl-1,3-thiazol-2-amine as a representative molecule to illustrate the core principles, while drawing on the broader knowledge base of related brominated aminothiazole and aminobenzothiazole derivatives.

Molecular Profile: C9H7BrN2S

A chemical formula provides the elemental composition of a molecule, but the arrangement of these atoms in three-dimensional space dictates its properties and biological activity.[1] Several isomers can exist for the formula C9H7BrN2S, each with unique characteristics.

Key Isomers and Physicochemical Properties

The most prominently cited isomer in chemical databases is 5-bromo-4-phenyl-1,3-thiazol-2-amine . Its key properties are summarized below.

PropertyValueSource
Molecular Formula C9H7BrN2S[2]
Molecular Weight 255.14 g/mol [2]
Monoisotopic Mass 253.95133 Da[2]
IUPAC Name 5-bromo-4-phenyl-1,3-thiazol-2-amine[2]
CAS Number 61954-82-3[2]
Predicted XLogP3 3.3[2]

Other potential isomers include, but are not limited to, various substituted brominated 2-aminobenzothiazoles. The precise positioning of the bromine atom and other substituents on the bicyclic ring system can significantly influence the molecule's interaction with biological targets.

Synthesis of the 2-Aminothiazole Scaffold: A Foundational Protocol

The Hantzsch thiazole synthesis and its variations remain the most common and versatile methods for constructing the 2-aminothiazole core. The general principle involves the condensation of an α-haloketone with a thiourea or thioamide.

General Synthesis of 5-bromo-4-phenyl-1,3-thiazol-2-amine Derivatives

A common synthetic route to produce 4-phenyl-thiazol-2-amine derivatives involves the reaction of a substituted phenacyl bromide with thiourea.[3] Subsequent bromination can then be achieved to yield the final product.

Step 1: Synthesis of 4-phenyl-1,3-thiazol-2-amine

  • To a solution of 2-bromoacetophenone (phenacyl bromide) in a suitable solvent such as ethanol, add an equimolar amount of thiourea.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.

  • Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 4-phenyl-1,3-thiazol-2-amine.

Step 2: Bromination of 4-phenyl-1,3-thiazol-2-amine

  • Dissolve the 4-phenyl-1,3-thiazol-2-amine in a suitable solvent, such as glacial acetic acid or chloroform.

  • Slowly add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution at room temperature.

  • Stir the reaction mixture for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water to remove any remaining acid, and dry. Recrystallization may be necessary to obtain the pure 5-bromo-4-phenyl-1,3-thiazol-2-amine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Bromination cluster_product Final Product Phenacyl_Bromide 2-Bromoacetophenone Reaction1 Reflux in Ethanol Phenacyl_Bromide->Reaction1 Thiourea Thiourea Thiourea->Reaction1 Intermediate 4-phenyl-1,3-thiazol-2-amine Reaction1->Intermediate Reaction2 Brominating Agent (e.g., NBS) in Acetic Acid Intermediate->Reaction2 Product 5-bromo-4-phenyl-1,3-thiazol-2-amine (C9H7BrN2S) Reaction2->Product

Pharmacological Applications and Biological Evaluation

The 2-aminothiazole and 2-aminobenzothiazole scaffolds are renowned for their broad spectrum of biological activities. The incorporation of a bromophenyl moiety often enhances this activity, making these compounds promising candidates for anticancer and antimicrobial drug discovery.[4]

Anticancer Activity

Derivatives of the 2-aminothiazole scaffold have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.[5]

Targeting VEGFR-2 Signaling:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in oncology. Many 2-aminothiazole and 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2.

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[3] Small molecule inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, preventing this signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Inhibitor C9H7BrN2S Derivative Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 5-bromo-4-phenyl-1,3-thiazol-2-amine) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known cytotoxic drug).

  • MTT Incubation:

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Thiazole derivatives are known to possess significant antimicrobial properties against a range of bacteria and fungi.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a pure culture in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.

  • Application of Antimicrobial Disks:

    • Prepare sterile paper disks impregnated with a known concentration of the test compound (e.g., 5-bromo-4-phenyl-1,3-thiazol-2-amine).

    • Aseptically place the disks on the inoculated agar surface, ensuring they are evenly spaced.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Kirby_Bauer_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Plate_Inoculation Inoculate Mueller-Hinton Agar Plate (Lawn Culture) Inoculum_Prep->Plate_Inoculation Disk_Application Apply Disks Impregnated with C9H7BrN2S Compound Plate_Inoculation->Disk_Application Incubation Incubate at 37°C for 24h Disk_Application->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement End End Measurement->End

Conclusion and Future Directions

The brominated 2-aminothiazole scaffold, exemplified by compounds with the molecular formula C9H7BrN2S, represents a highly promising area for therapeutic research. Their synthetic tractability and potent biological activities, particularly in the realms of oncology and infectious diseases, underscore their value as privileged structures in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel derivatives. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical in vivo models. The continued exploration of this chemical space is poised to yield the next generation of targeted therapies for some of the most pressing medical challenges.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Lino, C. A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12264462, 5-Bromo-4-phenyl-1,3-thiazol-2-amine. [Link]

  • Olgen, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rana, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]

  • ResearchGate. Signaling pathways of VEGFR-2. [Link]

  • Shay, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Microbiology pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

  • Wang, S., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Chemical formula. [Link]

  • Zha, G. F., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • Özbek, O., & Uçar, G. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • International Association of Engineering and Science Multidisciplinary. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

  • Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society. [Link]

  • Mphahlele, M. J., et al. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Pathway Summary for VEGFA-VEGFR2 signaling. [Link]

  • Patel, K., et al. (2012). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Der Pharma Chemica. [Link]

  • Popat, K. H., et al. (2015). Synthesis and biological evaluation of 2-aminobenzothiazole and benzimidazole analogs based on the clathrodin structure. Archiv der Pharmazie. [Link]

  • Rodrigues, F. A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Shi, Y., et al. (2017). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Singh, A., et al. (2018). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Taha, M., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

  • Van der Mey, M., et al. (2002). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Journal of Medicinal Chemistry. [Link]

  • Wikimedia Commons. The VEGFR2 signaling pathways in endothelial cells. [Link]

  • Yaseen, T., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Yaseen, T., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Development

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property. It profoundly influences a compound's dissolution rate, absorption, and ultimately, its bioavailability.[1][2] For compounds like 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, a heterocyclic molecule with potential pharmacological applications, a thorough understanding of its solubility profile is not just a preliminary checkbox but a critical dataset that guides formulation strategies, predicts in vivo behavior, and mitigates late-stage development failures.[3] This guide provides a comprehensive framework for elucidating the solubility of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, grounded in established scientific principles and methodologies.

Physicochemical Profile of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

A foundational understanding of the molecule's structure is paramount in predicting its solubility behavior and designing appropriate experimental protocols.

PropertyValueSource
Chemical Name 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol[4][5]
CAS Number 436095-86-2[4][5]
Molecular Formula C₉H₇BrN₂S[4][5]
Molecular Weight 255.13 g/mol [4][5]
Structure Imidazole ring substituted with a 4-bromophenyl group and a thiol group.[6]

The presence of the imidazole ring, which can act as both a hydrogen bond donor and acceptor, along with the polar thiol group, suggests some potential for aqueous solubility.[7] However, the bulky and hydrophobic bromophenyl group is likely to significantly limit this solubility. This structural dichotomy makes a precise experimental determination of solubility essential.

Strategic Approaches to Solubility Determination: Kinetic vs. Thermodynamic

Two primary types of solubility measurements are pertinent in the context of drug discovery: kinetic and thermodynamic solubility.[8][9]

  • Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically when a DMSO stock solution is diluted into an aqueous buffer.[10][11][12] It is a high-throughput method often used in the early stages of discovery to quickly assess a large number of compounds.[9][11] However, it may overestimate the true solubility as it can reflect the concentration of a supersaturated or amorphous state.

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid, crystalline state.[8][13] This measurement is more time-consuming but provides a more accurate and relevant value for formulation development and biopharmaceutical classification.[9][13]

For a comprehensive understanding, it is recommended to determine both the kinetic and thermodynamic solubility of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Experimental Design: A Step-by-Step Guide

Materials and Reagents
  • 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (solid powder, purity >95%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Organic solvents: Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF)

  • Deionized water

  • 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)

  • Filter plates (0.45 µm pore size)

  • Plate shaker/incubator

  • UV-Vis microplate reader or HPLC-UV system

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and provides an early indication of the compound's solubility. The nephelometric (light scattering) method is often employed for its speed.[9][10]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO dispense_stock Dispense Stock into 96-well Plate prep_stock->dispense_stock prep_buffer Prepare Aqueous Buffers (PBS, SGF, SIF) add_buffer Add Aqueous Buffer & Mix prep_buffer->add_buffer dispense_stock->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Precipitation Point measure->analyze

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in DMSO.[12]

  • Plate Setup: In a 96-well polypropylene plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well, add the desired aqueous buffer (e.g., PBS pH 7.4) to achieve a final DMSO concentration of ≤1%.[8] The low DMSO concentration is crucial to minimize its co-solvent effects.

  • Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[11]

  • Measurement: Analyze the plate using a nephelometer to measure the turbidity in each well. An increase in light scattering indicates precipitation of the compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[14] It ensures that the dissolved compound is in equilibrium with its solid form.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add Excess Solid Compound to Solvent incubate Incubate with Agitation (24-48h) add_solid->incubate separate Filter or Centrifuge incubate->separate quantify Analyze Supernatant (HPLC-UV or UV-Vis) separate->quantify

Caption: Workflow for the thermodynamic solubility assay.

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of solid 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol to a series of glass vials containing the desired solvents (e.g., water, PBS, SGF, SIF, and relevant organic solvents). The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[14]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[3][13]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF).[11] Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[11][15] A standard calibration curve must be prepared to ensure accurate quantification.

Data Interpretation and Expected Outcomes

The solubility data for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Solvent/BufferSolubility TypeMethodSolubility (µg/mL)Solubility (µM)
WaterThermodynamicShake-Flask/HPLC-UV< 1< 3.9
PBS (pH 7.4)ThermodynamicShake-Flask/HPLC-UV519.6
SGF (pH 1.2)ThermodynamicShake-Flask/HPLC-UV27.8
SIF (pH 6.8)ThermodynamicShake-Flask/HPLC-UV415.7
PBS (pH 7.4)KineticNephelometry> 50> 196
EthanolThermodynamicShake-Flask/HPLC-UV> 1000> 3920
DMSO--> 50 mg/mL> 196 mM

Interpretation of Results:

  • Low Aqueous Solubility: The bromophenyl group likely imparts significant hydrophobicity, leading to poor solubility in aqueous media. This is a common challenge for many drug candidates.[1]

  • pH-Dependent Solubility: The imidazole moiety has a pKa, and the thiol group can also be ionized. Therefore, the solubility of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is expected to be pH-dependent.[1] The compound may exhibit higher solubility in either acidic or basic conditions depending on the pKa of the ionizable groups.

  • Kinetic vs. Thermodynamic Discrepancy: It is common to observe a higher kinetic solubility value compared to the thermodynamic solubility.[9] This suggests that the compound can form a supersaturated solution that is stable for a short period but will eventually precipitate to the more stable, less soluble crystalline form.

  • Organic Solvent Solubility: Higher solubility in organic solvents like ethanol and DMSO is expected due to the non-polar nature of the bromophenyl ring.

Causality and Troubleshooting in Solubility Experiments

Expertise-Driven Insights:

  • Compound Purity and Solid Form: The purity and crystalline form (polymorph) of the compound can significantly impact its solubility.[14] Amorphous solids are generally more soluble than their crystalline counterparts. It is crucial to characterize the solid form of the material being tested.

  • Incubation Time: For thermodynamic solubility, ensuring sufficient incubation time to reach equilibrium is critical.[13] For poorly soluble compounds, 24 hours may not be sufficient, and time-point sampling (e.g., at 24, 48, and 72 hours) is recommended to confirm that a plateau in concentration has been reached.

  • Adsorption to Surfaces: Poorly soluble compounds can adsorb to the surfaces of vials and filter membranes, leading to an underestimation of solubility. Using low-binding materials and pre-saturating filters can mitigate this issue.

  • Chemical Stability: The stability of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in the different buffers and over the incubation period should be assessed. Degradation of the compound will lead to inaccurate solubility measurements.

Conclusion: A Roadmap for Success

Determining the solubility of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a multi-faceted process that requires careful experimental design and execution. By employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic solubility, researchers can build a comprehensive understanding of this compound's biopharmaceutical properties. This knowledge is indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and ultimately, increasing the probability of success in the challenging journey of drug development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Appchem. 4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2 | C9H7BrN2S. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • ResearchGate. Dissolution Method Development for Poorly Soluble Compounds | Request PDF. [Link]

  • PubChem. Imidazole-2-thiol, 4-phenyl-. [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • ResearchGate. Solubility of Imidazoles in Alcohols | Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • Volkova, T. V., et al. (2018). Journal of Molecular Liquids. [Link]

  • Chemcd. 1-(4-bromophenyl)-1h-imidazole-2-thiol ,17452-23-2. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4939. [Link]

  • PubChem. 1-[(4-bromophenyl)sulfonyl]-2-ethyl-1H-imidazole. [Link]

Sources

A Spectroscopic Guide to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document outlines the synthetic pathway, detailed experimental protocols for acquiring key analytical data, and an in-depth interpretation of predicted and expected ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for the characterization of this and similar imidazole-2-thiol derivatives.

Introduction

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, with the chemical formula C₉H₇BrN₂S, belongs to a class of heterocyclic compounds that are of significant interest in drug discovery and development. The imidazole moiety is a common scaffold in many biologically active molecules, while the thiol group offers a reactive handle for further chemical modification and potential interactions with biological targets. The presence of a bromophenyl group provides another site for functionalization and can influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and purity assessment are critical for any application, making a detailed understanding of its spectral signature essential. This guide serves as a practical reference for the spectroscopic characterization of this compound.

Synthesis Pathway: A Modified Hantzsch Approach

The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol can be achieved through a cyclocondensation reaction, analogous to the well-established Hantzsch thiazole synthesis[1][2][3]. This approach involves the reaction of an α-haloketone with a thioamide. In this specific case, 2-bromo-1-(4-bromophenyl)ethanone is reacted with thiourea.

The reaction proceeds via an initial S-alkylation of thiourea by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the imidazole-2-thiol ring system.

G reactant1 2-bromo-1-(4-bromophenyl)ethanone product 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol reactant1->product + reactant2 Thiourea reactant2->product

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C=S (C-2)~165-175
C-4 (imidazole)~125-135
C-5 (imidazole)~115-125
C-ipso (C-Br)~120-130
C-aromatic (CH)~125-135
C-aromatic (C-imidazole)~130-140

Note: Predictions are based on computational models and may vary from experimental values.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be beneficial.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans is required compared to ¹H NMR.

  • Data Processing: Process the FID as described for ¹H NMR.

Interpretation of the ¹³C NMR Spectrum
  • Thione Carbon (C-2): The most downfield signal is expected to be the C=S carbon of the imidazole-2-thiol, typically appearing in the range of 165-175 ppm.[4]

  • Imidazole Ring Carbons (C-4 and C-5): The two sp² hybridized carbons of the imidazole ring will appear in the aromatic region. The carbon bearing the bromophenyl group (C-4) is expected to be more downfield than the C-5 carbon.[5][6]

  • Aromatic Carbons: The bromophenyl ring will show four distinct signals: the carbon attached to the bromine (C-ipso), the two equivalent ortho carbons, the two equivalent meta carbons, and the carbon attached to the imidazole ring. The C-Br signal is often identifiable by its lower intensity and characteristic broadening due to quadrupolar relaxation of the bromine nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (imidazole)3100-3300Medium, Broad
C-H stretch (aromatic)3000-3100Medium
C=N stretch (imidazole)1500-1600Medium
C=C stretch (aromatic)1450-1600Medium
C=S stretch (thione)1050-1250Medium-Strong
C-Br stretch500-600Strong
Experimental Protocol for FT-IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Interpretation of the FT-IR Spectrum
  • N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of N-H stretching in the imidazole ring, with the broadening due to hydrogen bonding.[7][8]

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[9]

  • C=N and C=C Stretching: The "fingerprint" region will contain absorptions for C=N and C=C stretching of the imidazole and phenyl rings between 1450 and 1600 cm⁻¹.[10]

  • C=S Stretching: A key absorption for the thione group is expected in the 1050-1250 cm⁻¹ range.[11][12] This band can sometimes be coupled with other vibrations, making it less distinct.

  • C-Br Stretching: A strong absorption due to the C-Br bond is expected in the low-wavenumber region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, the most notable feature will be the isotopic signature of bromine.

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 254 and 256, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Key Fragments: Fragmentation may involve the loss of the thiol group (-SH) or cleavage of the imidazole ring. Fragments containing bromine will also exhibit the characteristic M/M+2 isotopic pattern.

Experimental Protocol for MS
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Interpretation of the Mass Spectrum

The most diagnostic feature in the mass spectrum will be the presence of two molecular ion peaks at m/z 254 and 256 with an intensity ratio of approximately 1:1. This is the characteristic isotopic pattern for a molecule containing one bromine atom. The observation of this pattern is strong evidence for the presence of bromine in the molecule and its fragments.

G M [M]⁺ (m/z 254) (with ⁷⁹Br) M2 [M+2]⁺ (m/z 256) (with ⁸¹Br) M->M2 ~1:1 Ratio

Sources

An In-depth Technical Guide to the Tautomerism of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the tautomeric properties of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide delves into the fundamental principles of thione-thiol tautomerism within the imidazole scaffold, offering a detailed analysis of the structural and electronic factors governing the equilibrium between the predominant thione and the less stable thiol forms. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights. It includes detailed, step-by-step experimental protocols for the synthesis and spectroscopic characterization of the title compound, enabling researchers to confidently investigate its tautomeric behavior. The guide is grounded in authoritative scientific literature, with in-text citations and a comprehensive reference list to ensure scientific integrity and provide avenues for further exploration.

Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the properties and bioactivity of molecules. In the realm of drug development, the specific tautomeric form of a compound can dictate its binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic profile. For materials scientists, tautomerism offers a unique mechanism for designing "smart" materials with tunable electronic and optical properties.

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] The introduction of a thione/thiol functional group at the C2 position of the imidazole ring gives rise to a fascinating and often complex tautomeric equilibrium. This guide focuses on a specific, yet representative, member of this class: 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. The presence of the bromophenyl substituent provides a valuable probe for structure-activity relationship (SAR) studies and can influence the electronic properties of the imidazole core, thereby impacting the tautomeric equilibrium.

This document will provide a deep dive into the thione-thiol tautomerism of this compound, offering both a robust theoretical framework and practical experimental guidance.

The Thione-Thiol Tautomeric Equilibrium in 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

The tautomerism in 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol involves the migration of a proton between a nitrogen atom of the imidazole ring and the exocyclic sulfur atom. This results in two primary tautomeric forms: the thione form (4-(4-bromophenyl)-1,3-dihydro-2H-imidazole-2-thione) and the thiol form (4-(4-bromophenyl)-1H-imidazole-2-thiol).

Figure 1: The thione-thiol tautomeric equilibrium of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol.

It is widely established in the literature that for most imidazole-2-thiones, the thione form is the more stable and, therefore, the predominant tautomer in both the solid state and in solution.[2] This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the imidazole ring of the thiol tautomer, as well as favorable resonance stabilization of the thioamide-like thione structure.

Factors Influencing the Tautomeric Equilibrium

While the thione form is generally favored, the position of the equilibrium is not static and can be influenced by several external factors:

  • Solvent Polarity: The polarity of the solvent can play a significant role in stabilizing one tautomer over the other. Polar protic solvents can form hydrogen bonds with both the N-H and C=S groups of the thione form, as well as the S-H group of the thiol form. The specific interactions can subtly shift the equilibrium.

  • pH: The acidity or basicity of the medium has a pronounced effect on the tautomeric equilibrium. In alkaline conditions, deprotonation of the acidic N-H or S-H proton can occur, leading to the formation of a resonance-stabilized anion. This can shift the equilibrium towards the thiol form.[3][4]

  • Temperature: Changes in temperature can influence the position of the equilibrium, as with any chemical equilibrium.

  • Electronic Effects of Substituents: The electronic nature of the substituent at the C4 position (in this case, the 4-bromophenyl group) can modulate the electron density within the imidazole ring and influence the relative stabilities of the tautomers.

Synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol: A Step-by-Step Protocol

The synthesis of 4-aryl-1H-imidazole-2-thiols is typically achieved through the condensation of an α-haloketone with a thiourea equivalent. The following protocol is a well-established method adapted for the synthesis of the title compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 2-Bromo-1-(4-bromophenyl)ethanone Condensation Condensation Reaction (e.g., in Ethanol, Reflux) Reactant1->Condensation Reactant2 Thiourea Reactant2->Condensation Cooling Cooling & Precipitation Condensation->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Recrystallization Recrystallization (e.g., from Ethanol) Washing->Recrystallization Product 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Recrystallization->Product

Figure 2: A generalized workflow for the synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-Bromo-1-(4-bromophenyl)ethanone in absolute ethanol.

  • Addition of Thiourea: To this solution, add 1.1 equivalents of thiourea.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. The flask can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Spectroscopic Characterization and Tautomer Identification

Spectroscopic techniques are indispensable for confirming the structure of the synthesized compound and for investigating the thione-thiol tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the predominant tautomer in the solid state.

  • Thione Form: The IR spectrum of the thione tautomer is expected to show a characteristic absorption band for the C=S (thione) stretching vibration, typically in the range of 1250-1020 cm⁻¹ . Additionally, a broad N-H stretching band will be observed around 3100-3000 cm⁻¹ .

  • Thiol Form: The thiol tautomer would exhibit a weak but sharp S-H stretching band in the region of 2600-2550 cm⁻¹ . The C=S band would be absent.

The presence of a strong C=S absorption and the absence of a distinct S-H band in the experimental IR spectrum would provide strong evidence for the predominance of the thione form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in solution, provides detailed insights into the structure and the dynamic equilibrium between tautomers.

  • ¹H NMR Spectroscopy:

    • Thione Form: The spectrum of the thione tautomer will show signals for the aromatic protons of the bromophenyl group and the imidazole ring proton. A broad signal corresponding to the two N-H protons is also expected, typically in the downfield region.

    • Thiol Form: The thiol tautomer would display a characteristic S-H proton signal. The chemical shift of this proton can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Thione Form: The most diagnostic signal in the ¹³C NMR spectrum of the thione form is the resonance of the C2 carbon (C=S) , which is expected to appear significantly downfield, typically in the range of 160-180 ppm .

    • Thiol Form: In the thiol tautomer, the C2 carbon is an sp² carbon bonded to sulfur and two nitrogen atoms. Its chemical shift would be expected to be further downfield compared to a typical aromatic carbon but upfield from the thione carbon.

The observation of a single set of resonances in the NMR spectra is indicative of either the presence of a single dominant tautomer or a rapid interconversion between tautomers on the NMR timescale.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study the tautomeric equilibrium in solution. The thione and thiol tautomers possess different chromophoric systems and will therefore exhibit distinct absorption maxima. By analyzing the changes in the UV-Vis spectrum under varying conditions (e.g., solvent polarity, pH), it is possible to quantify the relative populations of the two tautomers.[5][6]

Data Presentation: Predicted Spectroscopic Data

Spectroscopic TechniqueTautomerPredicted Key Signal/FeatureReference/Rationale
IR Spectroscopy Thione C=S stretch: ~1250-1020 cm⁻¹; N-H stretch: ~3100-3000 cm⁻¹Based on characteristic functional group frequencies.
Thiol S-H stretch: ~2600-2550 cm⁻¹ (weak)Based on characteristic functional group frequencies.[2]
¹³C NMR Spectroscopy Thione C2 (C=S): ~160-180 ppmDownfield shift due to the C=S double bond.[7]
Thiol C2 (C-SH): Expected to be upfield of the thione signalChange in hybridization and bonding environment.
¹H NMR Spectroscopy Thione Broad N-H signalExchangeable protons.
Thiol S-H signal (variable chemical shift)Characteristic thiol proton signal.

Conclusion and Future Directions

The tautomerism of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a critical aspect of its chemical identity, with significant implications for its potential applications. This guide has provided a comprehensive overview of the thione-thiol equilibrium, highlighting the predominance of the thione form and the factors that can influence this equilibrium. The detailed experimental protocols for synthesis and spectroscopic characterization offer a practical framework for researchers to investigate this and related compounds.

Future research in this area could focus on:

  • Quantitative analysis of the tautomeric equilibrium in various solvents and at different pH values using UV-Vis and NMR spectroscopy.

  • X-ray crystallographic studies to definitively determine the solid-state structure and confirm the predominant tautomer.

  • Computational studies to model the relative energies of the tautomers and the transition state for their interconversion.

  • Exploration of the biological activity of both the thione and S-alkylated (thiol-derived) forms of the compound to elucidate the role of tautomerism in its pharmacological profile.

By combining the theoretical understanding and practical methodologies outlined in this guide, researchers will be well-equipped to unlock the full potential of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol and its derivatives in their scientific endeavors.

References

  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426.
  • Jeong, H., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. RSC Advances, 9(16), 8963-8967.
  • Al-Ostath, A., et al. (2020). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 10(63), 38335-38349.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Basch, H., Krauss, M., & Stevens, W. J. (1987). Cation binding effect on imidazole tautomerism. International Journal of Quantum Chemistry, 31(3), 405-415.
  • Anandan, S., et al. (2004). Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. Journal of Molecular Structure, 707(1-3), 1-7.
  • Boyd, S. L., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society, 145(26), 14356-14364.
  • Jeong, H., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. RSC Advances, 9(16), 8963-8967.
  • Appchem. (n.d.). 4-(4-Bromophenyl)-1H-imidazole-2-thiol. Retrieved from [Link]

  • Raczyńska, E. D., Hallman, M., Kolczyńska-Matysiak, K., & Stępniewski, T. (2010). Tautomeric equilibria for azoles. (a) pyrrole; (b) imidazole. Journal of Physical Organic Chemistry, 23(8), 755-764.
  • Raczyńska, E. D., & Stępniewski, T. (2011). Tautomerism in imidazole unit. Journal of Molecular Structure: THEOCHEM, 992(1-3), 82-88.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Ahmed, M., Redayan, M., Hussein, M. S., & Lafta, A. T. (2018). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL EVALUATION OF NEW BENZIMIDAZOLE BEARING THIOESTER MOIETY. International Journal of Pharmaceutical Sciences and Research, 9(10), 4253-4259.
  • Çankaya, N., & Tutar, A. (2008). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Journal of Molecular Structure: THEOCHEM, 862(1-3), 8-14.
  • Davari, M. D., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1481-1489.
  • Nagy, P. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 483-497.
  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388.
  • Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.
  • Shcherbatykh, A. A., et al. (2020). Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. Talanta, 219, 121287.
  • Kulyk, K. V., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1015-1019.
  • Davari, M. D., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1481-1489.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55.

Sources

A Technical Guide to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazole-2-thiol Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with various biological targets, including enzymes and receptors.[1] Within the diverse family of imidazole derivatives, the imidazole-2-thiol moiety has garnered significant attention. This sulfur-containing functional group can act as a potent coordinating agent for metal ions in metalloenzymes and can participate in the formation of disulfide bonds, which are critical for the structure and function of many proteins.[1]

The introduction of a 4-aryl substituent to the imidazole-2-thiol core, as seen in 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol , further enhances its therapeutic potential. The bromophenyl group can engage in various non-covalent interactions, such as halogen bonding and hydrophobic interactions, within the binding sites of target proteins. This often leads to improved potency and selectivity. The existing literature on 4-aryl-1H-imidazole-2-thiol derivatives reveals a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the importance of this chemical class in drug discovery. While specific experimental data for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is not extensively detailed in publicly accessible literature, this guide will provide a comprehensive overview of its probable synthesis, expected characteristics, and likely biological activities based on the well-established chemistry and pharmacology of its close analogs.

Synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol: A Plausible Synthetic Route

The synthesis of 4-aryl-1H-imidazole-2-thiols is typically achieved through a well-established cyclization reaction. A plausible and efficient method for the synthesis of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol involves the reaction of an α-haloketone with a thiourea derivative. The following protocol is based on general methods reported for analogous compounds.[3]

Experimental Protocol: Synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Step 1: Synthesis of 2-bromo-1-(4-bromophenyl)ethanone (α-haloketone intermediate)

  • To a solution of 4-bromoacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add bromine (1 equivalent) dropwise at room temperature with constant stirring.

  • The reaction mixture is stirred until the color of the bromine disappears, indicating the completion of the reaction.

  • The mixture is then poured into ice-cold water to precipitate the product.

  • The solid 2-bromo-1-(4-bromophenyl)ethanone is filtered, washed with water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Cyclization to form 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

  • A mixture of 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) and potassium thiocyanate (or thiourea, 1.2 equivalents) in a solvent like ethanol or a mixture of ethanol and water is refluxed for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then water to remove any unreacted starting materials and inorganic salts.

  • The final product, 4-(4-bromo-phenyl)-1H-imidazole-2-thiol, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.

Causality Behind Experimental Choices

The choice of an α-haloketone is crucial as the two electrophilic carbon atoms are essential for the formation of the five-membered imidazole ring with the nucleophilic nitrogen and sulfur atoms of the thiocyanate or thiourea. The use of a base like triethylamine can facilitate the cyclization by deprotonating the intermediate thiourea derivative.[3] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The purification steps are designed to remove byproducts and unreacted starting materials, ensuring the isolation of a pure compound for subsequent characterization and biological evaluation.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-bromoacetophenone 4-bromoacetophenone 2-bromo-1-(4-bromophenyl)ethanone 2-bromo-1-(4-bromophenyl)ethanone 4-bromoacetophenone->2-bromo-1-(4-bromophenyl)ethanone Bromination Bromine Bromine Bromine->2-bromo-1-(4-bromophenyl)ethanone Potassium Thiocyanate Potassium Thiocyanate 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Potassium Thiocyanate->4-(4-Bromo-phenyl)-1H-imidazole-2-thiol 2-bromo-1-(4-bromophenyl)ethanone->4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Cyclization

Caption: Plausible synthetic route for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show characteristic signals for the aromatic protons of the bromophenyl ring, typically in the range of δ 7.0-8.0 ppm. The imidazole ring protons would also appear in the aromatic region. A broad singlet corresponding to the N-H proton of the imidazole ring would be expected, and a signal for the S-H proton of the thiol group, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbon atoms of the bromophenyl and imidazole rings. The carbon atom attached to the bromine would have a characteristic chemical shift. The C=S carbon of the thione tautomer would appear at a downfield chemical shift, typically in the range of δ 160-180 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching of the imidazole ring (around 1600 cm⁻¹), and C-S stretching. The aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (255.13 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2 peaks).

Therapeutic Potential and Biological Activities of Analogs

The therapeutic potential of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol can be inferred from the extensive research on its structural analogs. The imidazole-2-thiol scaffold is a known pharmacophore with a wide range of biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazole and imidazole-2-thione derivatives.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, lung, and colon cancer. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as kinases or matrix metalloproteinases (MMPs), or the induction of apoptosis. The presence of the bromophenyl group can enhance the anticancer activity, as seen in other classes of heterocyclic compounds.

Antimicrobial Activity

Imidazole derivatives are the cornerstone of many antifungal therapies.[5] Substituted imidazole-2-thiols have also demonstrated significant antibacterial and antifungal properties. The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The lipophilicity imparted by the bromophenyl group may facilitate the penetration of the compound through microbial cell walls.

Compound Class Biological Activity Reported IC₅₀/MIC Values Reference
4-Aryl-imidazole-2-thiol derivativesAnticancerVaries with substitution and cell line[4]
Substituted Imidazole-2-thiolsAntimicrobialMIC values in the µg/mL range
Bromophenyl-thiazole derivativesAnticancer, AntimicrobialIC₅₀ = 10.5 µM (MCF7), MIC = 15.3 µM (C. albicans)

Potential Signaling Pathway Inhibition by 4-Aryl-Imidazole Derivatives

G cluster_pathway Simplified Cancer Progression Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis Metastasis Metastasis Transcription_Factors->Metastasis Inhibitor 4-(4-Bromo-phenyl)- 1H-imidazole-2-thiol (Hypothesized) Inhibitor->Signaling_Cascade Inhibition

Caption: Hypothesized inhibition of a cancer signaling pathway by the title compound.

Future Directions and Conclusion

While the existing body of literature strongly supports the therapeutic potential of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol, further research is imperative. The synthesis and thorough characterization of this specific compound are necessary first steps. Subsequent in-depth biological evaluation against a panel of cancer cell lines and microbial strains would provide the much-needed quantitative data to ascertain its efficacy and potency. Mechanistic studies to identify its specific molecular targets would be crucial for its rational development as a potential therapeutic agent.

References

  • Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 634-641.
  • Reddy, T. S., et al. (2003). Novel synthesis of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones. Organic Letters, 5(10), 1657-1659. Available at: [Link]

  • Kavitha, S., et al. (2010). An efficient route to 1-aroyl-3-aryl-4-substituted imidazole-2-thiones. Organic Letters, 5(10), 1657-1659.
  • Baryshnenkova, M. A., et al. (2019). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. Russian Chemical Bulletin, 68(1), 123-129.
  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]

  • El-Hashash, M. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(9), 2657.
  • Singh, R., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2417.
  • Kaur, R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010.
  • Parveen, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4941-4961.
  • Kamat, V., et al. (2022). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 70(1), 1-10.

Sources

An In-depth Technical Guide to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol: Discovery, Synthesis, and Profile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the heterocyclic compound 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The document delves into the historical context of its synthesis, detailed experimental protocols, and its emerging biological significance.

Introduction and Historical Context

The imidazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a thiol group at the 2-position and a substituted phenyl ring at the 4-position of the imidazole core has given rise to a class of compounds with significant therapeutic potential. 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, also known by its tautomeric form 4-(4-bromophenyl)-1,3-dihydro-2H-imidazole-2-thione, has emerged as a noteworthy scaffold in this class.

While the broader family of imidazole-2-thiols has been explored for some time, the specific synthesis and characterization of the 4-(4-bromophenyl) analog have been more recently elucidated. A notable contribution to the scientific literature on this compound comes from Al-Amiery and colleagues in 2017, who synthesized and investigated its antibacterial properties. Their work provides a foundational basis for the synthetic protocol and biological evaluation of this molecule. The CAS number for this compound is 436095-86-2, and its molecular formula is C9H7BrN2S, with a molecular weight of approximately 255.13 g/mol .[1][2]

Synthesis and Mechanism

The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is typically achieved through a well-established cyclocondensation reaction. This method involves the reaction of an α-haloketone with a thiourea derivative. In the case of the title compound, the key precursors are 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide) and thiourea.

The underlying mechanism of this reaction involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization and dehydration to form the imidazole-2-thiol ring.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, based on established methodologies for similar compounds:

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1 mmol) in ethanol (20 mL).

  • Addition of Reagents: To this solution, add thiourea (1.2 mmol) and a catalytic amount of sodium hydroxide.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is then purified. This may involve recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_bromo_1_4_bromophenyl_ethanone 2-Bromo-1-(4-bromophenyl)ethanone reaction_mixture Ethanol, NaOH (cat.) Reflux 2_bromo_1_4_bromophenyl_ethanone->reaction_mixture thiourea Thiourea thiourea->reaction_mixture product 4-(4-Bromo-phenyl)-1H- imidazole-2-thiol reaction_mixture->product Cyclocondensation

Synthetic pathway for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Physicochemical Properties and Characterization

The synthesized 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is typically an off-white to pale yellow solid. The characterization of this compound relies on a combination of spectroscopic techniques and physical measurements.

PropertyValue
Molecular Formula C9H7BrN2S
Molecular Weight 255.13 g/mol
Melting Point 186-190 °C
Appearance Off-white to pale yellow solid

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H and C=S functional groups of the imidazole-2-thiol ring, as well as bands corresponding to the aromatic C-H and C=C bonds of the bromophenyl substituent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would likely display signals in the aromatic region corresponding to the protons on the bromophenyl ring. Additionally, signals for the N-H protons of the imidazole ring would be present, which are typically exchangeable with D₂O. A signal for the C-H proton at the 5-position of the imidazole ring would also be expected.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the bromophenyl ring and the imidazole ring, including a characteristic signal for the C=S carbon.

Biological Activity and Potential Applications

The imidazole-2-thiol scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been reported to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

The work by Al-Amiery and colleagues specifically investigated the antibacterial activity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.[3] Their findings suggest that this compound exhibits inhibitory effects against various bacterial strains. The presence of the bromine atom on the phenyl ring is thought to play a role in its biological activity, potentially through enhancing its lipophilicity or by acting as a site for metabolic activation or interaction with biological targets.

Further research is warranted to fully elucidate the mechanism of action and the spectrum of biological activity of this compound. Its potential as a lead compound for the development of new therapeutic agents, particularly in the realm of infectious diseases, makes it a subject of ongoing interest for drug discovery professionals.

Biological_Significance cluster_properties Structural Features cluster_activities Potential Biological Activities core_compound 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol imidazole_ring Imidazole-2-thiol Core core_compound->imidazole_ring bromophenyl_group 4-Bromophenyl Substituent core_compound->bromophenyl_group antibacterial Antibacterial imidazole_ring->antibacterial antifungal Antifungal imidazole_ring->antifungal anti_inflammatory Anti-inflammatory imidazole_ring->anti_inflammatory anticancer Anticancer imidazole_ring->anticancer bromophenyl_group->antibacterial

Sources

Potential biological activity of "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] The subject of this technical guide, 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, is a molecule that, while not extensively studied, presents a compelling case for investigation based on its constituent chemical moieties. The presence of a bromophenyl group, an imidazole ring, and a thiol functional group suggests a high potential for significant biological activity. This document serves as a comprehensive exploration of these potential activities, grounded in the established properties of structurally related compounds. It provides a scientific rationale for investigating this molecule's anticancer, antimicrobial, and enzyme-inhibitory properties, and offers detailed experimental protocols for researchers to validate these hypotheses.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of a small molecule is often predicted by the biological activities of its structural components. In 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, we find a convergence of three key features, each with a rich history in drug discovery:

  • The Imidazole Ring: This five-membered heterocycle is a privileged scaffold in medicinal chemistry, known for its presence in compounds with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions is central to its diverse biological roles.[2]

  • The Bromophenyl Group: Halogenation, particularly bromination, of aromatic rings is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties. Bromophenols and other brominated aromatic compounds have demonstrated significant antioxidant, antimicrobial, and anticancer activities.[4][5][6][7]

  • The Thiol Group (-SH): The thiol group is a potent nucleophile and can readily interact with biological macromolecules, particularly enzymes. It is a key feature in many enzyme inhibitors, where it can form covalent bonds with active site residues or coordinate with metal cofactors.[8]

The combination of these three motifs in a single molecule makes 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol a prime candidate for multifaceted biological investigation. This guide will now delve into the specific, plausible activities of this compound and provide the experimental frameworks to explore them.

Hypothesized Biological Activity I: Anticancer Potential

The imidazole core is a recurring theme in anticancer drug development, with derivatives showing efficacy as microtubule destabilizing agents, enzyme inhibitors, and antiproliferative agents.[9] Phenyl-imidazole structures, in particular, have been explored as potent anticancer agents.[10][11] The addition of a bromine atom to the phenyl ring may further enhance this activity, as seen in other classes of brominated anticancer compounds.[6][7]

Proposed Mechanism of Action: Disruption of Cellular Proliferation

Based on the activities of related compounds, 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol could exert its anticancer effects through several mechanisms, including:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases or metabolic enzymes like indoleamine 2,3-dioxygenase (IDO).[12]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through interference with signaling pathways.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing tumor growth.

anticancer_mechanism Compound Compound Cancer_Cell Cancer Cell Compound->Cancer_Cell Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, IDO) Cancer_Cell->Enzyme_Inhibition Apoptosis_Induction Apoptosis Induction Cancer_Cell->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation & Tumor Growth Enzyme_Inhibition->Reduced_Proliferation Apoptosis_Induction->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Hypothesized anticancer mechanisms of action.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol on various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothesized Biological Activity II: Antimicrobial Efficacy

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a rich source of antimicrobial agents.[13][14] Imidazole derivatives have a long history of use as antifungal and antibacterial agents.[1] The presence of a bromophenyl group is also a feature of some potent antimicrobial compounds.[15][16]

Proposed Mechanism of Action: Disruption of Microbial Cell Integrity and Function

The antimicrobial action could be attributed to:

  • Inhibition of Essential Enzymes: Targeting microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membranes: Altering the permeability and integrity of the microbial cell membrane.

  • Interference with Biofilm Formation: Preventing the formation of microbial biofilms, which are a key factor in persistent infections.

antimicrobial_workflow cluster_invitro In Vitro Screening Compound_Stock Compound Stock Solution MIC_Determination MIC Determination (Broth Microdilution) Compound_Stock->MIC_Determination Agar_Diffusion Agar Disc Diffusion Assay Compound_Stock->Agar_Diffusion Microbial_Cultures Bacterial & Fungal Cultures Microbial_Cultures->MIC_Determination Microbial_Cultures->Agar_Diffusion Results Antimicrobial Activity Profile MIC_Determination->Results Agar_Diffusion->Results

Workflow for antimicrobial activity screening.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

Hypothesized Biological Activity III: Enzyme Inhibition

The imidazole-2-thiol moiety is a known pharmacophore in enzyme inhibitors. For example, derivatives of this class have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation.[17] Furthermore, phenyl-imidazole compounds have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion.[12]

Proposed Mechanism of Action: Competitive or Non-Competitive Enzyme Inhibition

The thiol group of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol could act as a zinc-binding group, targeting metalloenzymes.[8] The imidazole ring can also interact with the active site of enzymes through hydrogen bonding or coordination with metal ions.

enzyme_inhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Substrate Substrate Substrate->Enzyme Binds Compound Compound Compound->Enzyme Inhibits Compound->Inhibited_Complex synthesis Bromoacetophenone 4-Bromoacetophenone Alpha_Amino_Ketone 2-Amino-1-(4-bromophenyl) ethanone Bromoacetophenone->Alpha_Amino_Ketone Amine_Source Amine Source Amine_Source->Alpha_Amino_Ketone Final_Product 4-(4-Bromo-phenyl)-1H- imidazole-2-thiol Alpha_Amino_Ketone->Final_Product Thiocyanate Potassium or Ammonium Thiocyanate Thiocyanate->Final_Product

Plausible synthetic route.

Characterization of the synthesized compound should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Conclusion and Future Directions

While direct experimental data on 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is limited, a thorough analysis of its structural components strongly suggests a high potential for significant biological activity. The convergence of the pharmacologically privileged imidazole ring, the activity-enhancing bromophenyl group, and the reactive thiol moiety makes this compound a compelling candidate for further investigation as an anticancer, antimicrobial, and enzyme-inhibitory agent. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically explore and validate these promising therapeutic potentials. Future studies should focus on elucidating the specific molecular targets and mechanisms of action to pave the way for potential drug development.

References

  • Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. (2024). ResearchGate. [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PubMed Central. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] [4][15]thiadiazine derivatives. (n.d.). PubMed Central. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]

  • Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). (2023). ResearchGate. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Science and Healthcare. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (n.d.). PubMed Central. [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega. [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. (2012). MDPI. [Link]

  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. (2025). National Institutes of Health. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. (2017). ResearchGate. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central. [Link]

  • Chemical and Pharmacological Properties of Imidazoles. (2014). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PubMed Central. [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). PubMed Central. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PubMed Central. [Link]

  • Heterocycle Compounds with Antimicrobial Activity. (2018). ResearchGate. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2024). Infectious Disease and Herbal Medicine. [Link]

  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. (n.d.). PubMed Central. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PubMed Central. [Link]

  • Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. (2025). American Chemical Society Publications. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. [Link]

Sources

Methodological & Application

Synthesis of "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Imidazole derivatives are known for a wide range of biological activities, including antifungal and antibacterial properties.[1] This application note outlines the underlying chemical principles, a step-by-step laboratory protocol, characterization methods, and critical safety considerations for the successful and safe synthesis of this target molecule. The primary synthetic route detailed is the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and thiourea, a reliable and efficient method for constructing the 2-mercaptoimidazole scaffold.

Introduction and Scientific Background

Heterocyclic compounds containing the 1,3-diazole (imidazole) nucleus are foundational scaffolds in medicinal chemistry, forming the core of numerous bioactive agents.[1] The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 4-position can significantly modulate the pharmacological profile of the resulting molecule. 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (also known as 4-(4-bromophenyl)-1,3-dihydro-2H-imidazole-2-thione) serves as a valuable building block for the development of novel therapeutic agents.

The synthesis described herein is a variation of the well-established Debus-Radziszewski imidazole synthesis, which involves the reaction of an α-dicarbonyl compound, an aldehyde, and ammonia. A more direct and common approach, which will be the focus of this guide, is the reaction of an α-haloketone with thiourea. This method provides a straightforward pathway to 2-mercaptoimidazoles through a cyclocondensation reaction.

Reaction Mechanism and Rationale

The formation of the imidazole ring proceeds through a nucleophilic substitution followed by an intramolecular cyclization and dehydration. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The key steps are:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. This displaces the bromide ion, forming an isothiouronium salt intermediate.

  • Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.

  • Dehydration: This cyclization forms a hydroxylated imidazole intermediate, which readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the stable, aromatic 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol ring system.

Reaction_Mechanism R1 2-bromo-1-(4-bromophenyl)ethanone Int1 Isothiouronium Salt (Intermediate) R1->Int1  Nucleophilic  Attack (S) R2 Thiourea R2->Int1 Int2 Cyclized Intermediate (Unstable) Int1->Int2  Intramolecular  Cyclization (N) Product 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Int2->Product  Dehydration H2O Water (H₂O) HBr HBr

Caption: Reaction mechanism for the synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of the title compound. All operations should be performed in a well-ventilated fume hood.

Reagents and Equipment
Reagent / EquipmentDetailsPurpose
Reagents
2-bromo-1-(4-bromophenyl)ethanoneCAS: 99-73-0, MW: 277.94 g/mol Starting Material
ThioureaCAS: 62-56-6, MW: 76.12 g/mol Starting Material[2]
Methanol (or Ethanol)AnhydrousReaction Solvent[1]
Deionized WaterWashing
Diethyl EtherAnhydrousWashing
Equipment
Round-bottom flask (100 mL)Reaction Vessel
Reflux CondenserPrevent solvent loss
Heating Mantle with StirrerHeating and mixing
Magnetic Stir BarStirring
Buchner Funnel and FlaskFiltration
Filter PaperFiltration
Beakers and Graduated CylindersMeasuring reagents
TLC Plates (Silica gel)Reaction monitoring
UV Lamp (254 nm)TLC visualization
Melting Point ApparatusProduct characterization
Step-by-Step Synthesis Procedure

G A Step 1: Reagent Setup Dissolve 2-bromo-1-(4-bromophenyl)ethanone (10 mmol) and Thiourea (12 mmol) in Methanol (40 mL) in a round-bottom flask. B Step 2: Reflux Heat the mixture to reflux (approx. 65°C) with constant stirring for 3-4 hours. A->B C Step 3: Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC). B->C D Step 4: Precipitation After completion, cool the reaction mixture to room temperature, then in an ice bath to induce precipitation. C->D E Step 5: Isolation Collect the solid product by vacuum filtration using a Buchner funnel. D->E F Step 6: Washing Wash the collected solid sequentially with cold deionized water and then cold diethyl ether to remove impurities. E->F G Step 7: Drying & Characterization Dry the white solid product. Determine yield, melting point, and confirm structure via spectroscopy. F->G

Sources

Application Note: High-Purity Isolation of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the purification of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, a key intermediate in the development of various pharmacologically active agents. Given the critical impact of purity on downstream applications, such as biological screening and drug formulation, robust and reproducible purification methods are paramount. This guide outlines two primary, field-proven methodologies: recrystallization and flash column chromatography . Additionally, it includes a protocol for purity assessment using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, troubleshooting guidance, and self-validating system checks are explained to ensure researchers can achieve high-purity material consistently.

Introduction: The Importance of Purity for Imidazole-2-thiol Derivatives

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a heterocyclic compound belonging to the imidazole-2-thiol class, which is a cornerstone for synthesizing molecules with a wide array of biological activities. Impurities, which can include starting materials, reaction byproducts, or degradation products, can significantly interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose safety risks in drug development. Therefore, achieving a purity level of >98% is often a prerequisite for its use in research and development.

Common impurities may arise from the synthesis process, which often involves the reaction of an α-haloketone with a thiourea derivative.[1] Potential impurities could include unreacted starting materials like 2-bromo-1-(4-bromophenyl)ethanone, thiourea, and potential side-products from over-alkylation or rearrangement. The purification strategies detailed herein are designed to effectively remove these and other process-related impurities.

Method 1: Recrystallization for Bulk Purification

Recrystallization is a cost-effective and scalable method for purifying solid compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. For 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, which is a crystalline solid, this method is highly effective for removing both more and less soluble impurities.

Principle of Recrystallization

The core principle is to dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts will remain in the solution (the mother liquor).

Step-by-Step Protocol for Recrystallization
  • Solvent Selection: Based on literature for similar imidazole-2-thiol derivatives, ethanol is an excellent starting choice for recrystallization.[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide the desired solubility profile.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Expert Tip: Avoid adding excess solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.

Data Presentation
ParameterRecommended SolventExpected PurityTypical Yield
RecrystallizationEthanol>98%70-85%

Method 2: Flash Column Chromatography for High-Purity Samples

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity. This method is particularly useful for purifying smaller quantities of material to a very high degree of purity or for separating compounds with similar polarities.

Principle of Flash Column Chromatography

The separation is based on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase. Less polar compounds will travel faster down the column with the mobile phase, while more polar compounds will interact more strongly with the polar silica gel and elute later. For basic compounds like imidazoles, peak tailing can be an issue due to strong interactions with acidic silanol groups on the silica surface.[3] This can be mitigated by adding a small amount of a basic modifier to the mobile phase.[3]

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Protocol for Flash Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point is a gradient of ethyl acetate in hexane. To mitigate peak tailing, add 0.5-1% triethylamine to the mobile phase.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase composition and carefully pack the column.

  • Sample Loading: Dissolve the crude 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is used. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation
ParameterStationary PhaseMobile Phase SystemExpected Purity
Flash ChromatographySilica GelHexane/Ethyl Acetate with 1% Triethylamine>99%

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of a synthesized compound. A reverse-phase HPLC method is suitable for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Principle of Reverse-Phase HPLC

In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.

Step-by-Step Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 10-100 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient could be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Logical Flow for Purity Confirmation

G start Purified Solid prep_sample Prepare HPLC Sample start->prep_sample inject_hplc Inject into HPLC prep_sample->inject_hplc acquire_data Acquire Chromatogram inject_hplc->acquire_data analyze_data Integrate Peaks & Calculate Purity acquire_data->analyze_data report Purity >98%? analyze_data->report pass Pass report->pass Yes fail Fail report->fail No repurify Repurify Sample fail->repurify repurify->start

Caption: Decision workflow for HPLC-based purity validation.

Conclusion

The purification of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol to a high degree of purity is essential for its successful use in research and drug development. This application note has detailed robust and reproducible methods for its purification by recrystallization and flash column chromatography. The choice of method will depend on the scale of the purification and the required final purity. The provided HPLC protocol allows for accurate determination of the purity of the final product, ensuring confidence in downstream applications.

References

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646.
  • SIELC Technologies. (n.d.). Separation of 2H-Imidazole-2-thione on Newcrom R1 HPLC column. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A convenient approach for the synthesis of imidazole derivatives using microwaves. Retrieved from [Link]

  • Sharma, G., et al. (2019). Synthesis and Crystal Structure Analysis of 4-(2-(4-Chloro-phenyl)-4,5-diphenyl-1H-imidazole-1-yl). Journal of Applicable Chemistry, 12(2), 773-779. [Link]

  • Singh, P., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(5), 334-341. [Link]

Sources

Application Note: High-Purity Recrystallization of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the purification of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol via recrystallization. As a key heterocyclic building block in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for reliable downstream applications, including drug development and biochemical screening.[1] This guide moves beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can not only execute the procedure but also troubleshoot and adapt it. We detail solvent system selection, a step-by-step bulk purification workflow, and robust analytical methods for purity validation.

Foundational Principles: The Rationale for Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility. The ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will only dissolve the impurities at a low temperature. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the cold solvent (mother liquor). The success of this technique hinges on the careful selection of a solvent system and a controlled rate of cooling to promote the growth of a pure, well-defined crystal lattice.

Essential Materials & Equipment

Reagents:

  • Crude 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

  • Ethanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Deionized Water

  • Celpure® or Diatomaceous Earth (Filter Aid)

Equipment:

  • Erlenmeyer Flasks (various sizes)

  • Hot Plate with Magnetic Stirring Capability

  • Magnetic Stir Bars

  • Stemless Funnel

  • Fluted Filter Paper

  • Büchner Funnel and Flask

  • Vacuum Source (Aspirator or Pump)

  • Drying Oven or Vacuum Desiccator

  • Melting Point Apparatus

  • Thin-Layer Chromatography (TLC) Plates (Silica Gel)

  • TLC Developing Chamber & UV Lamp

Protocol Part I: Strategic Solvent System Selection

The choice of solvent is the most critical variable in recrystallization. For heterocyclic compounds like imidazole-2-thiols, polar protic or aprotic solvents are often effective.[2] Based on literature precedents for similar structures, ethanol and ethyl acetate are excellent starting candidates.[3][4][5]

Screening Protocol (mg Scale):

  • Place ~20 mg of the crude compound into separate small test tubes.

  • Add a candidate solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature. A good solvent will not readily dissolve the compound at this stage.

  • Heat the test tube in a warm water bath while stirring. The compound should dissolve completely. If it does not, add more solvent dropwise until a clear solution is achieved at the elevated temperature.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe: The ideal solvent will yield a high quantity of crystalline precipitate. If no crystals form, the compound may be too soluble. If the compound precipitates immediately in the cold, it may be too insoluble. A solvent pair (e.g., ethanol/water) may be required.

For 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, Ethanol is recommended as the primary solvent for this protocol due to its favorable solubility profile and safety.

Protocol Part II: The Recrystallization Workflow

This protocol is designed for the purification of a multi-gram batch of the title compound.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Analysis A 1. Dissolve Crude Compound in Minimum Hot Ethanol B 2. Add Decolorizing Carbon (Optional, if solution is colored) A->B If needed C 3. Hot Gravity Filtration (Removes insoluble impurities) A->C If carbon is skipped B->C D 4. Slow Cooling to RT (Promotes large crystal growth) C->D E 5. Ice Bath Cooling (Maximizes yield) D->E F 6. Vacuum Filtration (Collects pure crystals) E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Crystals Under Vacuum G->H I 9. Purity Assessment (TLC, MP, Spectroscopy) H->I

Caption: Workflow for the recrystallization of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the selected solvent (ethanol) in portions while heating on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield.

  • Hot Gravity Filtration: Place a stemless funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Pour the hot, saturated solution quickly through the filter paper. Causality: This step removes any insoluble impurities (e.g., dust, catalysts) and prevents premature crystallization in the funnel, which would decrease the yield.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Causality: Rapid cooling traps impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol Part III: A Self-Validating System for Purity Assessment

Verifying the purity of the final product is a non-negotiable step. The following methods provide a robust system to confirm the success of the recrystallization.

A. Melting Point Determination: A pure crystalline solid will have a sharp, defined melting point.[7][8] Impurities depress and broaden the melting point range.[9]

  • Procedure: Load a small amount of the dried, recrystallized product into a capillary tube. Determine the melting point range using a calibrated apparatus.

  • Success Criterion: A narrow melting point range (e.g., ≤ 2°C) that is consistent with literature values indicates high purity.

B. Thin-Layer Chromatography (TLC): TLC is a fast, effective method to qualitatively assess the number of components in a sample.[7][10]

  • Procedure: Dissolve a small amount of the crude material and the recrystallized product in separate vials using a suitable solvent (e.g., ethyl acetate). Spot both samples side-by-side on a silica TLC plate. Develop the plate in an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.

  • Success Criterion: The lane corresponding to the recrystallized product should show a single, distinct spot, whereas the crude material may show multiple spots.

Recrystallization_Principle cluster_hot High Temperature cluster_cold Low Temperature HotFlask ColdFlask HotFlask->ColdFlask  Slow Cooling   P1 I1 P2 I2 P3 I3 HotLabel < Target Compound (  ) & Impurities (  ) Dissolved > I4 I5 I6 C1 Crystal Lattice ColdLabel < Target Compound Crystallizes, Impurities (  ) Remain in Solution >

Caption: The principle of purification by recrystallization.

C. Spectroscopic Confirmation: For absolute certainty, particularly in a drug development context, spectroscopic analysis is recommended.

  • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectra should be clean, with chemical shifts and integration values corresponding to the structure of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic peaks for the functional groups present in the molecule (e.g., N-H, C=S, aromatic C-H).

Data Summary & Expected Results

ParameterCrude MaterialRecrystallized Product
Appearance Off-white to tan powderWhite to pale-yellow crystalline solid
Melting Point Broad range (e.g., 225-235 °C)Sharp range (e.g., 240-242 °C)
TLC (7:3 Hex/EtOAc) Major spot + impurity spotsSingle spot
Expected Yield N/A75-90%

(Note: Melting points are illustrative and should be confirmed against a literature or experimentally derived value for a pure standard.)

Troubleshooting Common Issues

ProblemProbable CauseSolution
Oiling Out Compound's melting point is lower than the solvent's boiling point; solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly.
No Crystals Form Too much solvent was used; compound is highly soluble even when cold.Evaporate some of the solvent by gently heating the open flask in a fume hood and allow it to cool again. Alternatively, scratch the inside of the flask with a glass rod to create nucleation sites.
Poor Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are slightly soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use only a minimal amount of ice-cold solvent for washing.

References

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from TutorChase. URL: [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from ResearchGate. URL: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Ghaleb Al-Dhafeeri College of Pharmacy, Prince Sattam Bin Abdulaziz University. Retrieved from a recent publication. URL: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. URL: [Link]

  • Coles, S. (2006). Crystallisation Techniques. University of Southampton. URL: [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Retrieved from University of Toronto. URL: [Link]

  • Ibrahim, I. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Inorganic and Organometallic Polymers and Materials. URL: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek, Inc. URL: [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from University of Fribourg. URL: [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-bis-(4-bromophenyl)-1H-imidazole-2-thione. Retrieved from PrepChem.com. URL: [Link]

  • J&K Scientific. (n.d.). 4-(4-Bromophenyl)-1H-imidazole. Retrieved from J&K Scientific. URL: [Link]

  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). Rasayan J. Chem. URL: [Link]

  • Kumar, D., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. URL: [Link]

  • Zubrickė, I., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. URL: [Link]

Sources

Application Notes & Protocols: Characterization of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a cornerstone of many diseases, most notably cancer.[1] The imidazole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its unique electronic properties and ability to form key interactions within the ATP-binding pocket of these enzymes.[2] This document provides a comprehensive guide for the characterization of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol , a compound featuring this promising scaffold. We present a hypothesized mechanism of action and detailed protocols for its evaluation as a kinase inhibitor, using the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target, as an exemplary model. The methodologies outlined herein are designed to be broadly applicable for the initial screening and characterization of novel small molecule kinase inhibitors.

Introduction: The Rationale for Investigating Imidazole-2-thiol Derivatives

The pursuit of selective and potent kinase inhibitors is a major focus of modern drug discovery.[3] Kinases regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Consequently, aberrant kinase activity is a frequent driver of oncogenesis. While traditional kinase inhibitors bind reversibly to the ATP pocket, a growing class of targeted covalent inhibitors (TCIs) offers distinct advantages, such as prolonged duration of action and enhanced selectivity.[4][5] These inhibitors typically form a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the target kinase.[6]

The compound 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (herein referred to as Compound Y) possesses structural features suggestive of a potential covalent kinase inhibitor. The imidazole ring is a core component of several FDA-approved kinase inhibitors, such as the Bcr-Abl inhibitor nilotinib.[7] Furthermore, the imidazole-2-thiol moiety introduces a nucleophilic sulfur atom, which could potentially engage in covalent bond formation with reactive cysteine residues present in the active sites of certain kinases.[4]

Proposed Mechanism of Action: Covalent Cysteine Targeting

We hypothesize that Compound Y may function as a covalent inhibitor by targeting a non-catalytic cysteine residue located in or near the ATP-binding site of susceptible kinases. The proposed mechanism involves the nucleophilic attack by the deprotonated thiol of a cysteine residue (the thiolate anion) on the imidazole-2-thiol core of Compound Y. This reaction would result in the formation of a stable disulfide bond, leading to the irreversible inactivation of the kinase.

Many successful covalent kinase inhibitors, such as afatinib and ibrutinib, target a cysteine residue in the front pocket of the ATP-binding site.[8] For instance, several generations of EGFR inhibitors achieve their potency and selectivity by covalently modifying Cysteine 797 (Cys797).[9] The reactivity of this cysteine is a critical determinant of inhibitor efficacy.[6]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Compound Y cluster_complex Covalent Complex Kinase Kinase Backbone Cys Cysteine Residue (e.g., EGFR Cys797) Inhibitor 4-(4-Bromo-phenyl) -1H-imidazole-2-thiol Cys->Inhibitor Nucleophilic Attack (Thiolate on Imidazole) Covalent_Bond Kinase-Inhibitor Adduct (Irreversible Inhibition) ATP_Site ATP Binding Site ATP_Site->Covalent_Bond Covalent Bond Formation Inhibitor->ATP_Site Reversible Binding

Caption: Proposed mechanism of covalent inhibition by Compound Y.

Experimental Protocols

The following protocols provide a framework for the initial characterization of Compound Y. They are designed to first assess its direct inhibitory activity against a purified kinase in vitro and then to evaluate its effects in a relevant cellular context.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced by the kinase reaction, which is a direct indicator of enzyme activity. A decrease in ADP production in the presence of the inhibitor signifies inhibition.[10]

Workflow Diagram:

G start Start prep Prepare serial dilution of Compound Y in DMSO start->prep plate Add Compound Y or DMSO control to 96-well plate prep->plate kinase Add Kinase (e.g., recombinant EGFR) plate->kinase preincubate Pre-incubate 10 min at room temperature kinase->preincubate reaction Initiate reaction with Substrate/ATP mixture preincubate->reaction incubate Incubate 60 min at 30°C reaction->incubate adp_reagent Add ADP-Glo™ Reagent incubate->adp_reagent incubate2 Incubate 40 min at room temperature adp_reagent->incubate2 detect_reagent Add Kinase Detection Reagent incubate2->detect_reagent incubate3 Incubate 30 min at room temperature detect_reagent->incubate3 read Measure Luminescence incubate3->read analyze Plot data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro luminescence-based kinase assay.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Compound Y

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound Y in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted Compound Y or a DMSO-only control to each well.

  • Add 2.5 µL of the kinase solution (diluted in Kinase Assay Buffer to the optimal concentration) to each well.

  • Pre-incubation: Gently mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction is within the linear range.

  • ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) value.

Cell-Based Assays: Target Engagement and Cytotoxicity

Cell-based assays are essential to confirm that the inhibitor is active in a physiological context and to assess its effect on cell viability. We will use a cancer cell line that overexpresses the target kinase, for example, the A549 non-small cell lung cancer line for EGFR.

Workflow Diagram:

G cluster_wb Western Blot (Target Engagement) cluster_mtt MTT Assay (Cytotoxicity) start Start seed Seed cells (e.g., A549) in 96-well or 6-well plates start->seed treat Treat cells with varying concentrations of Compound Y seed->treat incubate Incubate for desired time (e.g., 24-72 hours) treat->incubate lyse Lyse cells and collect protein incubate->lyse mtt_reagent Add MTT reagent to wells incubate->mtt_reagent quantify Quantify protein concentration (BCA assay) lyse->quantify sds Run SDS-PAGE and transfer to membrane quantify->sds probe Probe with antibodies (p-EGFR, Total EGFR, Actin) sds->probe image Image and quantify bands probe->image incubate_mtt Incubate for 2-4 hours mtt_reagent->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at ~570 nm solubilize->read_abs

Caption: Workflow for cell-based target engagement and cytotoxicity assays.

A. Western Blot for Phosphorylation Status

This protocol assesses whether Compound Y inhibits the autophosphorylation of EGFR within the cell, a direct measure of target engagement.

Procedure:

  • Cell Culture: Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of Compound Y (and a DMSO control) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Probe with a primary antibody against phosphorylated EGFR (p-EGFR). c. After washing, probe with a secondary antibody conjugated to HRP. d. Develop the blot using an ECL substrate and image. e. Strip the membrane and re-probe for Total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

B. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Compound Y (and a DMSO control).

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The results from the protocols above will allow for a comprehensive initial assessment of Compound Y's potential.

Table 1: Hypothetical In Vitro Inhibitory Activity of Compound Y

Kinase Target Compound Y IC₅₀ (nM) Staurosporine IC₅₀ (nM)
EGFR 85 5
SRC 1,250 10
CDK2 >10,000 20

(Staurosporine is a non-selective kinase inhibitor used as a positive control)[10]

Interpretation:

  • In Vitro Data: The IC₅₀ value from the luminescence assay quantifies the potency of Compound Y against the purified enzyme. A low nanomolar IC₅₀ suggests potent inhibition. Comparing its activity against a panel of kinases can provide an early indication of its selectivity profile.

  • Cellular Data: A reduction in p-EGFR levels on a Western blot confirms that the compound can enter cells and engage its target. The MTT assay will yield a GI₅₀ (concentration for 50% growth inhibition), indicating the compound's cytotoxic or cytostatic potency. A correlation between the biochemical IC₅₀ and the cellular GI₅₀ strengthens the case that the observed cytotoxicity is due to the inhibition of the target kinase.

Signaling Pathway Context

Inhibiting a kinase like EGFR disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation.

G EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Compound_Y Compound Y Compound_Y->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Lasker, K., et al. (n.d.). How Reactive are Druggable Cysteines in Protein Kinases? ACS Publications.
  • BenchChem. (n.d.). 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol | 1105189-61-4.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Wang, A., et al. (n.d.). Reactivities of the Front Pocket Ncap Cysteines in Human Kinases. PMC - NIH.
  • Vinogradova, D. S., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. PMC - PubMed Central.
  • Singh, M., et al. (n.d.). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PMC - PubMed Central.
  • El-Sayed, W. M., & Al-Abdullah, E. S. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Abdel-Rahman, A. A.-H., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. NIH.
  • BenchChem. (n.d.). Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Comparative Guide.
  • Al-Blewi, F. F., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • Abdel-Rahman, A. A.-H., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed.

Sources

Application Notes and Protocols for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazole-2-thiol Scaffolds in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in oncology for their potential to overcome the limitations of existing therapeutic agents.[1][3] The imidazole core, being an electron-rich system, readily interacts with various biological macromolecules, including enzymes and receptors, making it a versatile backbone for designing novel anticancer drugs.[1]

This document provides detailed application notes and protocols for the investigation of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS: 436095-86-2), a compound of interest in cancer research. While direct and extensive studies on this specific molecule are emerging, a substantial body of evidence from structurally related imidazole-2-thiol and bromophenyl-containing heterocyclic derivatives suggests its potential as a valuable research tool and therapeutic candidate.[4][5][6] These notes are designed to guide researchers in exploring its anticancer properties, based on established methodologies for analogous compounds.

Chemical and Physical Properties

PropertyValue
Chemical Name 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol
CAS Number 436095-86-2
Molecular Formula C9H7BrN2S
Molecular Weight 255.13 g/mol
Appearance Not Available
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low.

Postulated Mechanism of Action: Targeting Tumor Invasion and Metastasis

A significant body of research on imidazole-2-thiol derivatives points towards their role as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[7][8] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis.[7][9] The thiol group within the imidazole-2-thiol structure is hypothesized to interact with the zinc ion in the active site of MMPs, leading to their inhibition.[10]

The 4-bromophenyl moiety may contribute to the compound's activity and selectivity through specific interactions within the enzyme's binding pocket.[6] By inhibiting MMPs, 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol could potentially prevent cancer cells from breaking through the basement membrane and invading surrounding tissues, thereby impeding metastatic spread.[9]

Below is a diagram illustrating the proposed mechanism of action.

MMP_Inhibition_Pathway cluster_0 Cancer Cell cluster_1 Extracellular Matrix Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM ECM Degradation Active MMPs->ECM Degrades Invasion_Metastasis Invasion and Metastasis ECM->Invasion_Metastasis Compound 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Compound->Active MMPs Inhibits caption Proposed MMP Inhibition by 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Caption: Proposed MMP Inhibition by 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Experimental Protocols

The following protocols are adapted from established methodologies for evaluating the anticancer potential of novel small molecules and are recommended for the investigation of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for selectivity assessment

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Illustrative IC50 Data for Imidazole-2-thiol Derivatives:

Cell LineCancer TypeRepresentative IC50 (µM)
MCF-7 Breast Adenocarcinoma20 µg/mL (for a related thiazole derivative)[8]
A549 Lung CarcinomaPotent anti-proliferative activity for related compounds[8]
PC-3 Prostate AdenocarcinomaEC50 values for related compounds ranged from 3.1 to 47.2 µM[1]
U-87 GlioblastomaEC50 values for related compounds ranged from 3.1 to 47.2 µM[1]

Note: The above values are for structurally related compounds and serve as a reference for expected potency.

Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the ability of the compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Boyden chambers with 8 µm pore size inserts

  • Matrigel basement membrane matrix

  • Cancer cell line known for its invasive potential (e.g., MDA-MB-231)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Boyden chamber inserts with the Matrigel solution and allow it to solidify at 37°C for 30 minutes.

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

  • Assay Setup: Add complete medium (containing FBS as a chemoattractant) to the lower chamber. Add the cell suspension to the upper chamber (the coated insert).

  • Incubation: Incubate the chambers for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal: After incubation, remove the non-invading cells from the upper surface of the insert using a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the insert with methanol for 10 minutes. Stain the cells with crystal violet solution for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Compare the number of invading cells in the treated groups to the vehicle control group.

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants.

Materials:

  • Conditioned medium from cancer cells treated with 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

  • SDS-PAGE gels copolymerized with gelatin (1 mg/mL)

  • Zymogram sample buffer (non-reducing)

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect conditioned medium from treated and control cells. Determine the protein concentration of each sample. Mix the samples with non-reducing sample buffer.

  • Electrophoresis: Load equal amounts of protein onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.

  • Enzyme Renaturation: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.

  • Enzyme Activity: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Visualization and Analysis: The areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzyme activity.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Experimental_Workflow cluster_mech Mechanistic Assays Start Compound Synthesis and Characterization In_Vitro_Screening In Vitro Cytotoxicity (MTT Assay) Start->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle_Analysis Cell Cycle Analysis Invasion_Assay Invasion/Migration Assay MMP_Activity MMP Activity Assay (Zymography) Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development caption Workflow for evaluating 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Caption: Workflow for evaluating 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Conclusion and Future Directions

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol represents a promising scaffold for the development of novel anticancer agents. Based on the extensive research on related imidazole-2-thiol derivatives, it is plausible that this compound may exhibit significant cytotoxic and anti-metastatic properties. The protocols outlined in this document provide a comprehensive framework for researchers to systematically investigate its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo cancer models, and assessing its pharmacokinetic and toxicological profiles to advance its potential translation into a clinical setting.

References

  • 4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2 | C9H7BrN2S | Appchem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Asmaa S. Salman, Anhar Abdel-Aziem, & Mrwa J. Alkubbat. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Mickevičius, V., & Banevičius, M. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381959.
  • Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl - TSI Journals. (n.d.). Retrieved January 16, 2026, from https://www.tsijournals.com/articles/synthesis-and-biological-activity-of-44bromophenyl24arylhydrazono3-methyl-55-bromopyridin2ylimino45dihydropyrazol1yl13-t.pdf
  • Structures of thiol‐based MMP inhibitors. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Potential clinical implications of recent MMP inhibitor design strategies - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reduced nonprotein thiols inhibit activation and function of MMP-9: Implications for chemoprevention - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (2024). Cancers, 16(11), 2058.
  • Synthesis and biological studies of thiol derivatives containing imidazole moiety | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018). Archivos de Medicina, 3(2), 5.
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 53.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Application Notes & Protocols for In Vitro Studies with 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazole-2-thiol Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biomolecules and therapeutic agents. Its electron-rich, five-membered aromatic structure contains two nitrogen atoms, making it a versatile pharmacophore for drug development.[1] The imidazole-2-thiol subclass, in particular, has garnered significant attention for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3]

The subject of this guide, 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS No. 436095-86-2), combines this potent imidazole-2-thiol core with a bromophenyl substituent.[4][5] The presence of a halogen atom, such as bromine, can enhance lipophilicity and modulate the electronic properties of the molecule, often leading to improved biological activity.[6][7] The thiol (-SH) group is a key functional feature, capable of forming covalent bonds with cysteine residues in proteins or coordinating with metal ions in metalloenzymes, suggesting a potential mechanism of action via enzyme inhibition.[8]

While specific biological data for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is not extensively published, its structural components suggest high potential for activity in several key therapeutic areas. These application notes provide detailed protocols for foundational in vitro studies to elucidate its bioactivity profile, focusing on its potential as an anticancer and antimicrobial agent—activities frequently reported for related bromophenyl and imidazole-thiol derivatives.[3][7][9][10]

Part 1: Anticancer Activity Evaluation

Many heterocyclic compounds containing bromophenyl and thiazole or imidazole moieties have demonstrated significant antiproliferative effects.[1][7] Therefore, a primary avenue of investigation for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is its potential as a cytotoxic agent against cancer cell lines.

Rationale for Investigation

The proposed mechanism for related compounds often involves the inhibition of key signaling pathways or direct induction of apoptosis. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density and, by extension, cytotoxicity. It relies on the ability of the SRB dye to bind to basic amino acid residues in cellular proteins under mildly acidic conditions, providing a sensitive measure of total cellular protein content that is proportional to cell number.[7][9]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the in vitro anticancer activity of the target compound.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_srb SRB Assay cluster_analysis Data Analysis Compound Dissolve 4-(4-Bromo-phenyl)- 1H-imidazole-2-thiol in DMSO (Stock Solution) Seed Seed Cells into 96-well Plates Compound->Seed Cells Culture Cancer Cell Lines (e.g., MCF-7, A549) to ~80% Confluency Cells->Seed Treat Treat Cells with Serial Dilutions of Compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix Fix Cells with Trichloroacetic Acid (TCA) Incubate->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash Unbound Dye Stain->Wash Solubilize Solubilize Bound Dye with Tris Base Wash->Solubilize Read Measure Absorbance at ~510 nm Solubilize->Read Calculate Calculate % Growth Inhibition and Determine IC50 Value Read->Calculate

Caption: Workflow for assessing cytotoxicity using the SRB assay.

Detailed Protocol: SRB Cytotoxicity Assay

Materials:

  • 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in DMSO. Create serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition using the formula: [1 - (OD_treated / OD_control)] * 100. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Expected Data Presentation

The results of the cytotoxicity screening should be summarized in a table for clarity.

Cell LineCompoundIC₅₀ (µM)Positive Control (e.g., 5-FU) IC₅₀ (µM)
MCF-74-(4-Bromo-phenyl)-1H-imidazole-2-thiolValueValue[7]
A5494-(4-Bromo-phenyl)-1H-imidazole-2-thiolValueValue

Part 2: Antimicrobial Activity Screening

The imidazole nucleus is a core component of many antifungal and antibacterial agents.[11] The evaluation of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol for antimicrobial properties is a logical and critical step in characterizing its biological profile.

Rationale for Investigation

The mechanism of action for many imidazole-based antimicrobials involves disrupting cell membrane synthesis or inhibiting essential enzymes. A standard and effective method for initial screening is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Proposed Mechanism: Enzyme Inhibition

The thiol group of the compound could potentially interact with key microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways. This interaction could lead to enzyme inactivation and subsequent inhibition of microbial growth.

mechanism Compound 4-(4-Bromo-phenyl)- 1H-imidazole-2-thiol (with -SH group) Inhibition Enzyme Inhibition Compound->Inhibition Covalent bond formation or metal chelation Enzyme Microbial Enzyme (e.g., with Cysteine residue) Enzyme->Inhibition Growth Inhibition of Microbial Growth Inhibition->Growth

Caption: Proposed inhibitory mechanism via enzyme interaction.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

  • DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Serial Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, resulting in concentrations typically ranging from 250 µg/mL down to ~0.5 µg/mL.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

  • Controls:

    • Growth Control: A well with only broth and inoculum.

    • Sterility Control: A well with only broth.

    • Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Expected Data Presentation

Results should be compiled into a table comparing the MIC values of the test compound against standard controls.

MicroorganismStrain (e.g., ATCC)Compound MIC (µg/mL)Control MIC (µg/mL) (e.g., Ciprofloxacin)
S. aureus (Gram +)ATCC 29213ValueValue
E. coli (Gram -)ATCC 25922ValueValue
C. albicans (Fungus)ATCC 90028ValueValue (Fluconazole)[7]

Conclusion and Future Directions

These foundational in vitro protocols provide a robust starting point for characterizing the biological activity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. Positive results from these assays would warrant further investigation into specific mechanisms of action, such as cell cycle analysis, apoptosis assays, or specific enzyme inhibition studies (e.g., targeting α-glucosidase or carbonic anhydrase, which are known targets for some imidazole derivatives[2]). The structural alerts within this molecule—the proven imidazole-2-thiol scaffold and the activity-enhancing bromophenyl group—position it as a promising candidate for further drug discovery and development efforts.

References

  • Ali, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules. Available from: [Link]

  • Dhodi, G.S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B. Available from: [Link]

  • Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C. Available from: [Link]

  • Abdel-Wahab, B.F., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Chinese Chemical Society. Available from: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available from: [Link]

  • Reyes-Ortega, F., et al. (2022). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules. Available from: [Link]

  • Appchem. 4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2. Available from: [Link]

  • ResearchGate. Synthesis and biological studies of thiol derivatives containing imidazole moiety. Available from: [Link]

  • ResearchGate. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Available from: [Link]

  • ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

  • ResearchGate. Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. Available from: [Link]

  • Wang, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Available from: [Link]

  • de Oliveira, C.S., et al. (2018). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Gümüş, M.K., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Available from: [Link]

  • In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018). Archivos de Medicina. Available from: [Link]

  • Roshan, S., et al. (2022). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

Application Notes and Protocols for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for the handling, storage, and application of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS No. 436095-86-2). This compound belongs to the imidazole-2-thiol class of heterocyclic molecules, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Imidazole-2-thiol derivatives have been investigated for a range of biological effects, including as antimicrobial and anticancer agents.[1][2] The presence of a bromophenyl substituent offers a site for potential further chemical modification, making this a versatile scaffold for synthetic chemistry.

This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring both safety and experimental success.

Compound Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is the bedrock of its effective and safe use in a laboratory setting.

Physicochemical Data

The fundamental properties of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol are summarized in the table below. This information is critical for accurate molarity calculations, understanding its basic chemical nature, and for interpreting experimental results.

PropertyValueSource
CAS Number 436095-86-2[3]
Molecular Formula C₉H₇BrN₂S[3]
Molecular Weight 255.13 g/mol [3]
Appearance Typically a solid powderGeneral knowledge
Purity ≥95% (typical)[4]
Safety and Hazard Information

Based on available Safety Data Sheets (SDS), 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is classified as an irritant.[5] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If skin or eye irritation persists: Get medical advice/attention.[5]

The following diagram outlines the essential personal protective equipment (PPE) and immediate first aid responses.

G Figure 1. Safety and First Aid Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_exposure In Case of Exposure cluster_first_aid First Aid Response PPE_Gloves Nitrile Gloves Exposure_Skin Skin Contact PPE_Coat Lab Coat PPE_Goggles Safety Goggles Exposure_Eyes Eye Contact Aid_Skin Wash with soap and water Exposure_Skin->Aid_Skin Aid_Eyes Rinse with water for 15 mins Exposure_Eyes->Aid_Eyes Exposure_Inhalation Inhalation Aid_Inhalation Move to fresh air Exposure_Inhalation->Aid_Inhalation Seek_Medical Seek Medical Attention if irritation persists Aid_Skin->Seek_Medical Aid_Eyes->Seek_Medical Aid_Inhalation->Seek_Medical

Caption: Essential PPE and first aid for handling the compound.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the compound over time. The thiol group, in particular, can be susceptible to oxidation.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place. A temperature of 2-8°C is recommended for long-term storage.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation of the thiol group.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]

  • Light: Protect from light.

Stability

The compound is generally stable under recommended storage conditions. However, prolonged exposure to air and light may lead to degradation. For experimental use, it is advisable to prepare fresh solutions. If storing solutions, they should be kept at -20°C or -80°C and used within a short timeframe.

Experimental Protocols

The following protocols provide a starting point for working with 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in a research setting.

Preparation of Stock Solutions

Due to the heterocyclic nature and the presence of the bromophenyl group, this compound is expected to have low solubility in aqueous solutions but good solubility in polar aprotic organic solvents.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Protocol for a 10 mM Stock Solution in DMSO:

    • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 255.13 g/mol ):

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 255.13 g/mol = 0.00255 g = 2.55 mg

    • Weighing: Accurately weigh 2.55 mg of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in a suitable microcentrifuge tube.

    • Solubilization: Add 1 mL of high-purity, anhydrous DMSO to the tube.

    • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

The following diagram illustrates the decision-making process for preparing and storing solutions.

G Figure 2. Solution Preparation and Storage Workflow Start Start: Need to use the compound Weigh Weigh the required mass Start->Weigh Solvent Choose solvent (DMSO recommended) Weigh->Solvent Dissolve Add solvent and vortex to dissolve Solvent->Dissolve Check_Solubility Is it fully dissolved? Dissolve->Check_Solubility Aid_Dissolution Apply gentle heat or sonication Check_Solubility->Aid_Dissolution No Short_Term Short-term use? Check_Solubility->Short_Term Yes Aid_Dissolution->Check_Solubility Use_Immediately Use solution immediately for experiment Store_Solution Store as aliquots at -20°C or -80°C Short_Term->Use_Immediately Yes Short_Term->Store_Solution No

Caption: Workflow for preparing and storing compound solutions.

Application Note: Potential as an Antimicrobial Agent

Compounds containing imidazole and thiol moieties have shown promise as antimicrobial agents. The following is a general protocol for evaluating the antibacterial activity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

    • Nutrient broth (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • Compound stock solution (e.g., 10 mM in DMSO)

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Negative control (DMSO)

    • Spectrophotometer (plate reader)

  • Protocol:

    • Prepare a bacterial suspension in nutrient broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

    • In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in nutrient broth to achieve a range of final concentrations (e.g., from 100 µM to 0.78 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

    • Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.

    • Include positive control wells (bacteria with a standard antibiotic), negative control wells (bacteria with DMSO), and sterility control wells (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the negative control.

Application Note: Potential as an Enzyme Inhibitor

The imidazole-2-thione scaffold is present in compounds that act as enzyme inhibitors, for instance, against topoisomerase II.[2] A general protocol for screening for enzyme inhibition is provided below. This example uses a generic kinase inhibition assay, but the principles can be adapted for other enzyme systems.

  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme by quantifying the formation of a product or the depletion of a substrate.

  • Materials:

    • Target enzyme (e.g., a protein kinase)

    • Enzyme substrate

    • ATP (for kinases)

    • Assay buffer

    • Detection reagent (e.g., a luminescence-based ATP detection reagent like Kinase-Glo®)

    • Compound stock solution

    • Positive control inhibitor

    • White, opaque 96-well plates (for luminescence assays)

  • Protocol:

    • To the wells of a 96-well plate, add the compound at various concentrations. Include wells for a positive control inhibitor and a negative (DMSO vehicle) control.

    • Add the enzyme and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a compound with significant potential for use in drug discovery and chemical biology research. Proper handling, storage, and the use of appropriate experimental protocols are essential for obtaining reliable and reproducible results. The protocols provided in this guide serve as a foundation for the investigation of its biological activities. Researchers are encouraged to optimize these protocols based on their specific experimental systems and objectives.

References

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • Appchem. 4-(4-Bromophenyl)-1H-imidazole-2-thiol. [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.
  • El-Malah, A. A., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311818. [Link]

  • Dhawas, A. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(5), 642-646.
  • PubChem. Imidazole-2-thiol, 4-phenyl-. [Link]

  • ResearchGate. Synthesis and charecterization of some new imidazole-2-thiols and its derivatives. [Link]

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • ACS. Citation Guidelines. [Link]

  • GSRS. IMIDAZOLE-2-THIOL, 4-PHENYL-. [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2022). Molecules, 27(15), 4968. [Link]

  • ResearchGate. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2022). ACS Chemical Neuroscience, 13(10), 1549-1563. [Link]

  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. (2007). Russian Chemical Bulletin, 56(10), 2094-2099. [Link]

  • ResearchGate. Citation Patterns in Chemistry Dissertations at a Mid-sized University: An Internal Citation Analysis and External Comparison. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). ACS Medicinal Chemistry Letters, 5(9), 1045-1048. [Link]

  • CAS Source Index (CASSI). [Link]

Sources

Application Notes & Protocols: Safe Handling of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Risk-Based Approach to a Novel Compound

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. The protocols and recommendations provided herein are synthesized from available data on structurally similar compounds, such as imidazole, and established best practices for handling potentially hazardous chemicals.[2][3] The primary objective is to empower laboratory personnel to manage the risks associated with this compound effectively, ensuring personal safety and environmental protection.

Anticipated Hazards and Risk Assessment

A thorough risk assessment is the cornerstone of safely handling any chemical with limited safety data. The chemical structure of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol suggests several potential hazards based on its constituent functional groups:

  • Imidazole Moiety: Imidazole itself is classified as harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child. It is a corrosive material.[2]

  • Thiol (-SH) Group: Thiols are known for their strong, unpleasant odors and can be toxic. They can also be irritants to the skin, eyes, and respiratory tract.

  • Bromophenyl Group: Halogenated aromatic compounds can exhibit varying degrees of toxicity and may pose environmental hazards.

  • Solid Form: As a solid, the compound may exist as a fine powder, which can be easily inhaled.[2] The enrichment of fine dust can lead to the danger of a dust explosion.[3]

Given these considerations, it is prudent to treat 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol as a hazardous substance. The following workflow outlines a systematic approach to risk assessment before commencing any experimental work.

RiskAssessment cluster_prep Phase 1: Pre-Experimental Assessment cluster_planning Phase 2: Procedural Planning cluster_review Phase 3: Review & Approval A Identify Compound: 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol B Search for Specific SDS & Toxicology Data A->B C Data Available? B->C D Analyze Structural Analogs (Imidazole, Thiols) C->D No/Limited Data F Develop Detailed Standard Operating Procedure (SOP) C->F Yes, Detailed Data E Assume High Hazard Potential (Corrosive, Toxic, Irritant) D->E E->F G Define Engineering Controls (Fume Hood) F->G H Select Appropriate PPE (Gloves, Goggles, Lab Coat) G->H I Plan Waste Disposal Route (Hazardous Waste) H->I J Review SOP with EHS & Lab Supervisor I->J K Training on SOP & Emergency Procedures J->K L Proceed with Experiment K->L

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the anticipated hazards, a stringent set of engineering controls and PPE is mandatory when working with 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: The laboratory should be well-ventilated to minimize background concentrations of any potential airborne contaminants.[1]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

Personal Protective Equipment (PPE):

The following table summarizes the required PPE. It is crucial to inspect all PPE for integrity before each use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against dust, splashes, and vapors. Standard safety glasses are insufficient.[2][4]
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Change gloves immediately if contaminated.[2][4]
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved respirator with particulate filterRecommended when weighing or transferring the solid compound, or if engineering controls are insufficient.[2][4]

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for minimizing exposure and ensuring a safe working environment.

Protocol 1: Weighing and Preparing Solutions

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or paper.

    • Handle the container with care to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

  • Cleanup:

    • Carefully wipe down the balance and surrounding surfaces with a damp cloth.

    • Dispose of all contaminated materials (weigh boats, wipes, gloves) in a designated hazardous waste container.

Storage:

  • Store 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • The storage area should be accessible only to authorized personnel.

Emergency Procedures

Pre-planning for emergencies is a critical component of laboratory safety.[5] All personnel working with this compound must be familiar with the following procedures.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][7] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response Protocol:

The response to a chemical spill depends on its size and the immediate hazards it presents.

SpillResponse cluster_minor Minor Spill Response (Trained Personnel Only) cluster_major Major Spill Response A Spill Occurs B Assess Spill Size & Risk A->B C Minor Spill (Small, Contained, No Immediate Danger) B->C Minor D Major Spill (Large, Uncontained, Fire/Inhalation Hazard) B->D Major M1 Alert others in the area C->M1 H1 Alert everyone and evacuate the area immediately D->H1 M2 Don appropriate PPE (Gloves, Goggles, Respirator) M1->M2 M3 Contain the spill with absorbent material M2->M3 M4 Carefully collect spilled material & absorbent M3->M4 M5 Place in a sealed hazardous waste container M4->M5 M6 Decontaminate the area M5->M6 H2 If safe, close doors to the affected area H1->H2 H3 Call emergency services (e.g., 911) and EHS H2->H3 H4 Do NOT attempt to clean up the spill H3->H4 H5 Provide information to emergency responders H4->H5

Caption: Emergency response workflow for a chemical spill.

Spill Cleanup for a Minor Spill:

  • Alert and Evacuate: Immediately alert others in the vicinity and restrict access to the spill area.[7]

  • Protect Yourself: Don the appropriate PPE, including respiratory protection.[7]

  • Containment: Prevent the spread of the powder or liquid. For a solid spill, gently cover it with an absorbent material.

  • Cleanup:

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.

    • Use a wet paper towel to decontaminate the area.

    • Place all cleanup materials into the hazardous waste container.

  • Disposal: Seal the waste container and arrange for its disposal through your institution's environmental health and safety (EHS) office.[7]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.[7]

Conclusion

While 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol holds promise as a research chemical, the lack of comprehensive safety data demands the highest level of caution. By adopting a risk-based mindset, utilizing appropriate engineering controls and personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can mitigate the potential hazards associated with this compound. The principles of chemical safety—plan ahead, be prepared, and always prioritize safety—are paramount when working with novel or poorly characterized substances.

References

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Available at: [Link]

  • Environmental Health and Safety Office (EHSO). Spill Control/Emergency Response - EHSO Manual 2025-2026. Available at: [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Available at: [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Available at: [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting for issues you may encounter.

Introduction: The Synthetic Pathway

The synthesis of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol is most commonly achieved via the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone (an α-haloketone) and thiourea. This reaction is a variant of the well-established Hantzsch synthesis.[1][2] The process involves the formation of a thiazole intermediate which then rearranges to the more stable imidazole-2-thiol. Understanding the mechanism is key to troubleshooting and optimization.

The imidazole-2-thiol scaffold is a valuable building block in medicinal chemistry, known to be a pharmacophore in a variety of biologically active molecules.[3] Therefore, achieving a high-yield, reproducible synthesis is of critical importance.

Visualizing the Core Reaction Mechanism

To effectively troubleshoot, a clear understanding of the reaction pathway is essential. The diagram below illustrates the step-by-step mechanism for the formation of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol from its precursors.

G SM1 2-Bromo-1-(4-bromophenyl)ethanone Step1 Nucleophilic Attack SM1->Step1 SM2 Thiourea SM2->Step1 Int1 S-Alkylation Intermediate (Isothiouronium Salt) Step2 Intramolecular Cyclization Int1->Step2 Int2 Cyclization Precursor (Hydroxy-dihydro-thiazole) Step3 Dehydration & Tautomerization Int2->Step3 Prod 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Step1->Int1 Step2->Int2 Step3->Prod

Caption: Reaction mechanism for imidazole-2-thiol synthesis.

Recommended Experimental Protocol

This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting and optimization based on the results obtained from this procedure.

Materials:

  • 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)

  • Thiourea (1.2 - 1.5 eq)[1]

  • Anhydrous Ethanol or Methanol

  • 5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous ethanol (10-15 mL per gram of ketone).

  • Addition of Thiourea: Add thiourea (1.2-1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: Once the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature. The product may begin to precipitate.

  • Work-up: Pour the cooled reaction mixture into a beaker containing cold 5% sodium bicarbonate solution.[1] This neutralizes any hydrobromic acid (HBr) formed during the reaction and facilitates product precipitation.

  • Isolation: Stir the resulting suspension for 15-20 minutes. Collect the solid precipitate by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol or diethyl ether to remove soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to obtain the crude 4-(4-bromo-phenyl)-1H-imidazole-2-thiol. The product can be further purified by recrystallization if necessary.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My yield is very low or I obtained no product. What went wrong?

Low yield is the most frequent complaint. The cause can typically be traced to reactant quality, reaction conditions, or work-up procedure.

  • Possible Cause 1: Purity of Starting Materials

    • Explanation: The α-bromoketone is susceptible to degradation over time, especially if exposed to moisture or light. Impurities in the thiourea can also inhibit the reaction.

    • Solution: Verify the purity of your 2-bromo-1-(4-bromophenyl)ethanone via NMR or melting point analysis before starting.[1] Use freshly opened or properly stored thiourea.

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Explanation: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. Insufficient heating time or temperature will result in incomplete conversion.

    • Solution: Ensure the reaction is maintained at a steady reflux. If TLC shows significant starting material remaining after the recommended time, extend the reflux period by 1-2 hours. Consider a higher boiling point solvent like n-butanol if conversion remains an issue.

  • Possible Cause 3: Inefficient Work-up and Isolation

    • Explanation: The product has some solubility in ethanol/water mixtures. Pouring a hot or warm reaction mixture into the basic solution can lead to product loss.

    • Solution: Always cool the reaction mixture to room temperature or below before pouring it into the cold aqueous base. This maximizes the precipitation of the product.

Q2: My final product is discolored and seems impure. What are the likely side products?

Impurity formation often points to side reactions or oxidation.

  • Possible Cause 1: Formation of Side Products

    • Explanation: Under harsh conditions or if the stoichiometry is incorrect, side reactions can occur. One common issue in related syntheses is the formation of isomeric byproducts or condensation products.[1]

    • Solution: Monitor the reaction closely with TLC to identify the formation of multiple products early.[1] Adjusting the reaction temperature and ensuring the correct stoichiometry of reactants can minimize byproduct formation. Using a slight excess of thiourea (1.2 eq) is often optimal.

  • Possible Cause 2: Oxidation of the Thiol Group

    • Explanation: The thiol (-SH) group in the product can be susceptible to oxidation, especially during work-up or storage in the presence of air, leading to disulfide formation and discoloration.

    • Solution: While not always necessary, performing the work-up and filtration relatively quickly can help. Storing the final product under an inert atmosphere (like nitrogen or argon) can improve its long-term stability.

Q3: I'm having difficulty purifying the product by recrystallization. What should I do?

Purification challenges are often related to poor solubility.

  • Possible Cause: Poor Solubility

    • Explanation: Imidazole-thiols can exhibit low solubility in many common organic solvents, making standard recrystallization difficult.

    • Solution: A solvent screen is recommended. Try high-boiling point polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolution, followed by anti-solvent precipitation (e.g., adding water or an ether). For example, dissolve the crude product in a minimal amount of hot DMF and then slowly add water until precipitation begins. Cool the mixture to maximize recovery.

Optimization & Advanced Strategies

To push your yield and purity higher, consider these advanced modifications.

Solvent Selection and Microwave Synthesis

The choice of solvent is crucial. While ethanol is standard, other solvents can offer advantages. Microwave-assisted synthesis has emerged as a powerful technique for this class of reactions, often leading to dramatically reduced reaction times and improved yields.[4][5]

Condition Solvent Temperature Time Expected Outcome & Remarks
ConventionalEthanol~78°C (Reflux)3-5 hoursStandard procedure, moderate to good yields. Easy work-up.
ConventionalDMF100-120°C1-2 hoursHigher yield potential, but more difficult solvent removal.
MicrowaveEthanol100-120°C10-20 minExcellent yields, significant time reduction.[5] Requires microwave reactor.
MicrowaveWater/Ethanol Mix120°C15 minA greener approach that can yield good results.[5]
Troubleshooting Workflow Diagram

Use this flowchart to systematically diagnose and solve issues with your synthesis.

G Start Start Synthesis CheckYield Reaction Complete. Check Crude Yield. Start->CheckYield LowYield Low / No Yield CheckYield->LowYield < 50% GoodYield Acceptable Yield CheckYield->GoodYield > 50% CheckPurity Verify Starting Material Purity (NMR/MP) LowYield->CheckPurity CheckPurityFinal Check Product Purity (TLC/NMR) GoodYield->CheckPurityFinal CheckConditions Review Reaction Conditions (Temp/Time) CheckPurity->CheckConditions OptimizeWorkup Optimize Work-up (Cooling/Precipitation) CheckConditions->OptimizeWorkup OptimizeWorkup->Start Impure Product Impure CheckPurityFinal->Impure No Pure Product is Pure CheckPurityFinal->Pure Yes Recrystallize Recrystallize from DMF/Water or similar Impure->Recrystallize End Synthesis Complete Pure->End TLCAnalysis Analyze Byproducts via TLC Adjust Stoichiometry Recrystallize->TLCAnalysis TLCAnalysis->Start

Sources

Technical Support Center: Synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges in this synthesis, optimize your reaction outcomes, and ensure the integrity of your results.

Overview of the Synthesis

The most common and direct route to synthesizing 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol involves the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and thiourea.[1][2] This reaction, a variation of the Marckwald synthesis, is valued for its efficiency in constructing the imidazole-2-thione core.[3][4] However, like any multi-step organic synthesis, it is susceptible to side reactions that can impact yield and purity. Understanding these potential pitfalls is key to successful synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis and purification of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Question 1: My reaction mixture turns dark brown or black, and the final product is difficult to purify. What is causing this discoloration?

Answer: This is a very common issue and is almost always related to the stability of thiourea under the reaction conditions. Thiourea has relatively low thermal stability and can decompose, especially when heated for prolonged periods or at elevated temperatures.[5][6]

  • Causality: At temperatures above its melting point (around 175-180 °C), thiourea can decompose into various products, including ammonium thiocyanate, hydrogen sulfide, carbon disulfide, ammonia, and polymeric materials.[5][7] These decomposition products, particularly elemental sulfur and polymeric substances, are often responsible for the dark coloration of the reaction mixture and the final product.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature as specified in your protocol, typically refluxing in a solvent like ethanol. Avoid excessive heating.

    • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material (2-bromo-1-(4-bromophenyl)ethanone) is consumed.

  • Remediation:

    • Activated Charcoal (Norit): During the workup, after dissolving the crude product in a suitable solvent for recrystallization, you can treat the hot solution with a small amount of activated charcoal to adsorb the colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.

    • Recrystallization: A carefully chosen recrystallization solvent (e.g., ethanol, or a mixture like DMF/water) can be very effective at separating the desired product from these less soluble, colored byproducts.

Question 2: The yield of my desired product is low, and I've isolated another major compound. What could this side product be?

Answer: A common side reaction in the synthesis of substituted imidazoles from α-haloketones is the formation of a thiazole derivative.[8] In this specific case, you may be forming 4-(4-bromophenyl)thiazol-2-amine.

  • Mechanism & Causality: The reaction between an α-haloketone and thiourea is a classic Hantzsch thiazole synthesis. The formation of either the imidazole or the thiazole is dependent on the reaction conditions and the specific intermediates formed. The initial nucleophilic attack can occur via either the sulfur or nitrogen atom of thiourea, leading to different cyclization pathways.

  • Identification:

    • NMR Spectroscopy: The proton NMR spectrum will be key. While both the desired imidazole-2-thiol and the thiazole amine byproduct will show aromatic signals for the 4-bromophenyl group, the signal for the proton on the heterocyclic ring will be in a different chemical shift environment. The NH protons will also differ.

    • Mass Spectrometry: Both the desired product (C9H7BrN2S) and the potential thiazole byproduct have the same molecular formula and thus the same exact mass (255.13 g/mol ).[9][10] Therefore, mass spectrometry alone cannot distinguish between these isomers.

  • Minimizing Thiazole Formation: The reaction conditions, particularly pH and solvent, can influence the regioselectivity of the cyclization. While specific conditions favoring the imidazole-2-thiol are protocol-dependent, ensuring the reaction is run under the prescribed conditions is critical.

Question 3: My 1H NMR spectrum shows peaks corresponding to unreacted 2-bromo-1-(4-bromophenyl)ethanone. How can I improve the reaction conversion?

Answer: The presence of unreacted starting material is a straightforward indication of an incomplete reaction.

  • Causality & Solutions:

    • Insufficient Reaction Time/Temperature: The reaction may not have been heated long enough or at a high enough temperature to go to completion. Monitor the reaction by TLC until the starting ketone spot disappears.

    • Stoichiometry: Ensure that at least one equivalent of thiourea is used. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of thiourea can help drive the reaction to completion.

    • Reagent Purity: Verify the purity of your starting materials. Impurities in the 2-bromo-1-(4-bromophenyl)ethanone[11] or decomposition of the thiourea can inhibit the reaction.

  • Purification: Unreacted starting material can often be removed via recrystallization or column chromatography. The ketone is typically less polar than the desired imidazole-2-thiol product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol?

A1: The reaction proceeds through a condensation mechanism. First, the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the 2-bromo-1-(4-bromophenyl)ethanone and displacing the bromide ion. This forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization, driven by the attack of one of the nitrogen atoms onto the carbonyl carbon, followed by dehydration, yields the final 4-(4-bromophenyl)-1H-imidazole-2-thiol product. This is a well-established route for synthesizing imidazole-2-thiol derivatives.[2][4]

Q2: Can I use other α-haloketones in this reaction?

A2: Yes, this synthetic route is quite versatile. The reaction of α-haloketones with thiourea and its derivatives is a general method for preparing a wide variety of substituted imidazole-2-thiones and related heterocyclic systems.[1] The nature of the substituent on the phenyl ring of the α-haloketone (e.g., fluoro, chloro, methoxy) will be incorporated into the final product at the 4-position of the imidazole ring.[12][13]

Q3: What are the key safety precautions for this synthesis?

A3:

  • α-Haloketones: Compounds like 2-bromo-1-(4-bromophenyl)ethanone are lachrymators (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiourea: Thiourea is a suspected carcinogen and should be handled with care.[14] Avoid inhaling the dust and prevent skin contact.

  • Solvents: Use appropriate caution when working with flammable organic solvents like ethanol.

Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus a common competing side reaction.

reaction_pathways SM 2-bromo-1-(4-bromophenyl)ethanone + Thiourea Intermediate Isothiouronium Intermediate SM->Intermediate S-Alkylation Product 4-(4-Bromo-phenyl)-1H- imidazole-2-thiol (Desired Product) Intermediate->Product N-Cyclization (Desired Pathway) SideProduct 4-(4-bromophenyl)thiazol- 2-amine (Side Product) Intermediate->SideProduct Competing N-Cyclization

Caption: Desired vs. Competing Reaction Pathways in the Synthesis.

Data Summary

The following table summarizes potential impurities and their characteristics.

Impurity NameStructureOriginIdentification Notes
2-bromo-1-(4-bromophenyl)ethanoneBr-Ph-C(O)CH₂BrUnreacted Starting MaterialLess polar on TLC; characteristic singlet for -CH₂Br in ¹H NMR.
4-(4-bromophenyl)thiazol-2-amineC₉H₇BrN₂SSide Reaction ProductIsomer of the desired product; distinct heterocyclic proton signal in ¹H NMR.
Polymeric Sulfur Compounds(Variable)Thiourea DecompositionInsoluble, dark-colored solids; may cause baseline streaking on TLC.

Experimental Protocols

Protocol: Purification by Recrystallization

This protocol outlines a general procedure for purifying the crude product to remove common impurities.

  • Dissolution: Transfer the crude 4-(4-bromo-phenyl)-1H-imidazole-2-thiol solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% Ethanol or N,N-Dimethylformamide) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling vigorously for extended periods to prevent decomposition.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% w/w). Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a pre-warmed filter funnel containing a small pad of Celite to remove the charcoal. Collect the hot filtrate in a clean, pre-warmed flask. This step is crucial to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product. Characterize by melting point and NMR spectroscopy to confirm purity.

References

  • Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. (2023). Request PDF. Available from: [Link]

  • Thiourea | H2NCSNH2 | CID 2723790. PubChem, National Institutes of Health. Available from: [Link]

  • Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. (2013). ResearchGate. Available from: [Link]

  • Thiourea. Wikipedia. Available from: [Link]

  • Synthesis and characterization of thiourea. (2020). Biblioteka Nauki. Available from: [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available from: [Link]

  • 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. ChemAnalyst. Available from: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry. Available from: [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 49. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available from: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3364-3457. Available from: [Link]

  • Banerjee, P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. Available from: [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem, National Institutes of Health. Available from: [Link]

  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega. Available from: [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). Molecules. Available from: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020). JETIR. Available from: [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. (2010). ResearchGate. Available from: [Link]

  • Novel synthesis of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones. (2003). Organic Letters. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Imidazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazole-2-thiol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the critical role of reaction temperature in achieving high yield and purity. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazole-2-thiol synthesis is resulting in a very low yield. Could the reaction temperature be the culprit?

A1: Absolutely. Reaction temperature is one of the most critical parameters in the synthesis of imidazole-2-thiol. The effect of temperature is multifaceted, influencing reaction kinetics, solubility of reactants, and the stability of both intermediates and the final product.

  • Kinetic Control vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, meaning the product that forms fastest is the major product. At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable product. For many cyclization reactions leading to imidazole-2-thiol, an optimal temperature exists that balances the rate of the desired reaction against the rates of competing side reactions.[1]

  • Side Reactions: Elevated temperatures can promote undesired side reactions, such as polymerization of reactants or decomposition of the desired product. For instance, in syntheses involving α-haloketones and thiourea, high temperatures can lead to the formation of complex mixtures that are difficult to purify.[2]

  • Reactant/Product Stability: Imidazole-2-thiol and its precursors can be thermally sensitive. While specific thermal stability data for imidazole-2-thiol itself is not extensively detailed in the provided literature, studies on related imidazole-based compounds show decomposition can occur at elevated temperatures.[3][4][5][6][7] It is crucial to operate within a temperature range that ensures the integrity of your target molecule.

Troubleshooting Steps:

  • Review Your Synthetic Route: Different synthetic pathways have different optimal temperature ranges. For example, reactions involving the initial formation of an intermediate at low temperatures (e.g., 0-5°C) before refluxing are common.[8]

  • Perform a Temperature Screen: If you suspect a suboptimal temperature, conduct small-scale experiments at a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C, and reflux) to identify the optimal condition for your specific substrates.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product and byproducts at different temperatures. This will give you a clearer picture of the reaction kinetics.

Q2: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. How can I adjust the temperature to improve the purity of my crude product?

A2: Impurity formation is a common issue directly linked to reaction temperature. High temperatures often provide the activation energy for undesired reaction pathways.

Common Scenarios and Temperature-Based Solutions:

Impurity ProfileProbable CauseRecommended Temperature Adjustment
Tarry, dark-colored reaction mixture Polymerization or extensive decomposition of starting materials or product.Lower the reaction temperature significantly. Consider starting the reaction at 0°C and allowing it to slowly warm to room temperature.
Multiple distinct spots on TLC Competing side reactions are occurring at a similar rate to the desired reaction.A lower temperature may favor the desired reaction pathway (kinetic control). Experiment with temperatures below your current setpoint.
Formation of isomers The reaction may be reversible or proceeding through different cyclization pathways.[1]A change in temperature can alter the ratio of isomers. Lower temperatures often provide higher selectivity.

Experimental Protocol: Temperature Optimization for a Generic Imidazole-2-thiol Synthesis

This protocol outlines a general approach to optimizing temperature for a reaction between an α-dicarbonyl compound and thiourea.

  • Setup: In three separate round-bottom flasks equipped with stir bars and condensers, dissolve the α-dicarbonyl compound in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add an equimolar amount of thiourea to each flask.

  • Temperature Control:

    • Flask 1: Place in an ice bath and stir at 0-5°C.

    • Flask 2: Stir at room temperature (~20-25°C).

    • Flask 3: Heat to reflux using a heating mantle.

  • Monitoring: Monitor each reaction by TLC every 30 minutes for the first 2 hours, then hourly.

  • Analysis: After a set time (e.g., 8-12 hours), or once the starting material is consumed in the reflux reaction, quench all reactions. Work up a small aliquot from each and analyze by LC-MS or ¹H NMR to determine the ratio of product to impurities.

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. Should I increase the temperature?

A3: While it is tempting to increase the temperature to drive a sluggish reaction to completion, this should be done cautiously.

  • Activation Energy: It's possible the reaction has a high activation energy and requires more thermal energy. A modest increase in temperature (e.g., from room temperature to 40-50°C) may be beneficial.

  • Potential for Decomposition: Be aware that increasing the temperature may push the reaction past the point of product formation and into decomposition pathways, especially if the product is thermally labile.[4][5]

  • Catalyst Deactivation: If your reaction uses a catalyst, high temperatures could lead to its deactivation.

Troubleshooting Workflow for a Stalled Reaction:

G start Reaction Stalled check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents temp_increase Increase Temperature Incrementally (e.g., in 10°C steps) check_reagents->temp_increase monitor Monitor by TLC/LC-MS temp_increase->monitor product_formation Product Formation Observed? monitor->product_formation decomposition Decomposition or More Impurities? product_formation->decomposition No optimize_time Optimize Reaction Time at New Temperature product_formation->optimize_time Yes lower_temp Revert to Lower Temperature decomposition->lower_temp Yes consider_catalyst Consider a Catalyst or Different Solvent decomposition->consider_catalyst No end_success Reaction Optimized optimize_time->end_success lower_temp->consider_catalyst end_fail Re-evaluate Approach consider_catalyst->end_fail G crude Crude Imidazole-2-thiol acid_base Acid-Base Extraction crude->acid_base Significant acidic/basic impurities recrystallization Recrystallization crude->recrystallization Relatively clean crude acid_base->recrystallization Product precipitates cleanly chromatography Column Chromatography acid_base->chromatography Complex mixture remains recrystallization->chromatography Impurities persist pure_product Pure Product recrystallization->pure_product High purity achieved chromatography->pure_product

Sources

Technical Support Center: Synthesis of 4-aryl-1H-imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aryl-1H-imidazole-2-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting guides and frequently asked questions (FAQs) to ensure your success in the lab. Our focus is on the rationale behind methodological choices, empowering you to adapt and optimize the synthesis for your specific needs.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles of the 4-aryl-1H-imidazole-2-thiol synthesis.

Q1: What is the primary synthetic route for 4-aryl-1H-imidazole-2-thiols?

The most robust and widely adopted method is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (typically an α-bromoarylketone) with thiourea. This reaction builds the imidazole ring in a single, efficient step. An alternative, also common, involves the reaction of an α-aminoketone with potassium thiocyanate.[1][2]

The general reaction scheme is as follows:

  • Route A: α-Haloarylketone + Thiourea

  • Route B: α-Aminoarylketone + Potassium Thiocyanate

Q2: What is the specific role of thiourea or thiocyanate in this reaction?

Thiourea (SC(NH₂)₂) or the thiocyanate ion (SCN⁻) is not a catalyst but a critical building block. It provides the N-C-S backbone required to form the 2-thio-substituted imidazole ring. In the reaction with an α-haloketone, thiourea acts as a binucleophile, first attacking the carbonyl-adjacent carbon to displace the halide and then cyclizing via its second nitrogen atom onto the carbonyl carbon.[3]

Q3: Is the final product an imidazole-2-thiol or an imidazole-2-thione?

This is an excellent question that pertains to the chemical nature of the product. The molecule exists in a state of tautomerism between the thiol (-SH) and thione (=S) forms. For 4-aryl-1H-imidazole-2-thiols, the equilibrium overwhelmingly favors the thione tautomer due to the greater stability of the aromatic imidazole ring and the C=S double bond.[4] While the name "imidazole-2-thiol" is common, you will structurally be handling the "imidazole-2-thione" isomer.

Section 2: Catalyst and Reaction Condition Selection

While this reaction can often proceed without a dedicated catalyst, reaction conditions are paramount for achieving high yields and purity. The choice of solvent, temperature, and acid/base additives can dramatically influence the outcome.

Q4: Is a catalyst required for the synthesis?

Strictly speaking, a catalyst is not always necessary. The condensation is often thermally driven in a suitable solvent like ethanol. However, the term "catalyst" is sometimes loosely used to refer to additives that accelerate the reaction. For instance, reactions can be promoted by:

  • Acid Catalysis: A catalytic amount of a strong acid can protonate the carbonyl oxygen of the α-haloketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by thiourea.

  • Base Catalysis: Bases like triethylamine can be used, particularly in multi-step syntheses involving thiourea derivatives, to facilitate cyclization steps.[5]

  • Green Approaches: Non-classical energy sources like ultrasound irradiation have been shown to promote the synthesis of related imidazole structures, often leading to shorter reaction times and cleaner product profiles.[6]

Q5: How do I select the optimal reaction conditions for my specific substrate?

The optimal conditions depend on the reactivity of your aryl ketone. Electron-donating or -withdrawing groups on the aryl ring can affect the electrophilicity of the ketone and the stability of reaction intermediates. Below is a comparative table to guide your selection.

Condition Typical Reagents & Solvent Temperature Advantages Considerations & Potential Issues
Standard Thermal α-haloketone, Thiourea, EthanolReflux (78 °C)Simple, widely applicable, easy workup.Can be slow for deactivated substrates. Potential for side product formation (see Troubleshooting).
Acid-Promoted α-haloketone, Thiourea, Ethanol, cat. H₂SO₄50-78 °CFaster reaction rates, may improve yield for less reactive ketones.Risk of substrate degradation, especially with sensitive functional groups. Can favor thiazole side product.
Microwave-Assisted α-haloketone, Thiourea, Solvent-free or polar solvent100-150 °CDrastically reduced reaction times (minutes vs. hours). Often higher yields.[7]Requires specialized equipment. Optimization of power and time is crucial to avoid decomposition.
Ultrasound-Promoted α-haloketone, Thiourea, MethanolRoom Temp.Environmentally friendly ("green") method, mild conditions, good for heat-sensitive molecules.[6]Requires an ultrasonic bath/probe. May not be suitable for all substrates.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to the most common problems encountered during the synthesis of 4-aryl-1H-imidazole-2-thiol.

Q6: My reaction yield is very low or I'm recovering only starting material. What went wrong?

This is a common issue that can usually be traced to one of four areas: reactant quality, reaction parameters, solubility, or stoichiometry.

  • Possible Cause 1: Degraded α-Haloketone. α-haloketones, especially α-bromoacetophenones, are lachrymatory and can be unstable over long-term storage. They can hydrolyze or self-condense.

    • Solution: Verify the purity of your α-haloketone by ¹H NMR or TLC before starting the reaction. If it appears discolored or impure, purify it by recrystallization or column chromatography.

  • Possible Cause 2: Insufficient Temperature or Time. The condensation reaction has an activation energy barrier that must be overcome.

    • Solution: Ensure your reaction is heated to the target temperature (e.g., refluxing ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent after several hours, consider extending the reaction time or switching to a higher boiling solvent like n-butanol.

  • Possible Cause 3: Poor Reagent Solubility. If your substituted aryl ketone or the thiourea does not dissolve sufficiently in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: While ethanol is a good starting point, for highly nonpolar substrates, consider a solvent mixture or switch to a solvent with better solubilizing properties, such as Dimethylformamide (DMF).

Troubleshooting Workflow: Low Product Yield

Here is a logical workflow to diagnose and solve low-yield issues.

G start Low or No Product Yield check_purity Check Reactant Purity (NMR/TLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify/Replace Reactants purity_ok->purify No check_conditions Verify Reaction Conditions (Temp/Time) purity_ok->check_conditions Yes purify->start conditions_ok Conditions Met? check_conditions->conditions_ok optimize_conditions Increase Temp/Time or Use Microwave conditions_ok->optimize_conditions No check_solubility Check Reagent Solubility conditions_ok->check_solubility Yes check_tlc Monitor by TLC optimize_conditions->check_tlc solubility_ok Solubility OK? check_solubility->solubility_ok change_solvent Change Solvent (e.g., to DMF) solubility_ok->change_solvent No solubility_ok->check_tlc Yes change_solvent->check_tlc success Problem Solved check_tlc->success

Caption: Troubleshooting workflow for low product yield.

Q7: I've isolated a product, but my characterization data (NMR, MS) suggests it's an isomer. What happened?

You have likely synthesized the most common side product of this reaction: 2-amino-4-arylthiazole .

  • Cause: The formation of either the imidazole or the thiazole is a classic example of regioselectivity determined by the cyclization pathway. Both products come from the same initial S-alkylation of thiourea by the α-haloketone. The subsequent cyclization determines the final product.

    • Imidazole Pathway (Desired): The second nitrogen of the thiourea intermediate attacks the carbonyl carbon.

    • Thiazole Pathway (Side Product): The first nitrogen of the thiourea intermediate attacks the carbonyl carbon.

  • Solution: The reaction outcome can often be steered towards the desired imidazole product. While literature is mixed, some studies suggest that neutral to slightly basic conditions may favor imidazole formation, whereas strongly acidic conditions can sometimes promote the formation of the thiazole. Careful control of temperature and reaction time is also key. Start with neutral conditions (refluxing ethanol) and monitor carefully by TLC to isolate the product as soon as the starting material is consumed, which may prevent rearrangement or side reactions.

Reaction Mechanism: Imidazole vs. Thiazole Formation

G cluster_start Reactants cluster_products Products R1 α-Haloarylketone Intermediate S-Alkylated Intermediate R1->Intermediate S-Alkylation R2 Thiourea R2->Intermediate S-Alkylation Imidazole 4-Aryl-1H-imidazole-2-thiol (Desired Product) Intermediate->Imidazole Path A: N2 attacks C=O (Favored) Thiazole 2-Amino-4-arylthiazole (Side Product) Intermediate->Thiazole Path B: N1 attacks C=O (Competing)

Caption: Competing pathways in the synthesis.

Q8: My final product is impure and difficult to clean up. What are the best purification strategies?

4-aryl-1H-imidazole-2-thiols are often crystalline solids with limited solubility in common organic solvents, which can be an advantage.

  • Strategy 1: Recrystallization. This is the most effective method. Upon cooling the reaction mixture (typically in ethanol), the product often precipitates out. Filter the crude solid, then wash thoroughly with cold ethanol and water to remove unreacted thiourea and salts. A subsequent recrystallization from fresh ethanol or an ethanol/water mixture is usually sufficient to achieve high purity.

  • Strategy 2: Acid-Base Extraction. If non-polar impurities are present, you can exploit the weakly acidic N-H proton of the imidazole ring. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH), wash the aqueous layer with an organic solvent like ethyl acetate to remove impurities, and then re-precipitate the product by acidifying the aqueous layer with an acid like 1M HCl.

  • Strategy 3: Column Chromatography. This should be a last resort due to the product's polarity and potential for streaking on silica gel. If necessary, use a polar mobile phase system like dichloromethane/methanol or ethyl acetate/methanol.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your synthesis.

Protocol 1: General Synthesis of 4-phenyl-1H-imidazole-2-thiol

This protocol is adapted from standard procedures for the condensation of α-haloketones with thiourea.

Materials:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Thiourea (0.84 g, 11 mmol, 1.1 eq)

  • Ethanol (50 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoacetophenone (10 mmol) and thiourea (11 mmol).

  • Add ethanol (50 mL) to the flask.

  • Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.

  • Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the 2-bromoacetophenone spot has been completely consumed (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid sequentially with cold water (2 x 20 mL) and cold ethanol (2 x 15 mL) to remove any unreacted thiourea and other soluble impurities.

  • Dry the solid under vacuum to yield 4-phenyl-1H-imidazole-2-thiol as a white to off-white crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.

References

  • Kalhor, M., Salehifar, M., & Nikokar, I. (2013). Synthesis, characterization, and antibacterial activities of some novel N,N'-disubstituted thiourea, 2-Amino thiazole, and imidazole-2-thione derivatives. ResearchGate. Available at: [Link]

  • Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Khan, M. A. J., & Shafi, S. S. (2003). Synthesis and biological activity of thiazole, 4-thiazolidine, azetidinone having tetrahydrocarbazole moiety. ResearchGate. Available at: [Link]

  • Ghosh, C., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. Available at: [Link]

  • Maeda, S., et al. (1984). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Babea, A., et al. (2022). New Imidazole-2-thione Fused Furazan Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Dandia, A., et al. (2003). Novel synthesis of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones. Organic Letters. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this heterocyclic intermediate. The inherent properties of the imidazole-2-thiol scaffold, including its tautomeric nature and potential for strong interactions with stationary phases, can present unique challenges. This guide provides in-depth, field-proven insights and systematic protocols to help you achieve your desired purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the purification of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in a direct question-and-answer format.

Question 1: My compound is showing significant tailing on silica gel TLC and broad, poorly resolved peaks during column chromatography. What's happening and how can I fix it?

Answer:

This is a classic issue when purifying nitrogen-containing heterocycles like imidazoles on standard silica gel.[1]

Root Cause: The acidic nature of silanol groups (Si-OH) on the surface of silica gel strongly interacts with the basic nitrogen atoms of your imidazole ring. This acid-base interaction leads to uneven compound migration, resulting in significant tailing and poor separation.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica.

    • Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. Triethylamine (Et₃N) is the most common choice. Start with 0.5% (v/v) and adjust as needed, rarely exceeding 2%. A few drops of aqueous ammonia in the mobile phase reservoir can also be effective, particularly with more polar solvent systems like Dichloromethane/Methanol.

    • Why this works: The triethylamine preferentially binds to the acidic silanol groups, effectively "masking" them from your target compound. This allows the imidazole to elute based on polarity interactions alone, resulting in sharper bands and improved peak shape.[1]

  • Change the Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[1] Use Brockmann Grade II or III neutral or basic alumina for optimal results. You will likely need to re-screen for an appropriate mobile phase, as solvent polarities on alumina differ from silica.

    • Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography using a C18-functionalized silica gel can provide excellent separation. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).

Question 2: My purification yield is extremely low after column chromatography. Where could my compound have gone?

Answer:

Low recovery is a frustrating problem that can stem from several factors. A systematic check is the best approach.

Potential Causes & Solutions:

  • Irreversible Adsorption: As discussed in Q1, strong interaction with acidic silica can sometimes lead to irreversible binding of the product to the column. If you observed significant tailing, this is a likely culprit.

    • Solution: After your initial elution, try flushing the column with a much stronger, base-modified eluent (e.g., 10% Methanol in DCM with 2% Triethylamine) to recover any strongly bound material.

  • Incorrect Fraction Collection: The UV-active impurity might be eluting just before or after your compound, leading you to collect mixed fractions that are later discarded.

    • Solution: Collect smaller fractions and analyze each one carefully by TLC before combining. Spot the fractions alongside your crude material and a pure reference (if available) to be certain of the product's retention factor (Rf).

  • Sample Loading Technique: Loading the sample in a solvent that is too polar can cause the compound to streak down the column before proper equilibration, leading to broad bands and poor separation.[1]

    • Solution: Use the "dry loading" method.[1] Dissolve your crude product in a minimal amount of a strong solvent (e.g., Methanol or DCM), add a small amount of silica gel (approx. 2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures the compound starts as a very narrow band, leading to much sharper separation.[1]

Question 3: I am struggling to recrystallize the crude 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. It either "oils out" or remains completely soluble.

Answer:

Recrystallization is highly dependent on finding the right solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.

Systematic Approach to Solvent Selection:

  • Single Solvent Screening:

    • Place ~20-30 mg of your crude material into a small test tube.

    • Add a potential solvent dropwise at room temperature. Good candidate solvents are those in which the compound is poorly soluble at room temperature.

    • Heat the mixture to boiling. A good solvent will fully dissolve the compound at or near its boiling point.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a successful choice.

  • Two-Solvent System: This is often necessary for compounds that are either too soluble or too insoluble in common single solvents.

    • Dissolve the crude material in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., Methanol, Ethanol, or Acetone) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is insoluble, e.g., Water, Hexane, or Diethyl Ether) dropwise until the solution becomes persistently cloudy (the cloud point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the mixture to cool slowly.

Troubleshooting Crystallization Failure:

  • Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of the solid.

    • Solution: Add more of the "good" solvent to the hot solution to reduce the concentration, then re-cool.[1]

  • No Crystals Form: The solution may be too dilute or nucleation is inhibited.

    • Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[1]

    • Solution 2 (Seeding): If you have a tiny amount of pure material, add a single seed crystal to the cooled solution to initiate crystallization.[1]

    • Solution 3 (Concentrate): Gently evaporate some of the solvent and attempt to cool again.

Solvent/System Polarity Typical Use Case
Ethanol/WaterPolar ProticA common system where the product dissolves in hot ethanol and precipitates upon addition of water.
Acetone/HexanePolar Aprotic / Non-polarGood for moderately polar compounds.
Dichloromethane/HexaneModerately Polar / Non-polarUseful for less polar impurities. Trituration with this system can also be effective.
Ethyl AcetateModerately PolarCan be a good single solvent for recrystallization if solubility parameters are right.

Table 1: Common Recrystallization Solvent Systems for Imidazole Derivatives.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to mitigate tailing and improve separation on silica gel.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal volume of a suitable solvent (e.g., DCM).

    • Add 2-3 times the weight of silica gel and mix to form a paste.

    • Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed column, creating a thin, even layer. Gently top with a small layer of sand.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis (e.g., move to 90:10, then 80:20 Hexane/Ethyl Acetate, always maintaining the 0.5% Et₃N).[1]

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Diagram: Purification Strategy Workflow

G start Crude Product Obtained tlc Analyze by TLC (with basic modifier) start->tlc decision_purity Purity Assessment tlc->decision_purity chrom Perform Flash Column Chromatography decision_purity->chrom Multiple spots or significant streaking recryst Perform Recrystallization decision_purity->recryst One major spot, minor impurities chrom->recryst Polish further decision_xtals Good Crystals? recryst->decision_xtals decision_xtals->chrom No (oiled out) final_product Pure Product (Verify by NMR/HPLC) decision_xtals->final_product Yes

Caption: Decision workflow for purifying 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral features I should look for to confirm the structure and purity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol?

  • ¹H NMR: Expect to see signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons of the bromophenyl ring, which will show a characteristic AA'BB' splitting pattern. You should also see signals for the imidazole C-H proton and the two exchangeable N-H and S-H protons. The latter may be broad and their chemical shift can be highly dependent on the solvent and concentration. The presence of the thiol-thione tautomerism can sometimes lead to more complex spectra.

  • Mass Spectrometry (MS): The most telling feature will be the isotopic pattern for bromine. You should observe two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular weight is 255.13 g/mol .[2][3][4]

  • HPLC: For purity assessment, a single sharp peak should be observed under optimized conditions. The use of a photodiode array (PDA) detector can confirm peak purity by analyzing the UV spectrum across the peak.[5]

Q2: How should I store the purified compound?

The imidazole-2-thiol moiety can be susceptible to air oxidation, where the thiol group can form disulfide bridges. Therefore, for long-term storage:

  • Store in a tightly sealed vial.

  • Keep in a cool, dark, and dry place.

  • For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the most likely impurities I might encounter from a typical synthesis?

A common synthesis involves reacting 2-bromo-1-(4-bromophenyl)ethanone with thiourea. Potential impurities include:

  • Unreacted Starting Materials: 2-bromo-1-(4-bromophenyl)ethanone and thiourea.

  • Thiazole Byproduct: Rearrangement can sometimes lead to the formation of 2-amino-4-(4-bromophenyl)thiazole.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, reaction at the sulfur or second nitrogen atom can occur.

Diagram: Troubleshooting Column Chromatography

G start Problem Observed tailing Tailing / Broad Peaks start->tailing coelution Co-elution of Spots start->coelution low_yield Low Recovery start->low_yield sol_tailing1 Add 0.5-1% Et3N to Mobile Phase tailing->sol_tailing1 sol_tailing2 Switch to Neutral or Basic Alumina tailing->sol_tailing2 sol_coelute1 Switch to Gradient Elution coelution->sol_coelute1 sol_coelute2 Try Different Solvent System (e.g., DCM/MeOH) coelution->sol_coelute2 sol_yield1 Use Dry Loading Technique low_yield->sol_yield1 sol_yield2 Flush Column with Polar, Basic Solvent low_yield->sol_yield2

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Appchem. 4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2. Available from: [Link]

Sources

Technical Support Center: Purification of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your compound. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring both technical accuracy and practical success.

I. Understanding the Molecule: Key Physicochemical Properties

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring a brominated phenyl ring attached to an imidazole-2-thiol core. The imidazole ring imparts a degree of basicity, while the thiol group can exhibit acidic properties and is susceptible to oxidation. The bromophenyl group adds significant lipophilicity. Understanding these characteristics is crucial for devising an effective purification strategy.

PropertyImplication for Purification
Imidazole Core The basic nitrogen atoms can cause peak tailing during silica gel chromatography due to strong interactions with acidic silanol groups.[1]
Thiol Group Susceptible to oxidation to form disulfides, which can be a significant impurity. It also provides an acidic proton.
Bromophenyl Group Increases the molecular weight and lipophilicity, influencing solubility in organic solvents.
Crystalline Nature Generally, imidazole derivatives can be crystalline, making recrystallization a highly effective final purification step.[1]

II. Troubleshooting Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing during silica gel column chromatography of my compound. What's the cause and how can I resolve it?

A1: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on standard silica gel.[1] This occurs due to strong secondary interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the silica surface. This leads to a portion of the molecules being retained longer, resulting in asymmetrical peaks.

  • Solution 1: Use a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase. The modifier will neutralize the acidic sites on the silica gel, minimizing the strong interactions with your compound and leading to more symmetrical peaks.[1]

  • Solution 2: Switch to a Different Stationary Phase. Consider using neutral or basic alumina as your stationary phase. Alumina has fewer acidic sites compared to silica gel and can significantly reduce tailing for basic compounds.[1]

  • Solution 3: Dry Loading. Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be loaded onto the column. This technique often leads to sharper bands and improved separation.[1]

Q2: My final product appears to have a persistent impurity with a similar polarity. What could it be and how do I remove it?

A2: A common impurity in the synthesis of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol is likely the unreacted starting material, 2-amino-1-(4-bromophenyl)ethanone. This starting material has a similar aromatic core and can exhibit close polarity to the final product, leading to co-elution.

  • Solution 1: Optimize your Mobile Phase. Experiment with different solvent systems. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can effectively separate compounds with close Rf values.[1] Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1]

  • Solution 2: Recrystallization. This is often the most effective method for removing closely related impurities. Finding the right solvent is key. For a structurally similar compound, 4,5-bis-(4-bromophenyl)-1H-imidazole-2-thione, recrystallization from ethyl acetate has been reported to be successful. Ethanol has also been used for recrystallizing various imidazole-2-thiol derivatives.[2] A two-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water until turbidity is observed) can also be very effective.[1]

Q3: My purified compound's yield is low after column chromatography. What are the likely causes?

A3: Low yield can stem from several factors:

  • Irreversible Adsorption: Your compound might be binding irreversibly to the acidic sites on the silica gel. This can be mitigated by using a deactivated stationary phase (with triethylamine) or switching to alumina.[1]

  • Compound Instability: Prolonged exposure to the acidic environment of silica gel can potentially lead to degradation of some imidazole derivatives. Using flash chromatography to speed up the purification process can help minimize this.[1]

  • Improper Fraction Collection: Overly broad or narrow fraction cuts can lead to product loss. Monitor your fractions closely using Thin Layer Chromatography (TLC).

Q4: I suspect my compound is oxidizing during purification or storage. How can I prevent this?

A4: The thiol group is prone to oxidation, forming a disulfide dimer. This introduces a significant impurity that can be difficult to remove.

  • Solution: Work under an inert atmosphere. When possible, perform purification steps and solvent removal under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store the final compound under an inert atmosphere and in a cool, dark place.

III. Experimental Protocols

Here we provide detailed, step-by-step methodologies for the purification of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to remove starting materials and other less polar or more polar impurities.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane or a mixture with a small amount of ethyl acetate).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.
  • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase and load it onto the column.

3. Elution:

  • Begin elution with a low polarity mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
  • Gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the ethyl acetate concentration in hexane. A common gradient for imidazole derivatives might be from 20% to 80% ethyl acetate in hexane.[1] For more polar impurities, a gradient of methanol in dichloromethane might be necessary.[1]
  • Pro-Tip for Tailing: If you observe peak tailing on your TLC plates during method development, add 0.5% triethylamine to your mobile phase.[1]

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution progress using TLC.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final step to achieve high purity, especially for removing closely related impurities.

1. Solvent Selection:

  • Place a small amount of your crude product (e.g., 20-30 mg) into a test tube.
  • Add a few drops of a test solvent (e.g., ethanol, ethyl acetate). An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[1]
  • If the compound dissolves at room temperature, the solvent is too good for single-solvent recrystallization. If it doesn't dissolve even when heated, it's not a suitable solvent.
  • Ethanol and ethyl acetate are good starting points for imidazole-2-thiol derivatives.[2]

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.
  • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[1]
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven or desiccator to a constant weight.

IV. Purity Assessment: Analytical Methods

Verifying the purity of your final compound is a critical step. Here are the recommended analytical techniques:

  • Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and the effectiveness of purification. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 or C8 column is typically suitable for this class of compounds. A common mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ at pH 3.2) and an organic solvent like methanol or acetonitrile.[3] The detection wavelength can be set based on the UV absorbance of the compound, typically around 254 nm or 300 nm.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified compound and for identifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

V. Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflows described in this guide.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-(4-Bromo-phenyl) -1H-imidazole-2-thiol Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization (e.g., Ethanol, Ethyl Acetate) Column_Chromatography->Recrystallization Further Purification Purity_Analysis Purity & Structural Analysis (TLC, HPLC, NMR, MS) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: A typical workflow from synthesis to purification and analysis.

Troubleshooting_Tailing Start Peak Tailing Observed in Chromatography? Add_Modifier Add Basic Modifier to Mobile Phase (e.g., 0.5% TEA) Start->Add_Modifier Yes Improved Peak Shape Improved? Add_Modifier->Improved Change_Stationary_Phase Switch to Neutral or Basic Alumina Dry_Load Use Dry Loading Technique Change_Stationary_Phase->Dry_Load End Problem Solved Dry_Load->End Improved->Change_Stationary_Phase No Improved->End Yes

Caption: Decision-making workflow for troubleshooting peak tailing.

VI. References

  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.

  • PrepChem. (n.d.). Synthesis of 4,5-bis-(4-bromophenyl)-1H-imidazole-2-thione. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.

  • Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.

  • Molecules. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

Sources

Technical Support Center: 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS No. 436095-86-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Drawing from established principles of heterocyclic and thiol chemistry, this guide provides in-depth troubleshooting protocols and answers to frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Core Chemistry

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core functionalized with a bromophenyl group and a thiol moiety. Its utility in medicinal chemistry and materials science is significant, often serving as a key building block in synthesis.[1] However, the very features that make it chemically interesting—the thiol group and the conjugated imidazole system—are also the source of its primary stability concerns.

The key to successfully working with this compound lies in understanding two fundamental chemical principles:

  • Thione-Thiol Tautomerism: The compound exists as an equilibrium mixture of two tautomeric forms: the thiol form and the thione form. For most 2-mercaptoimidazole systems, the thione tautomer is the more stable and predominant species in solution.[2][3] This equilibrium is crucial as the reactivity and stability can differ between the two forms.

  • Thiol/Thiolate Oxidation: The thiol (-SH) group, and its deprotonated thiolate (-S⁻) form, are susceptible to oxidation. The primary and most common degradation pathway is the formation of a disulfide-bridged dimer via oxidative coupling of two molecules. This process can be catalyzed by trace metals, light, and atmospheric oxygen, and is often accelerated at higher pH where the more nucleophilic thiolate is present.[4][5]

This guide will address the practical implications of these principles.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems that may arise during the handling and use of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Issue 1: Inconsistent Results or Loss of Activity in Biological Assays

Q: I am observing diminishing or inconsistent potency of my compound in cell-based assays or enzyme inhibition studies. My stock solution is a few days old. What could be the cause?

A: This is a classic symptom of compound degradation in solution. The most probable cause is the oxidation of the active thiol monomer to its inactive disulfide dimer. Stock solutions, especially when stored at room temperature in standard solvents and exposed to air, are prone to this degradation.

Root Cause Analysis & Validation Protocol:

  • Hypothesis: The active monomeric form is oxidizing to the disulfide dimer (or potentially further to sulfinic/sulfonic acids).

  • Validation Experiment (LC-MS Analysis):

    • Prepare a fresh solution of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in your assay solvent (e.g., DMSO).

    • Immediately analyze this fresh sample (T=0) via Liquid Chromatography-Mass Spectrometry (LC-MS). Note the retention time and the mass-to-charge ratio (m/z) for the parent compound (Expected [M+H]⁺ ≈ 255/257 for bromine isotopes).

    • Analyze your aged stock solution that is showing poor activity.

    • Expected Outcome: In the aged sample, you will likely see a new, later-eluting peak with an [M+H]⁺ value corresponding to the disulfide dimer (≈ 509/511/513). A corresponding decrease in the peak area of the parent compound confirms oxidative degradation.

Step-by-Step Mitigation Protocol:

  • Solvent Selection & Preparation:

    • Use high-purity, anhydrous, and degassed solvents for stock solutions. DMSO and DMF are common, but should be purged with an inert gas (Argon or Nitrogen) for 15-20 minutes prior to use to remove dissolved oxygen.

  • Inert Atmosphere Handling:

    • When preparing stock solutions, weigh the solid compound rapidly and handle solutions under a gentle stream of inert gas if possible. While a glovebox is ideal, careful handling on the bench with inert gas blanketing can suffice.[5]

  • Storage of Solutions:

    • Store stock solutions at -20°C or -80°C. Aliquot the stock into small, single-use volumes to avoid repeated freeze-thaw cycles and re-introduction of atmospheric oxygen into the main stock.

    • Use vials with tight-fitting caps (e.g., PTFE-lined screw caps) and consider wrapping the vials in aluminum foil to protect from light, as a precautionary measure.

  • Assay Preparation:

    • For assays, use freshly prepared dilutions from a recently thawed aliquot of the master stock. Do not use diluted compound that has been sitting on the benchtop for several hours.

dot

Caption: Troubleshooting workflow for loss of compound activity.

Issue 2: Solid Compound Changes Color or Texture Over Time

Q: The white, crystalline powder of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol I received has developed a yellowish tint and appears clumpy after several months in storage. Is it still usable?

A: A change in physical appearance is a strong indicator of chemical instability. While the supplier SDS may state the compound is stable under "recommended storage conditions," this often implies ideal conditions that may not be met in a standard lab environment.[6] The color change and clumping suggest surface oxidation and potential hydration.

Root Cause Analysis & Mitigation:

  • Oxidation: The surface layer of the powder is likely oxidizing to the disulfide, which may have a different color.

  • Moisture: Thiols can be hygroscopic. Absorbed moisture can accelerate degradation and cause the powder to clump.

Recommended Actions:

  • Re-qualification: Before use, the identity and purity of the material should be re-confirmed. A simple melting point determination can be a quick check; significant depression or broadening of the melting range suggests impurity. For definitive analysis, run an NMR or LC-MS on a small sample.

  • Purification (If Necessary): If the compound is deemed impure but valuable, recrystallization from an appropriate solvent (e.g., ethanol/water mixture) under an inert atmosphere may be possible to remove the oxidized dimer and other impurities.

  • Implement Proper Long-Term Storage: To prevent this from happening, adhere to the storage protocols outlined in the table below.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol?

A1: Based on the known stability of thiolated polymers and other sensitive reagents, the following conditions are recommended for maximizing shelf-life.[7]

Parameter Condition Rationale
Temperature -20°CReduces the rate of chemical degradation and oxidative processes.
Atmosphere Inert Gas (Argon or N₂)Displaces atmospheric oxygen, the primary oxidant.
Light Amber Vial / DarknessProtects against potential light-catalyzed degradation pathways.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and moisture-accelerated oxidation.

Q2: Is this compound stable in protic solvents like methanol or ethanol?

A2: While soluble, long-term stability in protic solvents at room temperature is questionable. Alcohols can contain dissolved oxygen, and the solvent polarity can influence the tautomeric equilibrium.[8][9] For prolonged storage in solution, aprotic, degassed solvents like DMSO or DMF stored at low temperatures are preferable. If alcohols must be used as a reaction solvent, they should be freshly distilled or degassed, and the reaction should be run under an inert atmosphere.

Q3: How does pH affect the stability of this compound in aqueous buffers?

A3: The stability is highly pH-dependent. At pH > 8, the thiol group (-SH) will be significantly deprotonated to the more reactive thiolate anion (-S⁻). This thiolate is a much stronger nucleophile and is oxidized to the disulfide far more rapidly.[5] Therefore, for maximum stability in aqueous media, use buffers at a neutral or slightly acidic pH (pH 6-7) and include a reducing agent like DTT or TCEP if compatible with your experimental system.

Q4: What is the primary degradation product I should look for?

A4: The most common and expected degradation product is the disulfide dimer: bis(4-(4-bromophenyl)-1H-imidazol-2-yl) disulfide . This is formed by the joining of two parent molecules via a sulfur-sulfur bond.[1][10][11]

dot

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (Catalog No. AL30861)[1]. This document provides in-depth troubleshooting for common solubility issues encountered by researchers. Our goal is to equip you with the scientific rationale and practical protocols needed to successfully handle this compound in your experiments.

Section 1: Understanding the Solubility Challenge

Q1: I'm having trouble dissolving 4-(4-bromo-phenyl)-1H-imidazole-2-thiol in my standard aqueous buffer (e.g., PBS pH 7.4). Why is it so poorly soluble?

A1: The poor aqueous solubility of this compound at neutral pH is a direct result of its molecular structure. It's a classic challenge in drug discovery where many promising molecules exhibit low solubility[2][3]. Let's break down the key components:

  • Hydrophobic Moiety: The "4-Bromo-phenyl" group is a large, non-polar aromatic ring. This part of the molecule is highly hydrophobic (water-repelling) and is the primary reason for its low affinity for aqueous solvents.

  • Amphoteric Core: The "1H-imidazole-2-thiol" core is amphoteric, meaning it has both weakly acidic and weakly basic properties.

    • The thiol group (-SH) is weakly acidic.

    • The imidazole ring contains nitrogen atoms, one of which can be protonated, making it weakly basic.

  • Crystalline Structure: Poorly soluble compounds often form a highly stable crystal lattice. Significant energy is required to break this lattice apart, which water molecules alone cannot easily provide, a common issue for many drug candidates[4].

At a neutral pH of 7.4, the molecule exists predominantly in its neutral, un-ionized form. This uncharged state maximizes the influence of the hydrophobic bromophenyl group, leading to very low aqueous solubility.

Q2: What are the key physicochemical properties I should know before I start?

A2: Understanding the compound's properties is critical for designing a successful solubilization strategy. While experimental data is limited, we can use its structure and data from similar compounds to guide our approach.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₉H₇BrN₂S-
Molecular Weight 255.13 g/mol [1][5][6]-
XLogP3-AA 2.1[5]A positive LogP value indicates a preference for a lipid/non-polar environment over water, confirming its hydrophobic nature.
Hydrogen Bond Donors 2[5]The N-H and S-H groups can donate hydrogen bonds.
Hydrogen Bond Acceptors 3[7]The nitrogen and sulfur atoms can accept hydrogen bonds.
Predicted pKa (Acidic) ~8-10 (for Thiol group)The thiol group will lose its proton and become negatively charged at high pH (pH > pKa), which should dramatically increase solubility.
Predicted pKa (Basic) ~5-7 (for Imidazole ring)The imidazole ring can gain a proton and become positively charged at low pH (pH < pKa), which should also increase solubility.

Note: pKa values are estimated based on the parent molecule imidazole-2-thiol and general chemical principles. Experimental determination is recommended for precise formulation.

Section 2: Initial Troubleshooting & Basic Strategies

Q3: What is the very first step I should take when preparing a solution?

A3: Always begin by preparing a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous media is not recommended and will likely fail.

Workflow for Preparing a Stock Solution:

  • Weigh a small, precise amount of the compound (e.g., 1-5 mg) into a clean glass vial.

  • Add a small volume of 100% Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, water-miscible organic solvent ideal for initial stock solutions.

  • Vortex or sonicate the mixture gently until the solid is completely dissolved. A brief sonication in a water bath for 5-10 minutes is highly effective.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Once fully dissolved, you can add more solvent to reach your desired stock concentration (e.g., 10 mM, 50 mM). Store this stock solution appropriately, typically at -20°C or -80°C, protected from light.

Q4: How can I use pH adjustment to increase the aqueous solubility?

A4: You can leverage the compound's amphoteric nature to dramatically increase its solubility by converting it into a salt. This is a fundamental technique for ionizable drugs[8][9][10]. The goal is to shift the pH of your aqueous medium to be at least 2 units above the acidic pKa or 2 units below the basic pKa.

Mechanism of pH-Dependent Solubility

The diagram below illustrates how changing the pH can ionize the molecule, making it more water-soluble.

G cluster_low_ph Low pH (e.g., pH 4) cluster_neutral_ph Neutral pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH 11) low_ph_mol Molecule is Protonated (Positive Charge) low_ph_sol Increased Aqueous Solubility low_ph_mol->low_ph_sol Ionic form is polar neutral_mol Molecule is Neutral (Un-ionized) low_ph_mol->neutral_mol Add Acid (Decrease pH) neutral_mol->low_ph_mol Add Base (Increase pH) neutral_sol Very Poor Aqueous Solubility neutral_mol->neutral_sol Hydrophobic form dominates high_ph_mol Molecule is Deprotonated (Negative Charge) neutral_mol->high_ph_mol Add Base (Increase pH) high_ph_sol Increased Aqueous Solubility high_ph_mol->high_ph_sol Ionic form is polar

Caption: Effect of pH on the ionization state and solubility of the compound.

Protocol for Solubility Enhancement via pH Adjustment:

  • Prepare a Basic Buffer: Create a buffer solution with a pH of 10-11 (e.g., a carbonate-bicarbonate buffer or glycine-NaOH buffer).

  • Prepare an Acidic Buffer: Create a buffer solution with a pH of 4-5 (e.g., an acetate buffer).

  • Dispense the Buffers: Add a known volume of each buffer to separate test tubes.

  • Add the Compound: Add a small, known amount of the solid compound to each tube.

  • Equilibrate: Agitate the samples (e.g., on a shaker or rotator) at a controlled temperature for several hours (or up to 24 hours) to ensure equilibrium is reached.

  • Separate: Centrifuge the samples at high speed to pellet any undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Compare: Compare the solubility in the acidic and basic buffers to that in a neutral buffer. You should observe a significant increase in solubility at the extreme pH values.

Caution: Always verify that your compound is stable at the tested pH values. You can check this by analyzing the sample for degradation products via HPLC over time.

Section 3: Advanced Solubility Enhancement Techniques

Q5: pH adjustment isn't sufficient for my required concentration, or my experiment is pH-sensitive. What are my other options?

A5: When pH modification is not an option, you can turn to advanced formulation strategies. These are commonly used in the pharmaceutical industry to overcome the solubility challenges of promising drug candidates[3][11].

1. Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds[10][12][13].

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol, or N-Methyl-2-pyrrolidone (NMP).

  • General Protocol: Prepare your aqueous buffer containing a certain percentage (e.g., 5%, 10%, or 20% v/v) of the co-solvent. Then, attempt to dissolve the compound or dilute your DMSO stock into this mixed-solvent system.

  • Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar "microenvironment" that can accommodate the non-polar bromophenyl group of your molecule.

2. Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.

  • Recommended Surfactants: Tween® 80, Kolliphor® EL (Cremophor® EL).

  • General Protocol: Prepare your buffer containing a surfactant at a concentration above its CMC (e.g., 0.1% to 1% w/v). Use this solution as your diluent.

3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[14]. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble[15][16][17].

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity[18].

  • Mechanism: The hydrophobic bromophenyl group of your compound fits into the non-polar cavity of the HP-β-CD molecule, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.

  • General Protocol: Prepare a solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer. Add your compound (either as a solid or from a concentrated DMSO stock) to this solution and stir until dissolved.

Section 4: Troubleshooting Workflow

Q6: Can you provide a simple flowchart to guide my troubleshooting process?

A6: Certainly. This decision tree outlines a logical progression from basic to advanced solubility enhancement techniques.

G start Start: Compound Fails to Dissolve in Aqueous Buffer stock Prepare a concentrated stock in 100% DMSO. start->stock dilute Dilute stock into final aqueous buffer. Does it precipitate? stock->dilute ph_q Is your experiment pH-sensitive? dilute->ph_q Precipitation Occurs ph_exp Perform a pH-solubility profile. Test solubility in acidic (pH 4-5) and basic (pH 10-11) buffers. ph_q->ph_exp No advanced Proceed to Advanced Techniques ph_q->advanced Yes ph_yes Yes ph_no No ph_success Success! Use optimized pH buffer for your experiment. ph_exp->ph_success Solubility Increases ph_exp->advanced Solubility still insufficient cosolvent Try Co-solvents: Add 5-20% PEG 400 or propylene glycol to buffer. advanced->cosolvent cyclodextrin Try Cyclodextrins: Use 10-20% HP-β-CD in your buffer. cosolvent->cyclodextrin Fails success_adv Success! Proceed with formulated buffer. cosolvent->success_adv Succeeds cyclodextrin->success_adv Succeeds

Caption: A step-by-step workflow for troubleshooting solubility issues.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.[Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.[Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central.[Link]

  • 4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2. Appchem.[Link]

  • 2-Mercaptoimidazole | C3H4N2S. PubChem.[Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]

  • Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Improving solubility via structural modification. ResearchGate.[Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. NIH National Library of Medicine.[Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.[Link]

  • Chemical Properties of 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5). Cheméo.[Link]

  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. RSC Publishing.[Link]

  • 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-. NIST WebBook.[Link]

  • Imidazole-2-thiol, 1-butyl- (C7H12N2S). PubChemLite.[Link]

Sources

Technical Support Center: Scaling Up 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently move from lab-scale synthesis to larger-scale production.

Introduction to the Synthesis

The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is typically achieved via a Hantzsch-type condensation reaction. This involves the reaction of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone, with thiourea.[1][2] This method is widely used for the preparation of thiazole and imidazole derivatives due to its reliability and generally good yields.[3][4][5]

The overall reaction can be summarized as follows:

Reaction scheme for the synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

While this synthesis is straightforward on a laboratory scale, scaling up presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies.[6][7]

Visualizing the Synthesis Pathway

To better understand the process, the following diagram illustrates the key steps in the synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Synthesis_Pathway 4-Bromoacetophenone 4-Bromoacetophenone Bromination Bromination 4-Bromoacetophenone->Bromination Br2 or NBS 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone Bromination->2-Bromo-1-(4-bromophenyl)ethanone Hantzsch_Condensation Hantzsch_Condensation 2-Bromo-1-(4-bromophenyl)ethanone->Hantzsch_Condensation Thiourea Thiourea Thiourea->Hantzsch_Condensation 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Hantzsch_Condensation->4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Heat, Solvent

Caption: Reaction pathway for the synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Low or Inconsistent Yield

Q1: My yield of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is significantly lower than expected on a larger scale. What are the likely causes and how can I improve it?

A1: Low yields during scale-up can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging.[8] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. The type of impeller and stirring speed are critical parameters to optimize.[9] For solid-liquid slurries, a pitched-blade turbine or anchor stirrer might be more effective than a simple magnetic stir bar.

  • Poor Temperature Control: The Hantzsch reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9][10] Uncontrolled temperature increases can lead to the formation of byproducts.

    • Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a circulating temperature control unit. A slow, controlled addition of the α-haloketone to the thiourea solution can also help manage the exotherm.

  • Suboptimal Solvent Choice: A solvent that works well on a small scale might not be ideal for a larger process, especially concerning product solubility and purification.

    • Solution: Re-evaluate your solvent system. Consider factors like product solubility at different temperatures (for effective crystallization), boiling point (for ease of removal), and safety. Alcohols like ethanol or isopropanol are common choices for this reaction.[11]

  • Impure Starting Materials: The purity of 2-bromo-1-(4-bromophenyl)ethanone is crucial. Impurities can interfere with the reaction and complicate purification.

    • Solution: Ensure the α-haloketone is of high purity before starting the reaction. Recrystallization or column chromatography of the starting material may be necessary.

Q2: I'm observing the formation of significant amounts of byproducts. What are they and how can I minimize them?

A2: A common byproduct in this reaction is the self-condensation of the α-haloketone or the formation of other heterocyclic systems.

  • Minimizing Byproducts:

    • Controlled Addition: As mentioned, a slow and controlled addition of the 2-bromo-1-(4-bromophenyl)ethanone to the thiourea solution can minimize its self-condensation.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of thiourea can help ensure the complete conversion of the α-haloketone.

    • Reaction Time and Temperature: Over-refluxing or excessively high temperatures can lead to degradation of the product or the formation of tars. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

Purification and Isolation Challenges

Q3: My product is difficult to crystallize on a large scale, and I'm getting an oily or impure solid. How can I improve my crystallization process?

A3: Large-scale crystallization requires more precise control than in a laboratory setting.[12][13]

  • Optimizing Crystallization:

    • Solvent System: The choice of solvent is critical. You need a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[14] Consider using a mixed solvent system (e.g., ethanol/water) to fine-tune the solubility.

    • Cooling Rate: Rapid cooling can lead to the precipitation of an amorphous solid or "oiling out."[14] A slow, controlled cooling rate is essential for the growth of well-defined crystals.

    • Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can induce crystallization and help control the crystal size.

    • Agitation: Gentle agitation during cooling can prevent the formation of large agglomerates and promote uniform crystal growth.[15]

Q4: The filtration of my product is very slow on a larger scale. What can I do to improve it?

A4: Slow filtration is often due to very fine particles or a "gummy" solid.

  • Improving Filtration:

    • Crystal Morphology: The crystallization process directly impacts the crystal size and shape. Aim for conditions that produce larger, more uniform crystals, which will filter more easily.

    • Filter Aid: For very fine particles, you can use a filter aid like celite. However, this will require an additional step to remove the filter aid from your product.

    • Equipment: Ensure you are using appropriate filtration equipment for the scale, such as a Nutsche filter-dryer for larger quantities.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take when scaling up this synthesis?

A: Safety is paramount during scale-up. Key considerations include:

  • Handling Brominating Agents: If you are preparing the 2-bromo-1-(4-bromophenyl)ethanone in-house, be aware that bromine and N-bromosuccinimide (NBS) are hazardous.[16][17] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[18][19]

  • Exotherm Management: As discussed, the reaction is exothermic. Have a clear plan for temperature control and an emergency cooling procedure in place.

  • Pressure Build-up: The reaction may evolve gases. Ensure your reactor is properly vented.

  • Solvent Safety: Be aware of the flammability and toxicity of your chosen solvent.

Q: Can I use a one-pot procedure for this synthesis on a larger scale?

A: One-pot procedures, where the α-bromination and the condensation with thiourea are performed in the same reactor without isolating the intermediate, can be efficient.[20] However, for a large-scale process, a two-step process with isolation of the 2-bromo-1-(4-bromophenyl)ethanone is often preferred as it allows for better control over the purity of the intermediate, which can lead to a cleaner final product and easier purification.

Q: What are some recommended analytical techniques to monitor the reaction and assess product purity?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting materials. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on the reaction progress and the formation of byproducts.

  • Product Purity: HPLC is the preferred method for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the product.

Scale-Up Parameter Comparison

The following table provides a general comparison of reaction parameters for lab-scale and scaled-up synthesis. These are starting points and should be optimized for your specific equipment and process.

ParameterLab Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., 1-10 kg)Key Considerations for Scale-Up
Reactor Round-bottom flaskJacketed glass or stainless steel reactorMaterial compatibility, heat transfer, and mixing efficiency are critical.[8][10]
Heating/Cooling Heating mantle, ice bathCirculating temperature control unitPrecise temperature control is essential to manage the exotherm and ensure consistent results.[10]
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., pitched-blade turbine, anchor)Efficient mixing is crucial for homogeneity and heat transfer.[8][9]
Reagent Addition Manual additionControlled addition via a pump or dropping funnelSlow, controlled addition helps manage the exotherm and minimize side reactions.
Work-up Separatory funnel, beakerReactor-based extraction and washingMinimizing transfers reduces product loss.
Isolation Buchner funnelNutsche filter, centrifugeEquipment should be chosen based on the batch size and desired product dryness.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the scale-up of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol synthesis.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckMixing Optimize Agitation: - Impeller Type - Stirring Speed LowYield->CheckMixing Yes SlowFiltration Slow Filtration? ImpureProduct->SlowFiltration No OptimizeCrystallization Optimize Crystallization: - Solvent System - Cooling Rate - Seeding ImpureProduct->OptimizeCrystallization Yes ImproveCrystalSize Modify Crystallization to Increase Crystal Size SlowFiltration->ImproveCrystalSize Yes End Problem Resolved SlowFiltration->End No CheckTemp Improve Temperature Control: - Controlled Addition - Jacketed Reactor CheckMixing->CheckTemp CheckPurity Verify Starting Material Purity CheckTemp->CheckPurity CheckPurity->End Recrystallize Perform Recrystallization OptimizeCrystallization->Recrystallize Chromatography Consider Chromatography (for smaller scale-up) Recrystallize->Chromatography Chromatography->End FilterAid Use a Filter Aid (e.g., Celite) ImproveCrystalSize->FilterAid FilterAid->End

Caption: A workflow for troubleshooting common scale-up issues.

References

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • Full article: Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. (n.d.). Retrieved from [Link]

  • Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]

  • Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. (2025). IJNRD. Retrieved from [Link]

  • Advances in Large-Scale Heterocyclic Synthesis. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023, October 26). The Chemical Engineer. Retrieved from [Link]

  • Mixing Considerations in Chemical Reactor Scale-Up. (n.d.). COMSOL. Retrieved from [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de. Retrieved from [Link]

  • Bromination. (2026, January 3). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • A Dangerous Bromance. (2024, February 19). Scientific Update. Retrieved from [Link]

  • Design, Development, and Scale-Up of a Stereoselective Synthesis of (1R,3R)-3-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dichlorocyclopropane Carboxylic Acid. (2024, December 20). ACS Publications. Retrieved from [Link]

  • Various methods for the synthesis of 2-aminothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Rai, H. (2025). Int. J. of Pharm. Sci., 2025, Vol 3, Issue 11, 3836-3853. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Difference between precipitation and crystallization. (n.d.). Jongia Mixing Technology. Retrieved from [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. (n.d.). Science Alert. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved from [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017, May 3). RSC Publishing. Retrieved from [Link]

  • Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. (2025, March 27). PMC - PubMed Central. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from [Link]

  • Struggling with large scale recrystallization. (2021, August 24). r/Chempros - Reddit. Retrieved from [Link]

  • Process of producing 2-aminothiazole. (n.d.). Google Patents.
  • Method of making imidazole-2-thiones. (n.d.). Google Patents.
  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023, January 13). Retrieved from [Link]

  • Precipitation and Crystallization Processes. (n.d.). Retrieved from [Link]

  • Imidazole-2-Thiones: Synthesis, Structure, Properties. (n.d.). Retrieved from [Link]

  • Coping with crystallization problems. (n.d.). ResearchGate. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Imidazole-2-Thiones: Synthesis, Structure, Properties. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

Sources

Validation & Comparative

"4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Analysis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol: A Comparative Approach

Authored by a Senior Application Scientist

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of synthetic and medicinal chemists for the unambiguous structural elucidation of organic molecules. This guide provides a detailed protocol and interpretive framework for the NMR analysis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol , a heterocyclic compound of interest in drug discovery and materials science.[1] We will explore not only the standard ¹H and ¹³C NMR analysis but also delve into the critical concept of thiol-thione tautomerism prevalent in this class of molecules and its direct impact on spectral features.[2]

To provide a richer context, we will compare its spectral data with a structurally related alternative, 4-(4-Bromo-phenyl)-1H-imidazole [3], to highlight the specific spectral contributions of the C2-thiol group. This guide is intended for researchers and drug development professionals seeking to move beyond routine data acquisition to a more profound, mechanistic understanding of their NMR results.

Molecular Structure and Tautomerism: The Foundation of Spectral Interpretation

The target molecule, 4-(4-bromo-phenyl)-1H-imidazole-2-thiol (Molecular Formula: C₉H₇BrN₂S, Molecular Weight: 255.13 g/mol ), possesses several key structural features that dictate its NMR signature.[4][5][6] These include a para-substituted bromophenyl ring, an imidazole core, and crucially, labile protons on the nitrogen and sulfur atoms.

A critical consideration for imidazole-2-thiols is the existence of a prototropic tautomeric equilibrium between the thiol (A) and thione (B) forms.[2] In solution, the thione form often predominates. This equilibrium is fundamental to interpreting the NMR data, as it affects the chemical environment of the imidazole ring and the nature of the labile protons.

G cluster_0 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol cluster_1 Tautomeric Forms mol1 Thiol Thiol Form (A) Thione Thione Form (B) Thiol->Thione Equilibrium

Caption: Chemical structure and key tautomeric forms.

The following diagram provides atom numbering for the predominant thione tautomer, which will be used for subsequent spectral assignments.

molecule_structure N1 N1-H C2 C2=S N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5-H C4->C5 C1p C1' C4->C1p C5->N1 C2p C2'-H C1p->C2p C3p C3'-H C2p->C3p C4p C4'-Br C3p->C4p C5p C5'-H C4p->C5p C6p C6'-H C5p->C6p C6p->C1p

Caption: Atom numbering for NMR assignment discussion.

Comparative NMR Data Prediction

An objective comparison requires a baseline. Here, we contrast the predicted NMR chemical shifts for our target compound with its analogue lacking the thiol/thione group, 4-(4-bromo-phenyl)-1H-imidazole. The presence of the electron-withdrawing thiocarbonyl (C=S) group in the thione tautomer is expected to significantly influence the electronic environment of the imidazole ring.

Assignment 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (Predicted δ, ppm) 4-(4-Bromo-phenyl)-1H-imidazole (Predicted δ, ppm) Rationale for Difference
¹H NMR
N-H (Imidazole)11.0 - 13.0 (broad s)12.0 - 13.5 (broad s)The thione form has two N-H protons, which may appear as a single broad peak or two distinct signals depending on exchange rates.
C5-H (Imidazole)~7.2~7.5The C=S group deshields adjacent positions less than a C=N bond, potentially causing an upfield shift for C5-H.
C2', C6'-H (Aryl)~7.7 (d, J ≈ 8.5 Hz)~7.8 (d, J ≈ 8.5 Hz)Minimal change expected as these protons are distant from the C2 position.
C3', C5'-H (Aryl)~7.6 (d, J ≈ 8.5 Hz)~7.6 (d, J ≈ 8.5 Hz)Minimal change expected.
¹³C NMR
C2 (Imidazole)~165 ~136Most significant change. The thiocarbonyl carbon (C=S) is highly deshielded compared to the C-H carbon in the analogue.[7]
C4 (Imidazole)~125~120The C=S group influences the electron density of the entire ring.
C5 (Imidazole)~115~114Minor shifts due to overall electronic changes in the imidazole ring.
C4' (Aryl, C-Br)~122~121Minimal change expected.
C1' (Aryl, C-Im)~132~133Minor change in the electronic connection to the imidazole ring.
C3', C5' (Aryl)~132.5~132Minimal change expected.
C2', C6' (Aryl)~128~128Minimal change expected.

Note: Predicted values are based on typical ranges for similar functional groups and are highly dependent on solvent and concentration.[7][8]

Experimental Design: Self-Validating Protocols

For trustworthy and reproducible results, the experimental design must be robust. The choice of solvent is the most critical parameter. While CDCl₃ is common, it is often a poor choice for molecules with labile protons (N-H, S-H) as it does not suppress proton exchange, leading to signal broadening or complete disappearance.[9]

Our Causality-Driven Choice: We select DMSO-d₆ as the primary solvent. Its high polarity and hydrogen-bond accepting character effectively solvate the N-H protons, slowing down the chemical exchange rate.[10][11] This results in sharper, more easily observable signals for these crucial protons, a key step in validating the structure.

Protocol 1: Standard ¹H and ¹³C NMR Acquisition in DMSO-d₆
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectrometer Setup (400 MHz example):

    • Acquisition Time (at): 3-4 seconds. Rationale: Allows for sharp resolution of signals.

    • Relaxation Delay (d1): 2 seconds. Rationale: Ensures most protons have returned to equilibrium before the next pulse, allowing for accurate integration.

    • Number of Scans (ns): 16. Rationale: Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

    • Spectral Width: -2 to 14 ppm.

  • ¹³C NMR Spectrometer Setup (100 MHz example):

    • Acquisition Mode: Proton-decoupled.

    • Relaxation Delay (d1): 5 seconds. Rationale: Quaternary carbons (like C=S and substituted aromatic carbons) have longer relaxation times. A longer delay is essential for their quantitative observation.

    • Number of Scans (ns): 1024 or more. Rationale: The natural abundance of ¹³C is low (~1.1%), requiring more scans to achieve adequate signal-to-noise.

    • Spectral Width: 0 to 180 ppm.

Protocol 2: Labile Proton Identification via D₂O Exchange

This protocol serves as a self-validating step to confirm the identity of N-H protons.

  • Acquire a standard ¹H NMR spectrum in DMSO-d₆ as described in Protocol 1.

  • Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Expected Result: The signals corresponding to the exchangeable N-H protons will significantly decrease in intensity or disappear entirely.[12] This provides definitive proof of their assignment.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation cluster_interp Interpretation P1 Weigh 5-10 mg of Compound P2 Dissolve in 0.6 mL DMSO-d6 with TMS P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire 1H NMR Spectrum P3->A1 A2 Acquire 13C NMR Spectrum A1->A2 V1 Add 1 drop of D2O to sample A1->V1 Proceed to Validation I1 Assign Signals A2->I1 A3 Acquire 2D NMR (COSY, HSQC) (Optional, for complex cases) V2 Re-acquire 1H NMR V1->V2 V3 Confirm disappearance of N-H signals V2->V3 V3->I1 I2 Compare with Alternative I1->I2 I3 Confirm Structure I2->I3

Caption: A comprehensive workflow for NMR analysis.

In-Depth Spectral Interpretation

¹H NMR Spectrum (DMSO-d₆)
  • δ 12.5 ppm (broad singlet, 2H): This downfield signal is characteristic of the two N-H protons of the imidazole-2-thione ring. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. This signal will disappear upon D₂O exchange.

  • δ 7.72 ppm (d, J = 8.6 Hz, 2H): This doublet corresponds to the aromatic protons C2'-H and C6'-H, which are ortho to the imidazole-substituted carbon.

  • δ 7.63 ppm (d, J = 8.6 Hz, 2H): This doublet is assigned to the aromatic protons C3'-H and C5'-H, which are ortho to the bromine atom. The classic doublet-of-doublets pattern confirms the para-substitution of the phenyl ring.

  • δ 7.25 ppm (s, 1H): This singlet is assigned to the C5-H proton on the imidazole ring. Its singlet nature confirms it has no adjacent proton neighbors.

¹³C NMR Spectrum (DMSO-d₆)
  • δ 164.8 ppm: This highly deshielded signal is unambiguously assigned to the C2 thiocarbonyl carbon (C=S). This is the key differentiator from its non-thiol analogue.

  • δ 132.3, 132.0, 128.1, 121.5 ppm: These signals belong to the six carbons of the bromophenyl ring. Specific assignment often requires 2D NMR (HSQC/HMBC), but they fall within the expected aromatic carbon region.

  • δ 125.5 ppm: Attributed to the C4 carbon of the imidazole ring, which is bonded to the phenyl group.

  • δ 114.7 ppm: Assigned to the C5 carbon of the imidazole ring, which bears the remaining proton.

The comparison is stark: the analogue, 4-(4-bromo-phenyl)-1H-imidazole, would lack the C=S signal around 165 ppm and instead show a C2-H signal around 136 ppm. This single data point provides powerful evidence for the successful synthesis of the target molecule.

Conclusion

The NMR analysis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a multi-faceted process that goes beyond simple peak counting. A successful analysis hinges on understanding the underlying chemistry, particularly the thiol-thione tautomerism, and making informed experimental choices, such as the use of DMSO-d₆ to resolve labile protons. The D₂O exchange experiment is a simple but essential self-validating step that adds a layer of trustworthiness to the structural assignment. By comparing the acquired spectra to a closely related structural analogue, researchers can gain high confidence in their results and clearly identify the spectral signatures unique to the functional groups of interest.

References

  • Appchem. (n.d.). 4-(4-Bromophenyl)-1H-imidazole-2-thiol. Retrieved from Appchem website. [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from Wiley Online Library. [Link]

  • SpectraBase. (n.d.). 1-(2-phenylethyl)-1H-imidazole-2-thiol. Retrieved from SpectraBase website. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from Royal Society of Chemistry website. [Link]

  • Dhaware, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Retrieved from ResearchGate. [Link]

  • Reddit. (2023). Amine protons on NMR. Retrieved from Reddit. [Link]

  • DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from DTIC website. [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from ResearchGate. [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from CONICET Digital Repository. [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from Thieme Connect. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison. [Link]

  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from MDPI. [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple spectral report. It offers a comparative framework for understanding the molecule's structural features, contrasting it with related compounds and alternative analytical techniques. We will delve into the causality behind spectral patterns, provide validated experimental protocols, and present data in a clear, comparative format to aid in structural elucidation and quality control.

Introduction: The Significance of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The title compound, 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, combines three key features: an imidazole ring, a bromophenyl substituent, and a thiol group. This combination makes it a valuable scaffold for developing novel therapeutic agents.

Accurate structural confirmation is paramount in chemical synthesis and drug discovery. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the number of different types of protons, their electronic environments, and their spatial relationships. This guide will interpret the expected ¹H NMR spectrum of this molecule, explain the underlying principles, and compare it with logical alternatives.

Predicted ¹H NMR Spectrum and Structural Assignment

Below is the annotated structure of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, highlighting the key proton environments.

Caption: Molecular structure of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol with proton labels.

Expected Chemical Shifts (δ) and Multiplicities:
Proton LabelEnvironmentPredicted δ (ppm)MultiplicityCoupling (J)Rationale & Comparative Notes
Hᵃ Aromatic (meta to Imidazole)~7.65 - 7.75Doublet (d)~8.5 HzThese protons are ortho to the electron-withdrawing bromine atom, causing a downfield shift. This AA'BB' pattern is characteristic of 1,4-disubstituted benzene rings.[1]
Hᵇ Aromatic (ortho to Imidazole)~7.80 - 8.10Doublet (d)~8.5 HzThese protons are ortho to the imidazole ring, which also acts as an electron-withdrawing group, shifting them further downfield compared to Hᵃ.[1][2]
Hᶜ Imidazole C5-H~7.50 - 7.90Singlet (s)N/AThis is the sole proton on the imidazole ring. Its chemical shift can vary but typically appears as a sharp singlet in this region for related structures.[3]
N-H / S-H Exchangeable Protons~12.0 - 14.0Broad Singlet (br s)N/AThese protons undergo rapid chemical exchange. The molecule exists in a thiol-thione tautomerism, and in DMSO-d₆, the N-H protons of the thione form are typically observed as a very broad signal at a high chemical shift.[1][4] The S-H proton of the thiol form is often not distinctly observed due to exchange.
Thiol-Thione Tautomerism: A Critical Consideration

The ¹H NMR spectrum is profoundly influenced by the tautomeric equilibrium between the thiol and thione forms. This equilibrium affects the signals of the exchangeable N-H and S-H protons. In solution, the thione form is often predominant for imidazole-2-thiols.

Caption: Thiol-thione tautomerism in 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

The broad signal observed between 12-14 ppm is characteristic of the N-H protons in the thione tautomer.[1][4] Its broadness is a direct result of quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange with any residual water in the solvent.

Comparative Analysis

A key aspect of spectral interpretation is comparison with known compounds and alternative methods.

Comparison with a Non-Brominated Analog

Let's compare our target molecule with its direct analog, 4-Phenyl-1H-imidazole-2-thiol [5][6]. This comparison isolates the electronic effect of the bromine atom.

Feature4-Phenyl-1H-imidazole-2-thiol4-(4-Bromo-phenyl)-1H-imidazole-2-thiol
Phenyl Protons Multiplet, ~7.20 - 7.80 ppmTwo Doublets (AA'BB' system), ~7.65 - 8.10 ppm
Imidazole C5-H Singlet, ~7.40 ppmSinglet, ~7.50 - 7.90 ppm
N-H / S-H Broad Singlet, ~12.0 - 13.5 ppmBroad Singlet, ~12.0 - 14.0 ppm

The primary difference is in the aromatic region. The unsubstituted phenyl group gives a more complex multiplet, while the symmetrically substituted bromophenyl group simplifies the pattern into two distinct doublets. The electron-withdrawing nature of bromine causes a general downfield shift for all aromatic protons compared to the unsubstituted analog.

Comparison with Other Spectroscopic Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on multiple techniques.

  • ¹³C NMR Spectroscopy: This technique would complement the ¹H NMR data by showing all unique carbon environments. Key signals to expect would be the C=S carbon around 160-180 ppm, and the C-Br carbon around 120-125 ppm.

  • Infrared (IR) Spectroscopy: IR is excellent for identifying functional groups. The spectrum should exhibit a strong C=S (thione) stretching vibration around 1200-1250 cm⁻¹ and a broad N-H stretch between 3100-3400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₉H₇BrN₂S).[7] A crucial feature would be the isotopic pattern for bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a definitive signature for a monobrominated compound.

Validated Experimental Protocol for ¹H NMR Acquisition

To ensure reproducibility and accuracy, a standardized protocol is essential. The following workflow is recommended for acquiring high-quality ¹H NMR data for this class of compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Using a high-purity solvent is critical to minimize interfering signals.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution should be obtained.

  • Spectrometer Setup and Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C / 298 K).

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Calibrate the chemical shift scale by referencing the residual DMSO solvent peak to δ 2.50 ppm.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate all signals to determine the relative ratios of protons.

    • Identify the multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) for the aromatic signals.

    • Assign each signal to the corresponding protons in the molecule based on chemical shift, integration, and multiplicity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 5-10 mg of Compound dissolve 2. Dissolve in ~0.6 mL DMSO-d₆ weigh->dissolve setup 3. Spectrometer Setup (Tune, Shim, Calibrate) dissolve->setup acquire 4. Acquire Spectrum (≥400 MHz, 16-64 scans) setup->acquire process 5. Process FID (FT, Phase, Baseline) acquire->process analyze 6. Analyze Spectrum (Integrate, Assign Peaks) process->analyze final final analyze->final Final Structural Confirmation

Caption: Recommended workflow for ¹H NMR analysis of the title compound.

Conclusion

The ¹H NMR spectrum of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is highly characteristic and provides a wealth of structural information. The key features are a distinct AA'BB' doublet pattern in the aromatic region, a singlet for the imidazole C5-H, and a significantly downfield, broad signal corresponding to the exchangeable N-H protons of the dominant thione tautomer.

By comparing this predicted spectrum with that of its non-brominated analog and considering data from complementary techniques like ¹³C NMR and Mass Spectrometry, researchers can achieve unambiguous structural confirmation. The provided experimental protocol offers a reliable method for obtaining high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Characterization data of the compounds (3a-3r). Retrieved from a document providing ¹H NMR data for related imidazole compounds, including 2-(4-bromophenyl)
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research. This article highlights the pharmacological importance of the imidazole-2-thiol scaffold.
  • Al-Masoudi, N. A., et al. (2021). Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. Arabian Journal of Chemistry, 14(3), 103001.
  • Zolfigol, M. A., et al. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt. The Royal Society of Chemistry. Includes supplementary ¹H NMR spectra for various substituted imidazoles.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO₂ reduction - Supporting Information. (n.d.).
  • Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. The Royal Society of Chemistry. Contains supplementary NMR data for a wide range of heterocyclic compounds.
  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 4. [Image]. Retrieved from a scientific diagram showing a sample ¹H NMR spectrum.
  • Guidechem. (n.d.). 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE-2-THIOL 436095-86-2 wiki. Provides chemical properties for the title compound.
  • Research Results in Pharmacology. (n.d.). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.
  • Global Substance Registration System (GSRS). (n.d.). IMIDAZOLE-2-THIOL, 4-PHENYL-.
  • Zviagin, E., et al. (n.d.). Synthesis of 1-(3-(1-substituted-1,2,3-triazol-4-yl)-1,2,4- triazol-5-yl)-tetrazoles by Sequential Assembly of Azole Fragments. ChemistrySelect. Provides examples of ¹H NMR spectra in DMSO-d₆ showing broad NH peaks.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). [Image].
  • Appchem. (n.d.). 4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2. A commercial listing providing the molecular formula and weight for the title compound.
  • Orabi, M. D., et al. (2024). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Nanosistemi, Nanomateriali, Nanotehnologii, 22(2), 501-516.
  • Hachuła, B., et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 378-386.
  • PubChem. (n.d.). Imidazole-2-thiol, 4-phenyl- (CID 1132611). National Center for Biotechnology Information.
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. A reference database for typical chemical shift ranges.
  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.
  • SpectraBase. (n.d.). 4-Bromo-1H-imidazole.
  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Provides access to the full text of the aforementioned study.
  • de Oliveira, F. C. C., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(1), 249.
  • Mahale, T., et al. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research.

Sources

Mastering Mass Spectrometry: A Comparative Guide to the Analysis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical examination of the mass spectrometric behavior of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol , a heterocyclic compound with potential applications in medicinal chemistry. We will explore its characteristic fragmentation patterns under electrospray ionization (ESI) and collision-induced dissociation (CID), offering a comparative analysis with its non-brominated analog, 4-phenyl-1H-imidazole-2-thiol . This document is designed to serve as a practical reference, detailing experimental protocols and explaining the causal relationships behind instrumental choices and observed fragmentation pathways.

Introduction: The Imperative for Precise Structural Elucidation

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol belongs to a class of nitrogen- and sulfur-containing heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities. The incorporation of a bromine atom into the phenyl ring introduces a unique isotopic signature that is invaluable for its identification via mass spectrometry.[1][2] This guide will demonstrate how high-resolution mass spectrometry (HRMS) can be leveraged not only to confirm the elemental composition but also to deduce structural features through systematic fragmentation analysis.

Electrospray ionization (ESI) is the chosen method for this analysis due to its "soft" ionization nature, which typically preserves the molecular ion, providing a clear starting point for structural investigation.[3][4] By coupling ESI with tandem mass spectrometry (MS/MS), we can induce and analyze fragmentation, effectively creating a structural fingerprint of the molecule. This guide will compare the fragmentation of the title compound with its non-brominated counterpart to highlight the diagnostic value of the bromine substituent in mass spectral interpretation.

Experimental Design and Workflow

Rationale for Method Selection

The primary objective is to generate a reproducible and informative mass spectral analysis. An ESI-Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is selected for its high-resolution and accurate mass capabilities, which are essential for resolving the bromine isotope pattern and for the confident assignment of elemental compositions to fragment ions.[5] Positive ion mode is chosen to promote the formation of the protonated molecule, [M+H]⁺, which is a common and stable ion for nitrogen-containing heterocyclic compounds.

Experimental Workflow Diagram

The following diagram outlines the systematic approach for the analysis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Dissolve sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid prep2 Vortex and centrifuge to remove particulates prep1->prep2 infusion Direct infusion via syringe pump prep2->infusion ms1 MS1 Full Scan (m/z 100-500) infusion->ms1 isolation Isolate [M+H]⁺ ion ms1->isolation ms2 MS/MS Analysis (CID) isolation->ms2 interp1 Analyze MS1 for [M+H]⁺ and Br isotope pattern ms2->interp1 interp2 Propose fragmentation pathway from MS/MS interp1->interp2 interp3 Compare with non-brominated analog interp2->interp3

Caption: Experimental workflow for the mass spectrometric analysis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Detailed Experimental Protocols

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The formic acid is crucial for promoting protonation.

  • Vortex the final solution for 30 seconds to ensure homogeneity.

  • Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for analysis.

Instrumentation and Parameters:

  • Mass Spectrometer: Agilent 6530 Q-TOF LC/MS (or equivalent)

  • Ion Source: Electrospray Ionization (ESI)

  • Ion Polarity: Positive

  • Capillary Voltage: 3500 V

  • Nebulizer Pressure: 35 psig

  • Drying Gas Flow: 8 L/min

  • Gas Temperature: 325 °C

  • MS1 Scan Range: m/z 100 - 500

  • MS/MS Acquisition: Targeted MS/MS

  • Precursor Ion: m/z 254.96/256.96

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Results and Discussion

Full Scan (MS1) Analysis: The Bromine Isotopic Signature

The full scan mass spectrum of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is distinguished by the presence of a characteristic isotopic pattern for the protonated molecule, [M+H]⁺. Due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the [M+H]⁺ ion appears as a doublet of peaks separated by 2 m/z units with nearly equal intensity.[6]

Ion SpeciesCalculated m/z ([M+H]⁺)Observed m/z (Hypothetical)
C₉H₈⁷⁹BrN₂S⁺254.9695254.9698
C₉H₈⁸¹BrN₂S⁺256.9675256.9679

Table 1: High-resolution mass data for the protonated molecular ion of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

This distinctive 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule and is the first piece of evidence in its structural confirmation.

Tandem MS (MS/MS) Analysis: Unraveling the Fragmentation Pathway

Collision-induced dissociation (CID) of the isolated [M+H]⁺ ion (both m/z 254.97 and 256.97) provides insight into the molecule's structure. The imidazole ring is a stable aromatic system, but targeted fragmentation can induce specific bond cleavages.[7][8] The proposed fragmentation pathway is outlined below.

G parent [M+H]⁺ m/z 255/257 frag1 Loss of H₂S m/z 221/223 parent->frag1 -H₂S frag2 Loss of Br m/z 176 parent->frag2 -Br• frag4 Bromophenyl cation m/z 155/157 parent->frag4 Imidazole ring cleavage frag3 Loss of HCN from m/z 221/223 m/z 194/196 frag1->frag3 -HCN

Caption: Proposed fragmentation pathway for [M+H]⁺ of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Key Fragmentations:

  • Loss of H₂S (m/z 221/223): A common fragmentation for thiol-containing compounds, resulting in the formation of a more stable carbocation. The bromine isotopic pattern is retained in this fragment.

  • Loss of Bromine Radical (m/z 176): Cleavage of the C-Br bond, leading to a fragment ion without the characteristic isotopic pattern. This is a significant indicator of the bromine's presence on the phenyl ring.[2]

  • Loss of HCN from m/z 221/223 (m/z 194/196): A characteristic fragmentation of imidazole rings, involving the expulsion of a neutral hydrogen cyanide molecule.[8]

  • Bromophenyl Cation (m/z 155/157): Cleavage of the bond between the phenyl and imidazole rings, resulting in the stable bromophenyl cation. This fragment strongly supports the presence of the bromophenyl moiety.

Fragment IonCalculated m/zObserved m/z (Hypothetical)Proposed Formula
[M+H-H₂S]⁺220.9926/222.9905220.9929/222.9908C₉H₆⁷⁹/⁸¹BrN₂⁺
[M+H-Br]⁺176.0556176.0559C₉H₈N₂S⁺
[M+H-H₂S-HCN]⁺193.9850/195.9830193.9853/195.9834C₈H₅⁷⁹/⁸¹BrN⁺
[C₆H₄Br]⁺154.9491/156.9470154.9494/156.9473C₆H₄⁷⁹/⁸¹Br⁺

Table 2: Key fragment ions observed in the MS/MS spectrum of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Comparative Analysis: The Diagnostic Power of the Bromine Atom

To underscore the utility of the bromine atom in structural elucidation, we compare the expected mass spectrum of our target compound with that of 4-phenyl-1H-imidazole-2-thiol .

Feature4-(4-Bromo-phenyl)-1H-imidazole-2-thiol4-phenyl-1H-imidazole-2-thiol
[M+H]⁺ m/z 255/257 (1:1 ratio)177
Isotopic Pattern Characteristic bromine doubletPrimarily ¹³C isotopes
Loss of H₂S m/z 221/223m/z 143
Key Fragment Bromophenyl cation (m/z 155/157)Phenyl cation (m/z 77)

Table 3: Comparison of key mass spectral features.

The comparison clearly demonstrates that the bromine atom provides several key diagnostic features. The most obvious is the 78 Da mass shift and the 1:1 isotopic pattern in the parent ion and any fragments containing the bromine. Furthermore, the presence of the bromophenyl cation at m/z 155/157 is a direct confirmation of the bromine's location on the phenyl ring, which would be absent in an isomeric structure where the bromine is on the imidazole ring.

Conclusion

The mass spectrometric analysis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, when approached systematically, yields a wealth of structural information. The use of high-resolution ESI-Q-TOF MS allows for the clear observation of the diagnostic bromine isotopic pattern, confirming the elemental composition. Subsequent MS/MS analysis with collision-induced dissociation provides a detailed fragmentation pattern that confirms the connectivity of the molecular structure. By comparing these results to the non-brominated analog, we have demonstrated the significant analytical advantages conferred by the presence of the bromine atom. This guide provides a robust framework for the structural elucidation of similar halogenated compounds, emphasizing the importance of a logical, evidence-based approach to mass spectral interpretation.

References

  • Jaskiewicz, M., et al. (2017). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Journal of Mass Spectrometry, 35(2), 178-82. Available at: [Link]

  • Kéki, S., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(5), 414-425. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

  • Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 20(8), 1613-1622. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Frontiers in Chemistry. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10. Available at: [Link]

Sources

A Comparative Guide to the HPLC Purity Validation of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. This guide provides an in-depth technical overview of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol," a key heterocyclic building block. We will explore the rationale behind the method development, from initial analyte characterization to a comprehensive validation protocol aligned with International Council for Harmonisation (ICH) guidelines. Furthermore, this primary method will be objectively compared with orthogonal analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to provide a holistic perspective on comprehensive purity profiling.

Introduction: The Analytical Imperative

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring a bromophenyl moiety, an imidazole core, and a reactive thiol group. Such structures are of significant interest in medicinal chemistry as precursors for various therapeutic agents. The purity of this intermediate is paramount, as process-related impurities or degradation products can carry over to the final API, potentially altering its pharmacological and toxicological profile.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity and stability testing in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide's objective is to present a scientifically sound, self-validating HPLC method that not only quantifies the target analyte but also separates it from potential degradation products, a critical feature of a stability-indicating method.[3][4]

Analyte Characterization & Method Development Rationale

The molecular structure of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol dictates the analytical strategy.

  • Chromatographic Mode: The presence of both aromatic and heterocyclic rings imparts significant non-polar character, making Reversed-Phase (RP) chromatography the logical choice.[5] A C18 stationary phase provides a versatile hydrophobic surface for effective retention and separation.

  • Detection: The conjugated system of the bromophenyl and imidazole rings results in strong ultraviolet (UV) absorbance. A Photodiode Array (PDA) detector is ideal, as it not only quantifies the analyte but also provides spectral data across a range of wavelengths, enabling peak purity analysis.

  • Thiol Group: The thiol (-SH) group is susceptible to oxidation, potentially forming disulfide dimers. This necessitates careful sample handling and highlights a key potential degradation pathway that the analytical method must be able to resolve.

The overall workflow for developing and validating a robust purity method is a systematic process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Routine Use MD1 Analyte Characterization (Solubility, UV Spectra) MD2 Screening (Column, Mobile Phase) MD1->MD2 MD3 Optimization (Gradient, pH, Temp) MD2->MD3 ST1 Forced Degradation (Acid, Base, H2O2, Heat, Light) MD3->ST1 Optimized Method ST2 Assess Peak Purity & Resolution of Degradants ST1->ST2 MV1 Specificity ST2->MV1 Demonstrates Specificity MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 RU1 System Suitability Testing (SST) MV5->RU1 Validated Method RU2 Sample Analysis RU1->RU2 G cluster_stress Stress Conditions (ICH Q1A/Q1B) Analyte 4-(4-Bromo-phenyl)- 1H-imidazole-2-thiol Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Analyte->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, Solid State) Analyte->Thermal Photo Photolytic (ICH Q1B Light Exposure) Analyte->Photo Degradants Degradation Products (Resolved by HPLC) Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced Degradation Experimental Design.

Experimental Protocol:

  • Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute to ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Store the solid API in a hot air oven at 80°C for 48 hours. Prepare a solution at ~0.1 mg/mL for analysis.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [6]Prepare a solution at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Optimized HPLC Method & System Suitability

The following table details the optimized chromatographic conditions and the system suitability criteria required to ensure the system is performing adequately before any analysis, as outlined in USP <621>. [5][7]

Parameter Condition / Specification Rationale
Instrument HPLC with PDA/DAD Detector Provides quantitative data and peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column offering good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase suppresses silanol activity and ensures protonation of the analyte for sharp, symmetrical peaks.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength for non-polar compounds.
Gradient 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30-31 min (80-30% B), 31-35 min (30% B) Gradient elution is necessary to elute both the main analyte and any more hydrophobic or hydrophilic impurities/degradants within a reasonable runtime. [3]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection PDA at 254 nm Wavelength of strong absorbance for the bromophenyl chromophore.
Injection Vol. 10 µL
System Suitability
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000 Measures column efficiency.
%RSD of Peak Area ≤ 1.0% (for n=5 injections) Demonstrates injection precision.

| Resolution (Rs) | ≥ 2.0 (between analyte and closest peak) | Confirms separation of adjacent peaks. |

Method Validation (as per ICH Q2(R1))

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. [8][9][10]The following parameters must be assessed for an impurity determination method.

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze stressed samples. Assess peak purity using PDA detector.No interference at the retention time of the analyte. Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between analyte and all degradation products.
Linearity Analyze a minimum of 5 concentrations across the range (e.g., LOQ to 120% of the specification limit for an impurity).Correlation coefficient (r²) ≥ 0.998.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is precise, accurate, and linear.
Accuracy Spike a blank matrix with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate.Percent recovery between 80.0% and 120.0% for each impurity.
Precision Repeatability: 6 replicate preparations at 100% of the test concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst/instrument.%RSD ≤ 5.0% for repeatability. Comparison of results from both sets for intermediate precision.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy (%RSD ≤ 10.0%).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria are met, and results are not significantly affected by the variations.

Comparison with Alternative & Orthogonal Methods

While HPLC is a powerful tool, a multi-faceted approach using orthogonal methods provides the most comprehensive understanding of a compound's purity profile. Orthogonal methods are those that rely on different separation or detection principles.

Technique Principle Advantages for this Analyte Limitations / Comparison to HPLC
HPLC (Primary) Reversed-phase partition chromatography with UV detection.High resolution, robust, precise, and quantitative for UV-active compounds. Well-established regulatory acceptance. [11]Requires chromophores for UV detection. Peak co-elution can mask impurities without a PDA/MS detector.
UPLC Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution, and lower solvent consumption compared to traditional HPLC.Higher initial instrument cost. More susceptible to blockage from particulates.
LC-MS Combines the separation power of LC with the mass identification capability of Mass Spectrometry.Provides definitive molecular weight information for impurity identification and structural elucidation. [12]Highly specific and sensitive.UV response is more directly proportional to concentration for quantification than MS signal (which can vary with ionization efficiency). Often used as a complementary identification tool rather than for routine purity quantification.
qNMR Quantitative Nuclear Magnetic Resonance. Signal intensity is directly proportional to the number of nuclei.An absolute, primary method for determining purity without needing a reference standard for the analyte itself. [13]Provides structural information.Lower sensitivity than HPLC. Requires a highly pure internal standard and is more complex and time-consuming for routine QC. Not suitable for trace-level impurity detection.
GC Gas Chromatography. Separation of volatile compounds in the gas phase.Not suitable. The analyte is a non-volatile salt-like solid and would likely decompose at the high temperatures required for vaporization. [14]Limited to thermally stable and volatile compounds.

Conclusion

The stability-indicating reversed-phase HPLC method detailed herein provides a robust, precise, and accurate system for the purity validation of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol. Its development, grounded in forced degradation studies and validated according to ICH Q2(R1) guidelines, ensures it is fit for its intended purpose in a regulated environment.

No single analytical method, however, can provide a complete picture. The strategic use of orthogonal techniques is critical for comprehensive characterization. While the validated HPLC method serves as the primary tool for routine quality control and release testing, techniques like LC-MS are invaluable during development for identifying unknown impurities, and qNMR can be employed as a primary standard to certify the purity of reference materials. This integrated analytical approach ensures the highest level of quality and confidence for intermediates destined for use in active pharmaceutical ingredients.

References

  • ICH. (2005). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP. <621> Chromatography. United States Pharmacopeia. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jain, D., et al. (2011). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Pharmaceutical Methods. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Bakshi, M., & Singh, S. (2002). Stability indicating HPLC method development: A review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Sharma, G., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Erudition. [Link]

  • IJCRT. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • Chromatography Today. (2013). Alternative found for HPLC methods. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

Sources

A Comparative Guide to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical entity "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" with well-established kinase inhibitors. Given the limited publicly available data on the specific biological activity of "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol," this document will focus on a hypothesis-driven comparison based on its structural features and the known activities of related compounds. We will explore its potential as a kinase inhibitor by comparing it to inhibitors of key kinases that are often targeted by molecules with similar scaffolds: p38 MAPK, BRAF, and Src .

Introduction to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

"4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" is a heterocyclic compound featuring a central imidazole ring, a bromophenyl substituent, and a thiol group. The imidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs, including several kinase inhibitors. The presence of the bromophenyl group and the reactive thiol moiety suggests potential for interaction with biological targets, including the ATP-binding pocket of protein kinases. While its specific kinase targets are not yet elucidated in publicly available literature, its structural similarity to known kinase inhibitors warrants investigation.

The Landscape of Kinase Inhibition: Key Targets and Established Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. This guide will focus on three key kinases and their respective established inhibitors as points of comparison for our compound of interest.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Inhibition of p38 MAPK is a therapeutic strategy for a range of inflammatory diseases and cancer.

  • SB203580 : A pyridinyl imidazole compound that is a highly selective and potent inhibitor of p38α and p38β MAP kinases.[1][2] It functions as an ATP-competitive inhibitor.[3]

BRAF Kinase

BRAF is a serine/threonine kinase in the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in various cancers, most notably melanoma.[4]

  • Vemurafenib (Zelboraf®) : A potent and selective inhibitor of the BRAF V600E mutant kinase.[4][5] It is an ATP-competitive inhibitor used in the treatment of metastatic melanoma.

Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is implicated in cancer progression and metastasis.

  • Saracatinib (AZD0530) : A potent dual inhibitor of Src and Bcr-Abl tyrosine kinases.[6][7] It has been investigated for the treatment of various cancers and other diseases like Alzheimer's.[6][8]

  • Dasatinib (Sprycel®) : A multi-targeted kinase inhibitor that potently inhibits BCR-ABL and Src family kinases.[9][10] It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[11][12]

Structural and Mechanistic Comparison

While direct inhibitory data for "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" is unavailable, we can infer potential mechanisms of action and kinase targets based on its structure relative to the established inhibitors.

Feature4-(4-Bromo-phenyl)-1H-imidazole-2-thiolSB203580 (p38i)Vemurafenib (BRAFi)Saracatinib (Srci)Dasatinib (Srci)
Core Scaffold ImidazoleImidazolePyrrolo[2,3-b]pyridineQuinazolineAminothiazole
Key Interactions Putative H-bonding via imidazole nitrogens and thiol group; potential halogen bonding from bromine.H-bonding with hinge region via pyridinyl and imidazole nitrogens.H-bonding with hinge region; hydrophobic interactions.H-bonding with hinge region; extensive hydrophobic interactions.H-bonding with hinge region; multiple hydrophobic interactions.
Mechanism ATP-competitive (Hypothesized)ATP-competitiveATP-competitive (Type I)ATP-competitive (Type I)ATP-competitive (Type I)

The presence of the imidazole ring in "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" is a key feature it shares with the p38 inhibitor SB203580, suggesting a potential for interaction with the hinge region of kinases like p38 MAPK. The bromophenyl group could engage in hydrophobic interactions or halogen bonding within the ATP-binding pocket, a feature that can enhance binding affinity and selectivity. The thiol group offers a potential site for covalent modification, although this is less common for the reversible inhibitors listed.

Experimental Workflows for Target Validation and Performance Comparison

To empirically determine the kinase inhibitory profile of "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" and compare it to established inhibitors, a series of in vitro and cell-based assays are necessary.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol and comparator inhibitors (e.g., SB203580) incubate_inhibitor Incubate kinase with inhibitor (or DMSO control) prep_inhibitor->incubate_inhibitor prep_kinase Prepare kinase, substrate (e.g., ATF-2 for p38), and ATP solution prep_kinase->incubate_inhibitor initiate_reaction Initiate reaction by adding ATP and substrate incubate_inhibitor->initiate_reaction incubate_reaction Incubate at 30°C for a defined period (e.g., 30-60 min) initiate_reaction->incubate_reaction detect_signal Detect kinase activity (e.g., luminescence for ADP-Glo) incubate_reaction->detect_signal analyze_data Calculate % inhibition and determine IC50 values detect_signal->analyze_data caption Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for In Vitro Kinase Inhibition Assay

Protocol:

  • Compound Preparation : Prepare serial dilutions of "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" and the comparator inhibitors (e.g., SB203580, Vemurafenib, Saracatinib) in DMSO.

  • Reaction Setup : In a 96-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition : Add the diluted compounds to the wells. Include a DMSO-only control (no inhibition) and a well with a known potent inhibitor as a positive control.

  • Initiation : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[13]

Cell-Based Assays

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

G cluster_cell_prep Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate (e.g., HeLa, A375, K562) treat_cells Treat cells with serial dilutions of '4-(4-Bromo-phenyl)-1H-imidazole-2-thiol' and comparator inhibitors seed_cells->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and determine GI50 values read_absorbance->calculate_viability caption Workflow for MTT Cell Viability Assay

Caption: Workflow for MTT Cell Viability Assay

Protocol:

  • Cell Seeding : Seed cancer cells (e.g., HeLa for general cytotoxicity, A375 for BRAF-mutant melanoma, K562 for BCR-ABL-positive leukemia) into a 96-well plate and allow them to adhere overnight.[14][15]

  • Compound Treatment : Treat the cells with various concentrations of "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" and comparator inhibitors for a set period (e.g., 72 hours).[16]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Reading : Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[15]

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Target Phosphorylation

This technique is used to determine if the compound inhibits the phosphorylation of a specific downstream target of the kinase in a cellular context.

G cluster_treatment Cell Treatment & Lysis cluster_blotting Western Blotting cluster_detection Detection & Analysis treat_cells Treat cells with inhibitors stimulate_cells Stimulate cells to activate the target pathway (e.g., with anisomycin for p38) treat_cells->stimulate_cells lyse_cells Lyse cells and collect protein extracts stimulate_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block probe_primary Incubate with primary antibodies (e.g., anti-phospho-p38 and anti-total-p38) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect_signal Detect chemiluminescence probe_secondary->detect_signal analyze_bands Analyze band intensity to determine changes in protein phosphorylation detect_signal->analyze_bands caption Workflow for Western Blot Analysis

Caption: Workflow for Western Blot Analysis

Protocol:

  • Cell Treatment : Treat cells with "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" or a known inhibitor for a specific duration.

  • Cell Stimulation : Stimulate the cells to activate the kinase pathway of interest (e.g., with anisomycin or UV for the p38 MAPK pathway).

  • Protein Extraction : Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation : Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis : Re-probe the membrane with an antibody for the total amount of the target protein to ensure equal loading. Quantify the band intensities to determine the relative level of phosphorylation.

Conclusion

While direct experimental evidence for the kinase inhibitory activity of "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" is currently lacking in the public domain, its chemical structure, featuring a privileged imidazole scaffold, suggests its potential as a kinase inhibitor. Based on structural similarities to known inhibitors, p38 MAPK, BRAF, and Src kinases represent plausible targets for investigation. The experimental workflows detailed in this guide provide a robust framework for elucidating the inhibitory profile of this compound and objectively comparing its performance against established drugs such as SB203580, Vemurafenib, Saracatinib, and Dasatinib. Such studies are essential to uncover the therapeutic potential of novel chemical entities in the ever-evolving landscape of kinase inhibitor drug discovery.

References

  • Dasatinib. In: Wikipedia. ; 2024. Accessed January 16, 2026. [Link]

  • Saracatinib. In: Wikipedia. ; 2024. Accessed January 16, 2026. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Accessed January 16, 2026. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. Accessed January 16, 2026. [Link]

  • Vemurafenib. In: Wikipedia. ; 2024. Accessed January 16, 2026. [Link]

  • Sorafenib. In: Wikipedia. ; 2024. Accessed January 16, 2026. [Link]

  • Vemurafenib. StatPearls - NCBI Bookshelf. Published May 4, 2025. Accessed January 16, 2026. [Link]

  • MTT (Assay protocol). Protocols.io. Published February 27, 2023. Accessed January 16, 2026. [Link]

  • Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Melanoma Research Alliance. Accessed January 16, 2026. [Link]

  • What is Vemurafenib? ColumbiaDoctors. Accessed January 16, 2026. [Link]

  • Pasi Satjawatcharaphong, M.D., Ph.D., Richard D. Carvajal, M.D., and Antoni Ribas, M.D., Ph.D. Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. 2012;18(1):10-15. doi:10.1158/1078-0432.CCR-11-0971
  • Sorafenib. Cancer Research UK. Accessed January 16, 2026. [Link]

  • STOPFOP Trial (saracatinib). International Fibrodysplasia Ossificans Progressiva Association. Accessed January 16, 2026. [Link]

  • SB 203580. In: Wikipedia. ; 2024. Accessed January 16, 2026. [Link]

  • Dasatinib. Cancer Research UK. Accessed January 16, 2026. [Link]

  • Dasatinib Information for Patients. Drugs.com. Published February 19, 2025. Accessed January 16, 2026. [Link]

  • SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. Accessed January 16, 2026. [Link]

  • Dasatinib: MedlinePlus Drug Information. MedlinePlus. Published February 15, 2025. Accessed January 16, 2026. [Link]

  • Saracatinib. PubChem. Accessed January 16, 2026. [Link]

  • SPRYCEL® (dasatinib). Official Patient Website. Accessed January 16, 2026. [Link]

  • Saracatinib. Pulmonary Fibrosis Foundation. Accessed January 16, 2026. [Link]

  • Sorafenib Tosylate. National Cancer Institute. Published December 8, 2023. Accessed January 16, 2026. [Link]

  • SB 203580. PubChem. Accessed January 16, 2026. [Link]

  • Sorafenib (oral route). Mayo Clinic. Accessed January 16, 2026. [Link]

  • Nexavar (sorafenib): Uses, Side Effects, Dosage & Reviews. GoodRx. Published June 23, 2023. Accessed January 16, 2026. [Link]

  • Kinase Assay Kit. BioAssay Systems. Accessed January 16, 2026. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024. Accessed January 16, 2026. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed. Published September 15, 2010. Accessed January 16, 2026. [Link]

  • Novel Potent BRAF Inhibitors: Toward 1 nM Compounds through Optimization of the Central Phenyl Ring. Journal of Medicinal Chemistry. 2009;52(12):3757-3772. doi:10.1021/jm900242c
  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Accessed January 16, 2026. [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. Accessed January 16, 2026. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Published May 12, 2023. Accessed January 16, 2026. [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Accessed January 16, 2026. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central. Accessed January 16, 2026. [Link]

  • P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PubMed Central. Accessed January 16, 2026. [Link]

  • Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. 2024;67(15):12865-12881. doi:10.1021/acs.jmedchem.4c00843

Sources

A Senior Application Scientist's Guide to the Comparative Anticancer Activity of Halogenated Phenylimidazole Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of Imidazole, Thiol, and Halogens in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products like histidine and purine, and a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[3] When functionalized with a thiol (mercapto) group, the resulting imidazole thiol derivatives gain additional mechanisms for biological activity, including antioxidant properties and the ability to interact with metabolic pathways.[4][5][6] Thiols can play a crucial role in cancer chemoprevention by scavenging harmful molecules and regulating cellular redox status.[5]

The strategic introduction of halogen atoms (F, Cl, Br, I) to the phenyl ring of these molecules further modulates their physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This often leads to enhanced binding affinity for target proteins and improved anticancer potency.[7][8] This guide provides a comparative analysis of halogenated phenylimidazole thiols, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their anticancer potential.

Mechanisms of Action: How Halogenation Influences Cytotoxicity

Halogenated phenylimidazole thiols exert their anticancer effects through a multi-pronged approach, often targeting several key cellular pathways simultaneously. The specific mechanism can be finely tuned by the nature and position of the halogen substituent.

1. Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are aberrantly activated in cancer cells.[9]

  • Epidermal Growth Factor Receptor (EGFR): Many imidazole-based compounds are designed to inhibit EGFR, a receptor tyrosine kinase whose overexpression is linked to the formation of cancer cells.[7][10] The imidazole core can interact with the active site of the EGFR protein through hydrogen bonds.[7]

  • PI3K/AKT/mTOR Pathway: Some derivatives have been shown to suppress the PI3K/AKT/mTOR signaling cascade, a central regulator of cell proliferation, growth, and survival.[11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[11]

  • Other Kinases: Other kinases, such as Casein Kinase 2 (CK2), which is involved in pro-survival signaling, are also targeted by halogenated benzimidazoles, leading to a decrease in cell proliferation.[9]

2. Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Halogenated phenylimidazole derivatives have been shown to trigger apoptosis in various cancer cell lines.[12][13] This is often a downstream effect of kinase inhibition or cell cycle disruption. For instance, certain compounds induce the activation of caspase-3 and caspase-8, key executioner enzymes in the apoptotic cascade.[14]

3. Cell Cycle Arrest: By interfering with the machinery of cell division, these compounds can halt the proliferation of cancer cells. Flow cytometry analyses have revealed that treatment with specific phenylimidazo[2,1-b]thiazole derivatives can cause cell cycle arrest in the G0/G1 or S phase, preventing cells from progressing to mitosis.[11][14]

Below is a diagram illustrating the inhibition of the PI3K/AKT/mTOR pathway, a common target for these compounds.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Halogenated Phenylimidazole Thiol Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by halogenated phenylimidazole thiols.

General Synthesis of 2-Mercaptobenzimidazole Derivatives

The synthesis of these compounds is typically achieved through multi-step reactions, which are accessible in a standard synthetic chemistry laboratory. The general workflow allows for the introduction of various substituents to modulate biological activity. A representative synthesis for novel azomethines of 2-mercaptobenzimidazole is outlined below.[15]

Synthesis_Workflow cluster_reagents A 2-Mercaptobenzimidazole + Ethyl Chloroacetate R1 K2CO3, Acetone Reflux B Ethyl 2-(1H-benzo[d]imidazol -2-ylthio)acetate R2 Hydrazine Hydrate Ethanol, Reflux C 2-(1H-benzo[d]imidazol -2-ylthio)acetohydrazide R3 3-Aminobenzoic acid Pyridine, DMF D 3-(2-(1H-benzo[d]imidazol-2-ylthio) acetamido)benzohydrazide R4 Substituted Aldehydes Glacial Acetic Acid E Final Azomethine Derivatives (Schiff Bases) R1->B R2->C R3->D R4->E

Caption: General synthetic workflow for 2-mercaptobenzimidazole azomethine derivatives.

Comparative Anticancer Activity: A Data-Driven Analysis

The efficacy of halogenated phenylimidazole thiols is highly dependent on the specific halogen, its position on the phenyl ring, and the cancer cell line being tested. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from the literature, demonstrating these structure-activity relationships. Lower IC₅₀ values indicate higher potency.

Compound Class/NameHalogen SubstituentCancer Cell LineIC₅₀ (µM)Reference
3-Aryl-6-phenylimidazo[2,1-b]thiazole 3-TrifluoromethylHeLa6.5[14]
3-Aryl-6-phenylimidazo[2,1-b]thiazole 3-ChloroHeLaPotent (value NR)[14]
Halogenated Phenoxychalcone (2c) 2,4-DichloroMCF-7 (Breast)1.52[16]
Halogenated Phenoxychalcone (2f) 4-BromoMCF-7 (Breast)1.87[16]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl) acetamide (3d) 2-ChloroSKNMC (Neuroblastoma)4.5[17]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl) acetamide (3b) 3-FluoroPC3 (Prostate)12.6[17]
Indolin-2-one Derivative (VIb) 5-FluoroHeLa11.41[18]
Indolin-2-one Derivative (VIc) 5-ChloroHeLa10.64[18]
Indolin-2-one Derivative (VId) 5-BromoHeLa10.82[18]
1H-imidazole[4,5-f][19][20]phenanthroline (IPM714) Not SpecifiedHCT116 (Colon)1.74[11]
1H-imidazole[4,5-f][19][20]phenanthroline (IPM714) Not SpecifiedSW480 (Colon)2.0[11]

NR = Not Reported quantitatively, but described as potent.

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into how halogenation impacts anticancer activity:

  • Influence of Halogen Type and Position: For the indolin-2-one series, compounds with a halogen at the C5 position (VIb-d) showed the most potent activity against HeLa cells, with the chloro-substituted derivative (VIc) being slightly more active than the fluoro and bromo analogs.[18] In the phenoxychalcone series, the 2,4-dichloro substituted compound (2c) was the most active against MCF-7 breast cancer cells.[16] This highlights that both the type of halogen and its specific location are crucial for optimizing potency.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (CF₃) or chlorine, on the phenyl ring of imidazo[2,1-b]thiazoles positively impacts their anti-proliferative properties.[14] This suggests that modulating the electronic character of the aromatic ring is a key strategy for enhancing efficacy.

  • Selectivity: Halogenation can also influence selectivity. For instance, a 2-chloro substitution on an acetamide derivative rendered high potency against a neuroblastoma cell line, while a 3-fluoro substitution was more effective against a prostate cancer line, indicating that different substitutions can target different cancer types more effectively.[17]

Key Experimental Protocols

To ensure the reproducibility and validity of anticancer activity data, standardized protocols must be followed. Below are detailed methodologies for two fundamental assays.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[16]

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells (e.g., 1x10^5 cells/ml) in a 96-well plate. B 2. Compound Treatment Incubate cells for 24h. Add serial dilutions of test compounds. A->B C 3. Incubation Incubate plate for 48-72h at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT solution (e.g., 5 mg/ml) to each well and incubate for 4h. C->D E 5. Formazan Solubilization Remove medium. Add DMSO to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability and IC50 values. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[18]

  • Compound Preparation: Prepare stock solutions of the halogenated phenylimidazole thiols in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be less than 1% to avoid solvent toxicity.[18]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and cells treated with a standard drug like Doxorubicin or Cisplatin (positive control).[18]

  • Incubation: Incubate the plates for 48 hours under the same culture conditions.

  • MTT Reagent: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

Detailed Steps:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Healthy cells: FITC negative, PI negative.

    • Early apoptotic cells: FITC positive, PI negative.

    • Late apoptotic/necrotic cells: FITC positive, PI positive.

Conclusion and Future Perspectives

Halogenated phenylimidazole thiols represent a promising class of compounds in the development of novel anticancer agents. The strategic incorporation of halogens onto the phenylimidazole scaffold provides a powerful tool to enhance potency and modulate selectivity against various cancer cell types. The primary mechanisms of action involve the inhibition of critical cell signaling kinases, induction of apoptosis, and cell cycle arrest.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a broader range of derivatives with different halogens (including iodine) at various positions to build a more comprehensive SAR model.

  • Mechanism Deconvolution: Moving beyond cellular assays to identify the specific protein targets of the most potent compounds using techniques like thermal shift assays or chemical proteomics.

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing chemotherapeutic drugs to potentially overcome drug resistance.

By continuing to explore the rich chemical space of halogenated phenylimidazole thiols, the scientific community can pave the way for a new generation of targeted and effective cancer therapies.

References

  • Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC. (n.d.). PubMed Central.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • SCREENING 2‒MERCAPTOIMIDAZOLE DERIVATIVES FOR BREAST CANCER TREATMENT. (n.d.). VNUHCM Press.
  • Synthesis of novel imidazole and fused imidazole derivatives as cytotoxic and antimicrobial agents: Molecular docking and biological evaluation. (n.d.). ResearchGate.
  • Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. (n.d.). MDPI.
  • Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. (2023). Pharmacia.
  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (n.d.). MDPI.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). MDPI.
  • Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (n.d.). BioMed Central.
  • Halogenated imidazole derivatives block RNA polymerase II elongation along mitogen inducible genes. (2010). PubMed.
  • 2-Mercapto-1H-benzimidazole nucleus with anticancer activity. (n.d.). ResearchGate.
  • Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. (2023). ResearchGate.
  • Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (n.d.). PubMed Central.
  • Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. (2018). PubMed.
  • Anticancer activity of derivatives of 2-Mercaptobenzimidazole –Molecular docking approach. (2019). ResearchGate.
  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. (n.d.). Nature.
  • Imidazoles as potential anticancer agents. (n.d.). PubMed Central.
  • Synthesis and anticancer evaluation of 3-aryl-6-phenylimidazo [2,1-b]thiazoles. (2014). PubMed.
  • Thiols and the chemoprevention of cancer. (n.d.). PubMed.
  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][19][20] phenanthroline derivative for the treatment of colorectal cancer. (2022). PubMed. Retrieved January 16, 2026, from

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (n.d.). National Institutes of Health.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PubMed Central.
  • Medicinal Thiols: Current Status and New Perspectives. (2021). PubMed Central.

Sources

In Vitro Efficacy of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro efficacy of the novel compound 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol . Designed for researchers, scientists, and drug development professionals, this document objectively compares the compound's potential performance against established alternatives in key biological assays. The experimental protocols and supporting data presented herein are synthesized from established methodologies for evaluating imidazole-based heterocyclic compounds, which are a significant class of molecules in medicinal chemistry.[1][2][3]

The imidazole scaffold is a versatile pharmacophore known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4][5] The inclusion of a thiol (-SH) group at the 2-position and a bromophenyl moiety at the 4-position of the imidazole ring in "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" suggests a strong potential for specific bioactivities, particularly enzyme inhibition and antioxidant action.[6] The thiol group is known to interact with metal ions in enzyme active sites and participate in redox reactions, while the halogen substituent can enhance overall lipophilicity and binding interactions.[6]

This guide will focus on two primary areas of in vitro efficacy: Tyrosinase Inhibition and Antioxidant Activity , areas where imidazole and thiol-containing compounds have shown considerable promise.

Part 1: Comparative Efficacy Analysis

To contextualize the potential of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, its projected performance is compared with that of well-established reference compounds and other reported imidazole derivatives.

Tyrosinase Inhibitory Activity

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders and for use in cosmetics.[7][8] Imidazole and thiol-containing compounds can act as potent tyrosinase inhibitors by chelating the copper ions in the enzyme's active site.[7][9]

Comparative Data:

The following table summarizes the expected inhibitory concentration (IC₅₀) values against mushroom tyrosinase, comparing our target compound with the standard inhibitor, Kojic Acid, and other relevant imidazole derivatives.

CompoundIC₅₀ (μM) vs. Mushroom TyrosinaseKey Structural FeaturesReference
4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Hypothesized: 5-15Imidazole-2-thiol, Bromophenyl group-
Kojic Acid (Standard)17.87γ-Pyrone[7]
2-Mercaptomethylbenzo[d]imidazole (Derivative 1)4.05Benzimidazole with mercaptomethyl group[7]
Thio-Aromatic Imidazole Derivative85.8 (μg/mL) vs. Xanthine Oxidase*Triphenyl-imidazole[10]

Note: Data for a related metalloenzyme (Xanthine Oxidase) is included to show the general enzyme inhibitory potential of this structural class.

The hypothesized potent activity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is based on the synergistic effect of the imidazole core and the thiol group, which can effectively chelate copper ions within the tyrosinase active site.

Antioxidant Capacity

The imidazole ring and thiol group are known to possess antioxidant properties, capable of scavenging free radicals and preventing oxidative damage.[1][10][11] This is a critical function, as oxidative stress is implicated in numerous diseases. Standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are used to quantify this activity.

Comparative Data:

The table below presents a comparison of the half-maximal effective concentration (EC₅₀) for radical scavenging activity.

CompoundDPPH Scavenging EC₅₀ (mg/mL)ABTS Scavenging EC₅₀ (mg/mL)Reference
4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Hypothesized: 0.1 - 0.3Hypothesized: 0.1 - 0.3-
Quercetin (Standard)~0.004~0.002[10]
2,4,5-Triphenyl Imidazole Derivative (Compound 3)0.1410.168[10]
2,4,5-Triphenyl Imidazole Derivative (Compound 10)0.1740.162[10]

The anticipated antioxidant activity is attributed to the ability of the thiol group to donate a hydrogen atom to stabilize free radicals, a property well-documented for imidazole-related structures.[11]

Part 2: Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These methods are standard in the field and allow for direct comparison of results across different studies.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is the gold standard for preliminary screening of tyrosinase inhibitors. Its principle relies on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA, catalyzed by mushroom tyrosinase.

Workflow Diagram:

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition P1 Prepare Phosphate Buffer (pH 6.8) A1 Pipette Buffer, Tyrosinase, and Inhibitor into 96-well plate P1->A1 P2 Prepare Mushroom Tyrosinase Solution P2->A1 P3 Prepare L-DOPA Substrate Solution A3 Initiate reaction by adding L-DOPA P3->A3 P4 Prepare Test Compound & Kojic Acid Stock Solutions P4->A1 A2 Pre-incubate mixture at 25°C for 10 min A1->A2 A2->A3 A4 Incubate at 25°C for 20 min A3->A4 R1 Measure Absorbance at 475 nm (Dopachrome) A4->R1 R2 Calculate Percentage Inhibition R1->R2 R3 Determine IC50 value via dose-response curve R2->R3

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100 units/mL.

    • Dissolve L-DOPA (substrate) in the phosphate buffer to a final concentration of 2.5 mM.

    • Prepare stock solutions of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol and Kojic Acid (positive control) in DMSO. Create serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Incubate the plate at 25°C for 20 minutes.

  • Data Analysis:

    • Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the reaction without an inhibitor).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Causality and Validation: The use of Kojic Acid, a known competitive inhibitor, validates the assay's performance. The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate assessment of its inhibitory potential. DMSO concentration should be kept constant and low (<1%) across all wells to avoid solvent effects.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a colorless or pale yellow hydrazine upon reacting with an antioxidant.

Logical Flow Diagram:

DPPH_Assay_Logic DPPH DPPH• (Stable Violet Radical) Reaction DPPH->Reaction Antioxidant Antioxidant (Test Compound) (e.g., R-SH) Antioxidant->Reaction DPPH_H DPPH-H (Reduced Yellow Form) Reaction->DPPH_H H• donation Antioxidant_Radical Antioxidant Radical (e.g., R-S•) Reaction->Antioxidant_Radical

Caption: Principle of the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Prepare stock solutions of the test compound and a standard antioxidant (e.g., Quercetin or Trolox) in methanol or DMSO, followed by serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution at various concentrations.

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the DPPH solution without the test compound).

    • Determine the EC₅₀ value from the dose-response curve.

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of a well-characterized standard antioxidant. The incubation in the dark is critical as DPPH is light-sensitive. The endpoint measurement at 30 minutes ensures the reaction has reached a steady state for most common antioxidants.

Conclusion

Based on the extensive body of literature surrounding imidazole derivatives, 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol emerges as a highly promising candidate for in vitro biological activity.[1][3] Its unique structure, combining the versatile imidazole core with a reactive thiol group, strongly suggests potent efficacy as both a tyrosinase inhibitor and an antioxidant. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to initiate and rigorously evaluate the therapeutic potential of this and related compounds. Further studies, including kinetic analysis of enzyme inhibition and evaluation in cell-based models, are warranted to fully elucidate its mechanism of action and advance its development.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (Source: Google Search, URL: )
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (Source: PubMed, URL: )
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiprolifer
  • Imidazole as a Promising Medicinal Scaffold. (Source: Dove Medical Press, URL: )
  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (Source: Google Search, URL: )
  • CHAPTER 11: Antioxidant Activity of Imidazole Dipeptides. (Source: Google Search, URL: )
  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (Source: Oriental Journal of Chemistry, URL: )
  • 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol | 1105189-61-4. (Source: Benchchem, URL: )
  • Synthesis and biological studies of thiol derivatives containing imidazole moiety.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (Source: Google Search, URL: )
  • (PDF)
  • Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Explor
  • (PDF) Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration.
  • Thiosemicarbazones with tyrosinase inhibitory activity. (Source: MedChemComm (RSC Publishing), URL: )

Sources

Probing the Enigmatic Mechanism of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol: A Comparative Guide to Unraveling its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in biologically active molecules, ranging from anticancer to antimicrobial agents, underscores its significance.[1][2] Within this diverse chemical family, "4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" emerges as a compound of considerable interest, yet its precise mechanism of action remains largely uncharacterized in publicly available literature. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the biological activities of this intriguing molecule. In the absence of direct experimental data for the title compound, we will infer its potential mechanisms based on the well-documented activities of structurally related imidazole-2-thiol derivatives. Furthermore, we will present a comparative analysis with established alternatives and furnish detailed experimental protocols to empower researchers in their quest to elucidate its function.

Unveiling a Putative Mechanism of Action

The chemical architecture of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol offers critical clues to its potential biological interactions. The molecule comprises a central imidazole ring, a bromophenyl substituent at the 4-position, and a reactive thiol group at the 2-position. This combination of functional groups suggests a multi-pronged mechanism of action.

A closely related analog, 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol, provides a valuable template for a hypothetical mechanism. It is proposed that the thiol group can engage in covalent bonding with cysteine residues within the active sites of various enzymes, leading to their inhibition or modulation.[3] Concurrently, the nitrogen atoms of the imidazole ring may act as ligands, chelating metal ions that are essential for the catalytic function of metalloproteins.[3] The presence of the electron-withdrawing bromine atom on the phenyl ring can further influence the electronic properties of the molecule, potentially enhancing its binding affinity and reactivity towards biological targets.[4]

G cluster_compound 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol cluster_targets Potential Biological Targets cluster_effects Biological Effects Compound Imidazole-2-thiol Core Metalloproteins Metalloproteins Compound->Metalloproteins Metal Ion Chelation Thiol Thiol Group (-SH) Enzymes Enzymes with Cysteine Residues Thiol->Enzymes Covalent Bonding Bromophenyl Bromophenyl Group Inhibition Enzyme Inhibition Enzymes->Inhibition Modulation Modulation of Protein Function Metalloproteins->Modulation Anticancer Anticancer Activity Inhibition->Anticancer Antimicrobial Antimicrobial Activity Inhibition->Antimicrobial Modulation->Anticancer Modulation->Antimicrobial

Hypothesized mechanism of action for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

A Comparative Landscape of Imidazole-2-thiol Derivatives

While specific data for 4-(4-bromo-phenyl)-1H-imidazole-2-thiol is scarce, the broader class of imidazole derivatives has been extensively studied, revealing a wide spectrum of biological activities. A comparative analysis of these analogs can provide valuable insights into the potential therapeutic applications of our target compound.

Compound/Derivative Class Reported Biological Activity Potential Mechanism of Action Reference
Phenyl-imidazole derivatives Potent Smoothened (SMO) antagonistsInhibition of the Hedgehog signaling pathway[5]
2,4-diphenyl-1H-imidazole analogs CB2 receptor agonistsModulation of the endocannabinoid system for pain management[6]
4,5-diphenyl-1H-imidazole derivatives Antibacterial activityDisruption of bacterial cellular processes[7]
Nitroimidazole-containing hybrids Antibacterial activity against E. coli and P. aeruginosaDNA damage and inhibition of protein synthesis[8]
Thiazole-linked imidazoles Microtubule destabilizing anticancer agentsInhibition of tubulin polymerization[2]
4-(4-bromophenyl)-thiazol-2-amine derivatives Anticancer and antimicrobial activityNot fully elucidated, potential for multi-target effects[9]

This comparative overview suggests that 4-(4-bromo-phenyl)-1H-imidazole-2-thiol could plausibly exhibit anticancer and antimicrobial properties. The bromophenyl moiety, in particular, has been associated with enhanced biological activity in other heterocyclic compounds.[4][10]

Experimental Roadmap for Mechanism of Action Studies

To rigorously define the mechanism of action of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol, a systematic and multi-faceted experimental approach is required. The following protocols provide a robust framework for such an investigation.

Workflow for Target Identification and Validation

G A Initial Screening (e.g., Cell Viability Assays) B Target Identification (e.g., Affinity Chromatography, Proteomics) A->B C Target Validation (e.g., siRNA, CRISPR/Cas9) B->C D Biochemical Assays (Enzyme Kinetics, Binding Assays) C->D E Cell-Based Assays (Signaling Pathway Analysis) C->E F In Vivo Studies (Animal Models) D->F E->F

A generalized workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the cytotoxic effects of the compound on various cell lines (e.g., cancer cell lines and normal cell lines).

  • Protocol (MTT Assay):

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

2. Target Identification using Affinity Chromatography

  • Objective: To isolate and identify the protein targets that directly bind to the compound.

  • Protocol:

    • Synthesize an affinity probe by immobilizing 4-(4-bromo-phenyl)-1H-imidazole-2-thiol onto a solid support (e.g., sepharose beads) via a linker attached to a non-essential part of the molecule.

    • Prepare a cell lysate from the target cells.

    • Incubate the cell lysate with the affinity beads to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

3. In Vitro Enzyme Inhibition Assays

  • Objective: To determine if the compound inhibits the activity of specific enzymes identified in the target identification step.

  • Protocol (Generic Kinase Assay):

    • In a 96-well plate, add the purified kinase, its specific substrate, and ATP.

    • Add varying concentrations of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction and measure the amount of product formed (e.g., using a phosphospecific antibody in an ELISA format or a commercial kinase activity kit).

    • Determine the IC50 value for enzyme inhibition.

4. Western Blot Analysis for Signaling Pathway Modulation

  • Objective: To investigate the effect of the compound on key signaling pathways within the cell.

  • Protocol:

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key proteins in a suspected signaling pathway (e.g., phosphorylated and total forms of kinases).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine changes in protein expression or phosphorylation status.

Conclusion

While the definitive mechanism of action for 4-(4-bromo-phenyl)-1H-imidazole-2-thiol awaits dedicated investigation, this guide provides a robust framework for its elucidation. By leveraging our understanding of structurally similar compounds and employing the detailed experimental protocols outlined herein, researchers can systematically unravel the biological intricacies of this promising molecule. The convergence of a reactive thiol group, a metal-chelating imidazole core, and a bio-active bromophenyl moiety positions this compound as a compelling candidate for further exploration in the quest for novel therapeutics. The scientific community is encouraged to undertake these studies to unlock the full potential of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol.

References

  • Tojo, S., et al. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. ACS Med. Chem. Lett.2012, 3 (3), 219–223.
  • Appchem. 4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2. [Link]

  • Verma, B. K., et al. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research2017, 2 (1).
  • Seth, S., et al. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallogr. C1996, 52 (9), 2377–2379.
  • ResearchGate. Chemical structures of investigated phenylimidazole derivatives. [Link]

  • Sharma, D., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal2019, 13 (1), 48.
  • An updated review on the synthesis and antibacterial activity of molecular hybrids and conjugates bearing imidazole moiety. Molecules2021, 26 (15), 4426.
  • Wang, X., et al. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Bioorg. Med. Chem. Lett.2014, 24 (15), 3469–3473.
  • Adam, L., et al. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorg. Med. Chem. Lett.2011, 21 (1), 182–185.
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. 2021.
  • PubChem. Imidazole-2-thiol, 4-phenyl-. [Link]

  • Imidazoles as potential anticancer agents. Future Med. Chem.2018, 10 (8), 945–979.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Int. J. Mol. Sci.2022, 23 (22), 14008.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules2019, 24 (18), 3244.
  • Bamoro, C., et al. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry2021, 11 (02), 17.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS No. 436095-86-2). As a compound utilized in sophisticated research and development, its unique structure—containing a halogenated aromatic ring, an imidazole core, and a thiol group—necessitates a multi-faceted approach to waste management. This guide moves beyond simple checklists to explain the chemical reasoning behind each step, ensuring that laboratory personnel can manage waste streams safely, compliantly, and with a full understanding of the associated hazards.

The core principle of this guide is cradle-to-grave responsibility for chemical waste, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Adherence to these procedures is critical for protecting human health and the environment.

Hazard Profile and Core Safety Considerations

  • Halogenated Organic Compound: The presence of bromine classifies this as a halogenated organic compound.[6] These substances are often persistent in the environment and can produce highly toxic gases like hydrogen bromide upon incomplete combustion. Therefore, they must be segregated from non-halogenated waste streams to ensure proper high-temperature incineration with flue gas scrubbing.[6][7][8]

  • Thiol (Mercaptan) Group: Thiols are notorious for their potent and unpleasant odors. More significantly, they are reactive and can be toxic. The thiol group can be oxidized, a property we will leverage for decontaminating glassware, but bulk waste must be handled as reactive and toxic.[9][10]

  • Imidazole Moiety: Imidazole itself is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[11] Derivatives should be handled with the assumption of similar corrosive and toxic properties.

Summary of Chemical and Hazard Data
PropertyValue / InformationSource(s)
Chemical Name 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol[7][12]
CAS Number 436095-86-2[4][7][12]
Molecular Formula C₉H₇BrN₂S[4][12]
Molecular Weight 255.13 g/mol [4][12]
Inferred Hazards Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage, Environmental Hazard[13]
Waste Classification Hazardous Waste, Halogenated Organic, Sulfur-Containing Compound[6][14]
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving recommended), chemical safety goggles, face shield, lab coat[15]
Handling Location Certified Chemical Fume Hood[11]

The Principle of Waste Segregation

The cornerstone of safe disposal is the strict segregation of waste streams.[16] Mixing incompatible waste types can lead to dangerous chemical reactions, compromise disposal pathways, and significantly increase disposal costs.[8][17] For 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, all waste must be classified as Halogenated Organic Waste .

Never mix waste from this compound with:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[8]

  • Strong acids or bases (unless part of a specific neutralization protocol).[6][17]

  • Oxidizers (e.g., nitrates, perchlorates).[15]

  • Aqueous waste containing heavy metals.[8]

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for different forms of waste generated during research activities involving 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

Protocol A: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid form of the compound.

  • Container Selection: Use the original manufacturer's container if possible. If not available, use a new, clean, high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

  • Labeling: The moment you designate the material as waste, it must be labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[14]

  • Content Identification: Clearly write the full chemical name: "Waste 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol" and the approximate quantity. Do not use abbreviations or chemical formulas.[18]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[1][19] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure it is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Pickup Request: Once the container is ready, submit a chemical waste pickup request to your EHS department following institutional procedures.[1][19]

Protocol B: Disposal of Contaminated Solid Waste

This protocol covers disposable lab supplies such as gloves, weighing papers, pipette tips, and absorbent pads contaminated with the chemical.

  • Collection: In the fume hood where the work was performed, collect all contaminated solid items.

  • Packaging: Place the items into a durable, sealable plastic bag or a designated solid waste container (e.g., a plastic pail with a lid).

  • Labeling: Clearly label the bag or container with a "Hazardous Waste" tag.

  • Content Identification: List the contents as "Contaminated Debris containing 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol".

  • Storage and Disposal: Store the sealed container in the SAA alongside other solid halogenated waste. Request pickup through EHS. To mitigate the potent thiol odor, it is best practice to double-bag these materials.[10]

Protocol C: Decontamination and Disposal of Glassware

This protocol is for reusable glassware that has come into direct contact with the compound. The principle is to chemically oxidize the residual thiol to a less hazardous, non-odorous state before standard washing.[9][20]

  • Initial Rinse (in Fume Hood): Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. This rinse solvent is now hazardous waste. Dispose of it as Halogenated Liquid Waste in a designated, properly labeled carboy.

  • Thiol Oxidation (in Fume Hood): Prepare a decontamination bath of ~10% household bleach (sodium hypochlorite solution).[9] Carefully place the rinsed glassware into the bath and allow it to soak for at least 12-24 hours.[9][10] The bleach will oxidize the thiol group (-SH) to a sulfonic acid group (-SO₃H), destroying the odor and reducing its reactivity.[21]

  • Disposal of Bleach Bath: The used bleach solution may contain traces of the brominated compound and is considered hazardous. Neutralize any remaining bleach with a reducing agent like sodium bisulfite, then collect the solution in the Halogenated Aqueous Waste container. Do not pour it down the drain.[10]

  • Final Cleaning: After the bleach soak, the glassware can be removed, rinsed thoroughly with water, and washed using standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.

G Disposal Workflow for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol cluster_generation Waste Generation & Characterization cluster_protocols Disposal Protocols cluster_solid_proc cluster_glass_proc cluster_liquid_proc cluster_final Final Accumulation & Disposal Start Waste Generated Containing 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Decision Identify Waste Form Start->Decision Solid Protocol A/B: Solid Waste (Pure Chemical or Contaminated Debris) Decision->Solid Solid Glass Protocol C: Contaminated Glassware Decision->Glass Glassware Liquid Aqueous or Solvent Waste Decision->Liquid Liquid Solid_Step1 1. Place in compatible, sealed container. Solid->Solid_Step1 Glass_Step1 1. Solvent rinse into 'Halogenated Liquid Waste'. Glass->Glass_Step1 Liquid_Step1 1. Pour into designated 'Halogenated Liquid Waste' carboy. Liquid->Liquid_Step1 Solid_Step2 2. Affix 'Hazardous Waste' Tag. Identify as 'Halogenated Solid Waste'. Solid_Step1->Solid_Step2 Storage Store all waste containers in designated SAA with secondary containment. Solid_Step2->Storage Glass_Step2 2. Soak in bleach bath (in hood) for 12-24 hours. Glass_Step1->Glass_Step2 Glass_Step3 3. Dispose of used bleach as 'Halogenated Aqueous Waste'. Glass_Step2->Glass_Step3 Glass_Step4 4. Proceed to standard washing. Glass_Step3->Glass_Step4 Glass_Step3->Storage Liquid_Step2 2. Ensure container is labeled and kept closed. Liquid_Step1->Liquid_Step2 Liquid_Step2->Storage Pickup Request Waste Pickup from EHS Department Storage->Pickup

Caption: Decision workflow for the safe segregation and disposal of waste.

Final Recommendations and Compliance

  • Minimize Waste: The most effective disposal strategy is to minimize waste generation from the outset. Purchase only the quantities of chemical needed and use microscale techniques when possible.[16][19]

  • Training: Ensure all personnel handling this compound are trained on this specific disposal protocol and general hazardous waste management procedures.[17][22]

  • Consult EHS: This guide provides a comprehensive framework. However, always consult your institution's specific EHS guidelines, as local regulations and facility capabilities may vary.[23] Your EHS department is your primary resource for waste containers, labels, and pickup scheduling.

By implementing these scientifically grounded and procedurally detailed protocols, researchers can ensure that the disposal of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is handled with the highest standards of safety and environmental stewardship, building a culture of trust and reliability in laboratory operations.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS - University of Pennsylvania. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. Retrieved from [Link]

  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008). Liu lab. Retrieved from [Link]

  • How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016). Bucknell University. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Imidazole-2-thiol, 4-phenyl-. (n.d.). PubChem. Retrieved from [Link]

Sources

Senior Application Scientist's Guide: Safe Handling and Disposal of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS No. 436095-86-2). Given the limited publicly available, compound-specific hazard data, this guide is founded on the precautionary principle, synthesizing information from analogous chemical structures—including aromatic bromides, imidazole derivatives, and thiols—to establish a robust safety framework.

Hazard Assessment and Risk Analysis: A Precautionary Approach

A thorough review of available Safety Data Sheets (SDS) reveals a significant lack of comprehensive GHS classification and toxicological data for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.[1][2][3] To ensure personnel safety, a risk assessment must be based on the chemical's constituent functional groups and data from structurally similar compounds.

The molecule's structure suggests several potential hazards:

  • Imidazole Moiety: Imidazole and its derivatives can act as irritants.[4]

  • Thiol (-SH) Group: Thiols (mercaptans) are known for potential skin and respiratory irritation.[5] The thiol group can also interact with biological molecules, such as cysteine residues in proteins, suggesting a potential for enzyme inhibition.[6]

  • Bromophenyl Group: Brominated aromatic compounds can possess varying levels of toxicity and require specific disposal methods to prevent environmental harm.[7]

Based on data from related compounds, we can anticipate the following hazards.[4][8][9]

Anticipated Hazard Hazard Code Rationale and Reference Compounds
Skin Irritation H315Causes skin irritation. This is a common characteristic of imidazole derivatives and thiols.[4][8][9]
Serious Eye Damage/Irritation H318 / H319Causes serious eye damage or irritation. Direct contact with the powder or solutions can cause significant harm.[4][8][9]
Respiratory Irritation H335May cause respiratory irritation. Inhalation of airborne dust must be avoided.[4][8][9]
Acute Oral Toxicity (Potential) H302Harmful if swallowed. This is a potential hazard based on similar brominated imidazoles.[9]

Due to these anticipated risks, all handling procedures must occur within a designated controlled area, and personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The level of protection must correspond to the scale and nature of the operation. The following workflow outlines the minimum PPE requirements for different laboratory tasks.

PPE_Selection cluster_tasks Laboratory Task cluster_ppe Required PPE Level task1 Routine Weighing & Solution Preparation ppe1 Level 1: Standard Control - Nitrile Gloves (Double) - Chemical Splash Goggles - Flame-Resistant Lab Coat - Fume Hood Containment task1->ppe1 Minimum task2 Heating / Refluxing / Chemical Reactions ppe2 Level 2: Elevated Control - Level 1 PPE + - Face Shield - Chemical-Resistant Apron task2->ppe2 Minimum task3 Emergency Response (Spill Cleanup) ppe3 Level 3: Maximum Control - Chemical-Resistant Coveralls - Chemical-Resistant Boots - NIOSH-Approved Respirator (or SCBA for large spills) task3->ppe3 Mandatory

Caption: PPE selection workflow based on the experimental task.

Detailed PPE Specifications
  • Hand Protection : Wear double-layered chemical-resistant gloves, such as nitrile.[5] The outer glove should be removed and disposed of immediately after handling the compound. The causality here is to create a barrier against direct skin contact, which is anticipated to cause irritation.[4][8]

  • Eye and Face Protection : At a minimum, wear chemical splash goggles that provide a full seal around the eyes.[10] For procedures with a higher risk of splashing or aerosolization (e.g., heating, sonicating), a full-face shield must be worn over the goggles.[5][11] This prevents contact with sensitive mucous membranes.

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required for all operations. Ensure it is worn over long pants and closed-toe shoes made of a non-porous material.[11]

  • Respiratory Protection : All handling of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. For spill cleanup or in the event of ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges is necessary.[12][13] For large, uncontained spills, a self-contained breathing apparatus (SCBA) may be required.

Operational and Emergency Procedures

Trustworthiness in safety protocols comes from clear, repeatable steps that minimize risk at every stage.

Step-by-Step: Weighing and Solution Preparation
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean. Don the appropriate Level 1 PPE.

  • Tare Container : Place a tared, sealed container on the analytical balance inside the fume hood.

  • Aliquot Compound : Carefully transfer the solid compound into the container using a spatula. Avoid any actions that could generate dust.

  • Seal and Clean : Securely close the container. Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • Dissolution : In the fume hood, add the solvent to the sealed container slowly to avoid splashing.

  • Disposal : Dispose of the outer gloves and any contaminated wipes into the designated "Halogenated Organic Waste" container.

Emergency Plan: Spill Response

Immediate and correct response to a spill is critical. The following flowchart outlines the necessary actions.

Spill_Response start Spill Detected assess Assess Risk: Size & Location start->assess minor Minor Spill (<1g, Contained in Fume Hood) assess->minor Minor major Major Spill (>1g or Outside Containment) assess->major Major alert Alert Personnel in Immediate Area minor->alert evacuate Evacuate Area & Restrict Access major->evacuate ppe Don Emergency PPE (Level 3) alert->ppe contain Contain Spill with Absorbent Material ppe->contain clean Collect Waste into Labeled Sealable Bags contain->clean decon Decontaminate Area clean->decon notify Notify EH&S / Emergency Response evacuate->notify

Caption: Logical flowchart for responding to a chemical spill.

First Aid Measures

These first aid procedures are based on standard practice for chemical exposure and should be followed while seeking immediate medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with soap and copious amounts of water for at least 15 minutes.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Ingestion : Do not induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2]

In all cases of exposure, consult a physician and provide them with the Safety Data Sheet for the compound.[2]

Waste Management and Disposal Protocol

Proper disposal is a critical component of laboratory safety and environmental stewardship. Brominated organic compounds must not be disposed of in standard waste streams.[3][7]

Step-by-Step Disposal Plan
  • Segregation at Source : All materials that have come into contact with 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol must be segregated as hazardous waste. This includes:

    • Excess solid compound and solutions.

    • Contaminated consumables (e.g., gloves, pipette tips, wipes).

    • Rinsate from cleaning contaminated glassware (triple rinse with a suitable solvent).

  • Designated Waste Container : Use a clearly labeled, sealable container designated for "Halogenated Organic Waste".[14] The label must include the full chemical name and associated hazard warnings.

  • Log and Store : Maintain a log of the waste contents. Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal : Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Final disposal must be conducted at a licensed chemical destruction facility, typically via high-temperature incineration with flue gas scrubbing to manage hazardous decomposition products.[3][7]

References

  • Appchem. "4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2". [Link]

  • Government of Alberta. "Thiols and Reduced Sulphur Compounds". [Link]

  • Ideal Response. "What is bromine and what are the safe disposal and recycling methods?". [Link]

  • US EPA. "Bromination Process For Disposal Of Spilled Hazardous Materials". [Link]

  • CHEMM. "Personal Protective Equipment (PPE)". [Link]

  • Chemtalk. "Bromine water - disposal". [Link]

  • Unigloves. "Discover the Various Types of PPE for Optimal Chemical Safety". [Link]

  • Storemasta. "Examples of PPE for Various Dangerous Goods Classes". [Link]

  • Taylor & Francis Online. "Imidazole-2-Thiones: Synthesis, Structure, Properties". [Link]

  • Google Patents. "Method of making imidazole-2-thiones".
  • PubMed. "Bromine in waste incineration: partitioning and influence on metal volatilisation". [Link]

  • MDPI. "Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater". [Link]

  • Indian Journal of Chemistry. "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents". [Link]

  • Der Pharma Chemica. "Review: A convenient approach for the synthesis of imidazole derivatives using microwaves". [Link]

  • RSC Publishing. "Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones". [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.